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  • Product: (S)-4-benzyl-3-pentanoyloxazolidin-2-one
  • CAS: 143868-89-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (S)-4-Benzyl-3-pentanoyloxazolidin-2-one (CAS 143868-89-7) in Asymmetric Synthesis

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Chemical Identity The demand for enantiopure active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Chemical Identity

The demand for enantiopure active pharmaceutical ingredients (APIs) necessitates highly predictable and scalable asymmetric methodologies. (S)-4-benzyl-3-pentanoyloxazolidin-2-one (CAS: 143868-89-7) is a quintessential Evans chiral auxiliary derivative. By temporarily appending this chiral oxazolidinone to a pentanoyl chain, chemists can exert absolute stereochemical control over subsequent enolization and electrophilic addition reactions (such as alkylations and aldol condensations).

This whitepaper details the mechanistic causality, validated experimental protocols, and industrial applications of this critical intermediate, serving as a comprehensive blueprint for researchers scaling up asymmetric syntheses.

Quantitative Data: Physicochemical Properties

The following table summarizes the core analytical metrics required for the identification and quality control of the synthesized auxiliary [1].

PropertyValue / Description
CAS Number 143868-89-7
IUPAC Name (4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Physical Form White to off-white powder or crystals
Topological Polar Surface Area 46.6 Ų
Stereocenter Configuration (S) at C4 of the oxazolidinone ring
Storage Conditions Sealed in dry, room temperature

Mechanistic Foundations: The Evans Chiral Auxiliary System

The utility of (S)-4-benzyl-3-pentanoyloxazolidin-2-one lies in its ability to dictate the facial selectivity of incoming electrophiles. As a Senior Application Scientist, I emphasize that successful asymmetric synthesis is not merely about following a recipe; it is about understanding the thermodynamic and kinetic forces at play.

The Causality of Stereocontrol
  • Z-Enolate Formation: When the imide is deprotonated by a strong, non-nucleophilic base (e.g., LDA or NaHMDS), it forms a Z-enolate almost exclusively. This is driven by the minimization of allylic strain ( A1,3 strain) between the oxazolidinone ring and the alkyl chain of the pentanoyl group.

  • Chelation Control: The lithium or sodium cation chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen. This rigid, locked conformation prevents bond rotation and creates a highly ordered transition state.

  • Facial Shielding: The bulky benzyl group at the C4 position of the oxazolidinone ring projects outward, effectively blocking the Re-face of the enolate. Consequently, electrophilic attack occurs strictly from the less hindered Si-face.

ChelationModel N1 Imide Precursor CAS 143868-89-7 N2 Deprotonation (LDA, -78°C) N1->N2 N3 Chelated Z-Enolate (Li+ Coordinated) N2->N3 Stereoselective Enolization N4 Electrophilic Attack (Si-face approach) N3->N4 Benzyl group blocks Re-face N5 Diastereopure Product (>98% de) N4->N5

Figure 1: Chelation-controlled transition state logic for Evans auxiliary alkylation.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to ensure that deviations are caught before downstream resources are wasted.

Protocol A: Synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one (N-Acylation)

This procedure attaches the pentanoyl group to the chiral auxiliary [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (S)-4-benzyl-2-oxazolidinone (1.0 equiv, typically 10 mmol) and anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes). Causality: The low temperature prevents the degradation of the oxazolidinone ring and ensures quantitative deprotonation of the secondary amine.

  • Acylation: Stir for 30 minutes, then add pentanoyl chloride (1.1 equiv) dropwise.

  • Warming and Quench: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH4​Cl (20 mL).

  • Extraction & Purification: Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint:

  • TLC: The starting material (highly polar, Rf​≈0.2 in 7:3 Hexane/EtOAc) will disappear, replaced by the less polar imide ( Rf​≈0.6 ).

  • IR Spectroscopy: The broad N-H stretch at ~3300 cm⁻¹ must be completely absent, confirming full acylation.

Protocol B: Diastereoselective Asymmetric Alkylation

This step introduces a new stereocenter at the α-carbon of the pentanoyl chain.

Step-by-Step Methodology:

  • Enolization: Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C. Slowly add NaHMDS (1.1 equiv, 1.0 M in THF). Stir for 1 hour.

  • Electrophilic Addition: Add the desired alkyl halide (e.g., allyl iodide, 3.0 equiv) pre-chilled to -78 °C.

  • Reaction Progression: Maintain at -78 °C for 4 hours. Causality: Maintaining strict cryogenic conditions is non-negotiable; warming prematurely increases the kinetic energy, allowing the enolate to overcome the rotational barrier of the chelated state, leading to a drop in diastereomeric excess (de).

  • Quench: Quench at -78 °C with saturated NH4​Cl , extract, and concentrate.

Self-Validation Checkpoint:

  • Chiral HPLC / GC: Before bulk purification, analyze a crude aliquot. A successful reaction yields a diastereomeric ratio (dr) of >95:5.

Protocol C: Non-Destructive Auxiliary Cleavage

To isolate the chiral target, the auxiliary must be cleaved without racemizing the newly formed α-stereocenter.

Step-by-Step Methodology:

  • Peroxide Activation: Dissolve the alkylated imide in THF/H₂O (3:1) at 0 °C. Add 30% H2​O2​ (4.0 equiv) followed by LiOH (2.0 equiv).

  • Causality: Why H2​O2​ ? Lithium hydroxide alone can cause endocyclic cleavage (destroying the auxiliary) or racemization via enolization. H2​O2​ reacts with LiOH to form lithium hydroperoxide (LiOOH), a highly alpha-effect-driven nucleophile that attacks the exocyclic carbonyl exclusively and rapidly at 0 °C.

  • Quench: Quench excess peroxide with Na2​SO3​ (aqueous) carefully.

  • Recovery: Extract the cleaved auxiliary with dichloromethane. Acidify the aqueous layer to pH 2 with 1M HCl and extract the chiral carboxylic acid with ethyl acetate.

Self-Validation Checkpoint:

  • Mass Balance: Weigh the recovered (S)-4-benzyl-2-oxazolidinone. Recovery should exceed 90%, validating the exocyclic selectivity of the cleavage.

Industrial & Pharmaceutical Applications

The application of (S)-4-benzyl-3-pentanoyloxazolidin-2-one is not limited to academic exercises; it is a vital intermediate in the synthesis of complex APIs.

Case Study: Brivaracetam Synthesis

Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand used as an antiepileptic drug, requires precise stereocontrol of its propyl-substituted pyrrolidone ring. The industrial synthesis frequently leverages the Evans auxiliary pathway [3]. By utilizing (S)-4-benzyl-3-pentanoyloxazolidin-2-one, chemists can perform a highly diastereoselective alkylation to establish the (S)-configuration of the α-carbon, which is critical for the drug's neurological binding affinity.

Workflow Step1 (S)-4-benzyl-2-oxazolidinone + Pentanoyl Chloride Step2 (S)-4-benzyl-3-pentanoyloxazolidin-2-one (CAS 143868-89-7) Step1->Step2 n-BuLi, THF, -78°C Step3 Asymmetric Alkylation (NaHMDS, R-X) Step2->Step3 Diastereoselective C-C Bond Formation Step4 Auxiliary Cleavage (LiOH, H2O2) Step3->Step4 Auxiliary Recovery (>90% yield) Step5 Chiral Carboxylic Acid (Brivaracetam Precursor) Step4->Step5 High Enantiomeric Excess (>99% ee)

Figure 2: Synthetic workflow for Brivaracetam precursors using the pentanoyl auxiliary.

By mastering the mechanistic logic and strict experimental controls outlined in this guide, synthetic chemists can reliably deploy (S)-4-benzyl-3-pentanoyloxazolidin-2-one to build the chiral architectures required for next-generation therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11391341, (S)-4-benzyl-3-pentanoyloxazolidin-2-one." PubChem. Available at:[Link]

  • Wang, Z., Ke, C., & Liu, J. (2023). "Economic kilogram-scale synthesis of the novel antiepileptic drug brivaracetam." ResearchGate. Available at:[Link]

Exploratory

Asymmetric Synthesis and Physicochemical Profiling of 3-Pentanoyl-4-benzyl-2-oxazolidinone

Executive Summary In the realm of modern drug development and natural product synthesis, the construction of complex polyketides, macrolides, and cyclic depsipeptides demands rigorous, predictable stereochemical control....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and natural product synthesis, the construction of complex polyketides, macrolides, and cyclic depsipeptides demands rigorous, predictable stereochemical control. Among the most robust tools in the synthetic chemist's arsenal is the Evans chiral auxiliary. Specifically, 3-pentanoyl-4-benzyl-2-oxazolidinone serves as a critical linchpin for installing stereocenters via asymmetric aldol additions and alkylations.

This whitepaper provides an in-depth technical breakdown of the compound's physicochemical properties, the mechanistic causality behind its stereocontrol, and field-proven, self-validating experimental protocols designed for high-yield asymmetric synthesis.

Physicochemical Profiling

Understanding the baseline molecular parameters of 3-pentanoyl-4-benzyl-2-oxazolidinone is essential for precise reaction stoichiometry, analytical tracking, and downstream purification. The pentanoyl (valeryl) derivative is specifically utilized when a linear three-carbon extension (post-carbonyl) is required in the target molecule's backbone[1].

Table 1: Quantitative Molecular Data

PropertyValue
IUPAC Name (4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Exact Mass 261.13649 Da
Topological Polar Surface Area (TPSA) 46.6 Ų
Heavy Atom Count 19
Stereocenter C4 (Derived from chiral pool Phenylalanine)

Data sourced from authoritative chemical databases[1].

Mechanistic Foundation: The Evans Aldol Reaction

The utility of 3-pentanoyl-4-benzyl-2-oxazolidinone lies in its ability to dictate the stereochemical outcome of enolate chemistry. The causality behind this stereocontrol is rooted in the steric bulk of the C4-benzyl group and the rigid geometry of the oxazolidinone ring.

When treated with a dialkylboron triflate (e.g., n -Bu₂BOTf) and a tertiary amine base (e.g., DIPEA), the pentanoyl moiety undergoes enolization to form a highly defined Z-boron enolate. The benzyl group effectively shields one face of the enolate. Subsequent reaction with an aldehyde proceeds through a closed, six-membered Zimmerman-Traxler transition state. The minimization of 1,3-diaxial interactions within this chair-like structure forces the aldehyde substituents into an equatorial position, culminating in the formation of a syn-aldol product with exceptional diastereomeric ratios (dr > 95:5)[2].

EvansAldol N1 3-Pentanoyl-4-benzyl- 2-oxazolidinone N2 Enolization (Bu2BOTf, DIPEA) N1->N2 N3 Z-Boron Enolate N2->N3 Kinetic Control N4 Aldehyde Addition N3->N4 N5 Zimmerman-Traxler Transition State N4->N5 Facial Selectivity N6 Syn-Aldol Adduct (High dr) N5->N6 C-C Bond Formation

Mechanistic pathway of the Evans Aldol reaction via a Z-boron enolate.

Experimental Protocols: A Self-Validating System

To ensure reproducibility in drug development workflows, the following protocols detail the synthesis of the N-acylated auxiliary and its subsequent application. These procedures are designed with built-in validation steps.

Protocol A: Synthesis of 3-Pentanoyl-4-benzyl-2-oxazolidinone
  • Objective: N-acylation of the chiral oxazolidinone core without compromising the stereocenter.

  • Causality: Deprotonation must occur at cryogenic temperatures to prevent ring-opening or racemization. n -Butyllithium ( n -BuLi) is used to generate the highly nucleophilic lithium amide, which rapidly intercepts pentanoyl chloride.

Step-by-Step Methodology:

  • Flame-dry a Schlenk flask under argon and charge with (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Validation: A slight yellowing of the solution indicates the successful formation of the lithium anion.

  • Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add pentanoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 30 minutes.

  • Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (CH₂Cl₂), wash with brine, and dry over MgSO₄.

  • Purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure product.

SynthesisWorkflow A Phenylalanine (Chiral Pool) B Reduction (LiAlH4) A->B C Phenylalaninol B->C D Cyclization (Diethyl carbonate) C->D E 4-Benzyl-2-oxazolidinone D->E F N-Acylation (n-BuLi, Pentanoyl Chloride) E->F G 3-Pentanoyl-4-benzyl- 2-oxazolidinone F->G

Workflow for the asymmetric synthesis of the Evans chiral auxiliary.

Protocol B: Asymmetric Aldol Addition
  • Objective: Construction of complex chiral centers, a method widely utilized in the synthesis of macrocyclic drugs[3].

  • Causality: The use of n -Bu₂BOTf generates a tight, highly covalent boron-oxygen bond, ensuring the enolate geometry remains fixed in the Z-configuration, which is paramount for syn-selectivity[2].

Step-by-Step Methodology:

  • Dissolve 3-pentanoyl-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon and cool to -78 °C[2].

  • Add n -Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂) followed by DIPEA (1.2 equiv)[2].

  • Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to allow complete enolization.

  • Recool the mixture to -78 °C and add the target aldehyde (1.05 equiv) dissolved in a minimal amount of CH₂Cl₂.

  • Stir at -78 °C for 1 hour, then warm to -10 °C for 2 hours[2].

  • Quench the reaction by the sequential addition of pH 7 phosphate buffer, methanol, and 30% H₂O₂ (to safely oxidize the boron byproduct).

  • Extract, dry, and purify to isolate the syn-aldol adduct. Validation: Check the diastereomeric ratio via ¹H NMR by integrating the distinct alpha-proton signals of the major and minor diastereomers.

Application in Complex Molecule Synthesis: The Odoamide Case Study

The pentanoyl derivative is not merely a theoretical construct; it is actively deployed in the total synthesis of advanced marine natural products. For instance, in the first total synthesis of Odoamide —a highly potent cytotoxic cyclic depsipeptide isolated from the Okinawan marine cyanobacterium Okeania sp.—researchers utilized (R)-4-benzyl-3-pentanoyl-2-oxazolidinone to build the polyketide substructure[3][4].

The Evans aldol reaction of this auxiliary with a complex aldehyde intermediate successfully established the requisite stereochemistry at the C8 chiral center. By utilizing n -Bu₂BOTf and DIPEA in CH₂Cl₂ from -78 °C to -10 °C, the synthetic team achieved a robust 72% yield over two steps[2][5]. This highlights the auxiliary's reliability even when confronted with highly functionalized, sterically demanding substrates in late-stage drug development.

Analytical Characterization Standards

To confirm the integrity of synthesized 3-pentanoyl-4-benzyl-2-oxazolidinone prior to downstream use, the following analytical validations are standard:

  • ¹H NMR (CDCl₃): Confirm the characteristic multiplet of the benzyl aromatic protons around 7.2–7.4 ppm, the distinct signals of the oxazolidinone ring protons (C4 methine and C5 methylene), and the aliphatic chain of the pentanoyl group (terminal methyl triplet at ~0.9 ppm).

  • Chiral HPLC: Essential for verifying that no racemization occurred during the N-acylation step, ensuring the enantiomeric excess (ee) remains >99%.

  • Mass Spectrometry (ESI-TOF): Confirm the exact mass [M+H]⁺ at m/z 262.14[1].

References

  • National Center for Biotechnology Information (PubChem). "(S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3". 1

  • Organic & Biomolecular Chemistry (RSC Publishing). "Total synthesis of odoamide, a novel cyclic depsipeptide, from an Okinawan marine cyanobacterium", 2016. 3

Sources

Foundational

The Pentanoyl vs. Valeryl Evans Auxiliary: Nomenclature, Synthesis, and Mechanistic Applications in Asymmetric Carbon-Carbon Bond Formation

Executive Summary & Core Clarification In the realm of asymmetric synthesis, the Evans chiral auxiliary—typically a chiral 2-oxazolidinone—is a cornerstone technology for highly stereoselective aldol additions and alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Clarification

In the realm of asymmetric synthesis, the Evans chiral auxiliary—typically a chiral 2-oxazolidinone—is a cornerstone technology for highly stereoselective aldol additions and alkylations. When researchers encounter the terms "pentanoyl Evans auxiliary" and "valeryl Evans auxiliary," a common point of confusion arises regarding their functional or structural differences.

The definitive scientific consensus is that there is absolutely no chemical, structural, or mechanistic difference between the two.

They are synonymous terms describing the identical chemical entity: a straight-chain 5-carbon acyl group ( C5​H9​O ) covalently bound to the nitrogen atom of a chiral oxazolidinone (e.g., 4-benzyl-2-oxazolidinone). The distinction lies entirely in chemical nomenclature conventions:

  • Pentanoyl: Adheres to the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • Valeryl: Represents the historically entrenched trivial name derived from valeric acid (naturally found in the root of the valerian plant).

This whitepaper dissects the physicochemical properties of this specific C5​ auxiliary, details its self-validating synthetic protocols, and explores the mechanistic causality behind its profound stereocontrol in carbon-carbon bond formation [1].

Structural and Physicochemical Profile

To establish a rigorous baseline, the quantitative data for the standard phenylalanine-derived C5​ Evans auxiliary is summarized below. The physical properties dictate its behavior in non-polar solvents during cryogenic enolization [1].

PropertyValue / Description
IUPAC Name (4S)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one
Common Trivial Name (S)-4-benzyl-3-valeryloxazolidin-2-one
Molecular Formula C15​H19​NO3​
Molecular Weight 261.32 g/mol
Exact Mass 261.1365 Da
XLogP3 (Lipophilicity) 3.1 (Ensures high solubility in THF/DCM at -78 °C)
Hydrogen Bond Acceptors 3 (Critical for Lewis acid chelation)
Rotatable Bonds 5 (Restricted upon enolization/chelation)

Synthesis of the Pentanoyl/Valeryl Evans Auxiliary

The preparation of the N-acylated auxiliary requires strict anhydrous conditions to prevent the hydrolysis of the highly reactive valeryl chloride (pentanoyl chloride) and to ensure quantitative deprotonation of the oxazolidinone.

Experimental Protocol: N-Acylation Workflow

Objective: Synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

  • Preparation & Dissolution: Flame-dry a Schlenk flask under argon. Add (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) and dissolve in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Cryogenic Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are mandatory. At room temperature, the resulting lithium oxazolidinide can undergo unwanted side reactions or ring-opening.

  • Base Addition: Add n-Butyllithium (n-BuLi, 1.05 equivalents, 1.6 M in hexanes) dropwise over 10 minutes. Stir for 15 minutes. The solution will remain clear.

  • Acylation: Add valeryl chloride (pentanoyl chloride, 1.1 equivalents) dropwise.

    • Causality: A slight excess of the acid chloride ensures complete consumption of the chiral auxiliary, which is typically the more valuable reagent.

  • Thermal Equilibration: Allow the reaction mixture to slowly warm to 0 °C over 30 minutes.

  • Quench & Isolation: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure valeryl Evans auxiliary as a clear oil or white crystalline solid.

SynthesisWorkflow A Chiral Oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) Dissolved in dry THF B Cool to -78 °C under Argon atmosphere A->B C Add n-BuLi (1.05 eq) Dropwise addition B->C D Lithium Oxazolidinide Reactive Intermediate C->D Deprotonation E Add Valeryl Chloride (Pentanoyl Chloride, 1.1 eq) D->E F Warm to 0 °C Stir for 30 min E->F N-Acylation G Quench with sat. NH4Cl Extract & Purify F->G H Pentanoyl/Valeryl Evans Auxiliary (N-Acylated Product) G->H Isolation

Experimental workflow for the N-acylation of the Evans chiral auxiliary with valeryl chloride.

Mechanistic Rationale in Asymmetric Synthesis

The true value of the valeryl Evans auxiliary lies in its ability to dictate absolute stereocontrol during the Evans Aldol Addition. The mechanism relies on a highly ordered, self-validating sequence of enolization and cycloaddition [2].

The Evans Aldol Addition Protocol
  • Soft Enolization: The valeryl auxiliary is dissolved in anhydrous DCM and cooled to -78 °C. Di-n-butylboron triflate ( Bu2​BOTf , 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.2 eq) are added sequentially.

    • Causality: Bu2​BOTf is a "soft" Lewis acid. The strong B-O bond formation drives the enolization, while the bulky dibutyl groups force the enolate into a strict (Z)-geometry to minimize steric clashing with the oxazolidinone ring [3].

  • Electrophile Addition: The target aldehyde is added at -78 °C.

  • Transition State Dynamics: The reaction proceeds through a highly structured, 6-membered Zimmerman-Traxler transition state .

    • Stereocontrol Causality: The chiral substituent on the oxazolidinone (e.g., the benzyl group pointing "forward") sterically shields one face of the (Z)-enolate. The aldehyde is forced to approach from the unhindered face, resulting in exceptional syn-diastereoselectivity (>99:1 dr).

  • Oxidative Cleavage: The boron-aldolate complex is broken by warming to 0 °C and quenching with a pH 7 buffer, methanol, and 30%H2​O2​ .

MechanisticWorkflow A Valeryl Evans Auxiliary (N-Pentanoyl Oxazolidinone) B Bu2BOTf, DIPEA -78 °C, CH2Cl2 A->B C Z-Boron Enolate (O-B Bond Formation) B->C Soft Enolization D Aldehyde Addition (R-CHO) C->D E Zimmerman-Traxler Transition State (6-Membered Chair) D->E Facial Control F Syn-Aldol Adduct (Highly Diastereoselective) E->F C-C Bond Formation

Mechanistic pathway of the Evans Aldol addition highlighting Z-enolate formation and stereocontrol.

Cleavage of the Auxiliary

Once the required stereocenters are set on the valeryl chain, the auxiliary must be removed non-destructively. Utilizing LiOOH (generated in situ from LiOH and H2​O2​ ) selectively hydrolyzes the exocyclic imide carbonyl, yielding the enantiopure carboxylic acid and allowing the chiral oxazolidinone to be recovered and recycled [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11391341, (S)-4-benzyl-3-pentanoyloxazolidin-2-one" PubChem. URL:[Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. URL:[Link]

  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. National Institutes of Health (PMC). URL:[Link]

Exploratory

Stereochemical Control in Asymmetric Synthesis: A Comprehensive Guide to (S)-4-Benzyl-3-pentanoyloxazolidin-2-one Derivatives

Executive Summary In the realm of modern asymmetric synthesis, the predictable construction of chiral centers is paramount. As a Senior Application Scientist, I frequently observe that successful scale-up and optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern asymmetric synthesis, the predictable construction of chiral centers is paramount. As a Senior Application Scientist, I frequently observe that successful scale-up and optimization of complex molecules rely not just on following protocols, but on a deep understanding of mechanistic causality. The Evans chiral auxiliary—specifically the (S)-4-benzyl-3-pentanoyloxazolidin-2-one derivative—remains a quintessential tool for drug development professionals and synthetic chemists[1].

Derived from the natural amino acid L-phenylalanine, this system enables the highly stereoselective construction of α-chiral centers via enolate alkylation and aldol addition workflows. This whitepaper deconstructs the stereochemistry of pentanoyl-derived oxazolidinones, providing field-proven protocols, mechanistic rationale, and self-validating experimental systems.

Mechanistic Foundations: The Evans Enolate Model

The reliability of Evans oxazolidinone chemistry is anchored in a rigid, highly predictable conformational model. When (S)-4-benzyl-3-pentanoyloxazolidin-2-one is subjected to enolization, the stereochemical outcome is dictated by two primary causal factors: enolate geometry and facial shielding[2].

  • Causality of Z-Enolate Geometry: Soft enolization (e.g., using Bu₂BOTf/DIPEA) or hard enolization (e.g., NaHMDS) exclusively yields the Z-enolate. This is driven by the minimization of allylic 1,3-strain (A¹'³ strain). An E-enolate would force the propyl chain of the pentanoyl group into a severe steric clash with the bulky oxazolidinone ring.

  • Chelation and Facial Bias: In the presence of coordinating metals (such as Li⁺, Na⁺, or B(III)), the enolate oxygen and the oxazolidinone carbonyl oxygen chelate the metal center. This locks the molecule into a rigid, planar conformation[3]. The (S)-4-benzyl group projects forward, effectively shielding the Re-face of the enolate. Consequently, electrophilic attack is strictly restricted to the less hindered Si-face, yielding products with exceptional diastereomeric ratios.

G A Acylated Oxazolidinone (S)-4-benzyl-3-pentanoyl B Enolization (NaHMDS or Bu2BOTf) A->B C Z-Enolate Geometry (Minimizes A1,3 Strain) B->C D Chelation Control (Metal binds imide & enolate O) C->D E Steric Shielding (Benzyl blocks Re-face) D->E F Si-Face Attack (High Diastereoselectivity) E->F

Mechanistic pathway of stereocontrol in Evans auxiliary-mediated reactions.

Stereoselective Alkylation: Protocols and Causality

Asymmetric alkylation of the pentanoyl derivative is a cornerstone reaction for installing isolated stereocenters.

Causality of Base Selection: While Lithium diisopropylamide (LDA) is a standard base, Sodium bis(trimethylsilyl)amide (NaHMDS) is often preferred for oxazolidinone alkylations. The resulting sodium enolate forms a tighter chelate with the auxiliary, reducing the dynamic aggregation states that can compromise facial selectivity[3].

Experimental Protocol: Asymmetric Alkylation

Self-Validating System: Always obtain a crude ¹H NMR of the unpurified reaction mixture. The diastereomeric ratio (dr) should be measured before column chromatography to ensure the intrinsic selectivity of the reaction is accurately captured, rather than artificially inflated by purification.

  • Substrate Preparation: Flame-dry a Schlenk flask under argon. Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv) in anhydrous THF to achieve a 0.2 M solution. Cool the mixture to -78 °C.

  • Deprotonation: Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

  • Enolate Maturation: Stir the solution at -78 °C for 30 minutes to ensure complete Z-enolate formation and chelation.

  • Electrophilic Addition: Add the alkyl halide (e.g., Methyl iodide, 3.0 equiv) neat, dropwise down the side of the flask.

  • Reaction Progression: Maintain the temperature at -78 °C for 1 hour, then gradually warm the reaction to -40 °C and stir for an additional 2 to 4 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl at -40 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

W S1 1. Dissolve Substrate Dry THF, -78 °C S2 2. Deprotonation Add NaHMDS (1.1 eq) S1->S2 S3 3. Enolate Formation Stir 30 min at -78 °C S2->S3 S4 4. Electrophile Addition Add MeI (3.0 eq) S3->S4 S5 5. Reaction & Warming Warm to -40 °C (2 h) S4->S5 S6 6. Quench & Isolate NH4Cl quench, Chromatography S5->S6

Standard experimental workflow for the asymmetric alkylation of Evans enolates.

Stereoselective Aldol Additions: Protocols and Causality

The Evans aldol reaction is arguably the most powerful method for constructing polyketide architectures, allowing the simultaneous generation of two contiguous stereocenters (the α-alkyl and β-hydroxy positions)[4].

Causality of Boron Enolates: Boron-mediated enolization is the gold standard for this transformation. Boron-oxygen and boron-carbon bonds are significantly shorter than their lithium or sodium counterparts. This tightens the closed, six-membered Zimmerman-Traxler transition state, amplifying steric interactions and enforcing strict syn-aldol selectivity (>99:1 dr)[2][5].

Experimental Protocol: Asymmetric Aldol Addition
  • Preparation: Dissolve the oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere.

  • Enolization: Add Bu₂BOTf (1.0 M in CH₂Cl₂, 1.1 equiv) dropwise, followed immediately by DIPEA (1.2 equiv). Stir for 30 minutes to form the boron Z-enolate.

  • Electrophilic Addition: Cool the mixture to -78 °C. Add the target aldehyde (1.1 equiv) dropwise.

  • Maturation: Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Quench: To cleave the robust boron-aldolate complex, quench the reaction with a pH 7 phosphate buffer, methanol, and 30% H₂O₂. Stir vigorously for 1 hour at 0 °C before extracting with CH₂Cl₂.

Auxiliary Cleavage and Recovery

The synthetic utility of the Evans auxiliary relies on its traceless removal. The causality behind the chemoselective cleavage lies in the electronics of the oxazolidinone ring: the exocyclic imide carbonyl is significantly more electrophilic than the endocyclic carbamate carbonyl[1].

  • Hydrolysis (LiOH / H₂O₂): Yields the enantiopure α-substituted carboxylic acid. The addition of H₂O₂ is critical; it forms a highly nucleophilic hydroperoxide anion that attacks the imide carbonyl with high chemoselectivity, preventing endocyclic cleavage.

  • Reduction (LiBH₄ / MeOH): Yields the primary alcohol directly, leaving the chiral auxiliary intact for recovery.

  • Amidation (Weinreb Amine / AlMe₃): Converts the imide directly to a Weinreb amide, setting the stage for subsequent Grignard or organolithium additions to form ketones.

Quantitative Data Presentation

The following table summarizes the expected stereochemical outcomes and yields for the key transformations of (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

Reaction TypeReagents / ConditionsMajor DiastereomerTypical drTypical Yield
Asymmetric Alkylation NaHMDS, MeI, THF, -78 °C(2R)-2-methylpentanoyl> 95:580 - 90%
Asymmetric Aldol Bu₂BOTf, DIPEA, R-CHO, CH₂Cl₂Syn-aldol (2R, 3S)> 99:185 - 95%
Auxiliary Cleavage (Acid) LiOH, H₂O₂, THF/H₂O, 0 °CN/A (Auxiliary recovered)N/A> 90%
Auxiliary Cleavage (Alcohol) LiBH₄, MeOH, THF, 0 °CN/A (Auxiliary recovered)N/A85 - 90%

References

  • Blogspot, "Aldol reaction: Evans' oxazolidinone chemistry", 2

  • NIH PMC, "Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions", 4

  • Wikipedia, "Chiral auxiliary", 1

  • ResearchGate, "Structure–Reactivity Relationships in Lithiated Evans Enolates", 3

  • ACS Publications, "Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates", 5

Sources

Foundational

Mechanism of Chiral Induction Using (S)-4-Benzyl-3-pentanoyloxazolidin-2-one: A Technical Guide to the Evans Aldol Reaction

Executive Summary The stereoselective construction of carbon-carbon bonds is a fundamental challenge in the synthesis of complex active pharmaceutical ingredients (APIs), particularly macrolides and polyketides. The Evan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective construction of carbon-carbon bonds is a fundamental challenge in the synthesis of complex active pharmaceutical ingredients (APIs), particularly macrolides and polyketides. The Evans aldol reaction, utilizing chiral oxazolidinone auxiliaries, remains one of the most reliable methodologies for asymmetric induction[1][2]. By temporarily appending (S)-4-benzyl-3-pentanoyloxazolidin-2-one—an auxiliary derived from the chiral pool amino acid L-phenylalanine—chemists can dictate the stereochemical outcome of aldol additions with remarkable precision[3][4]. This whitepaper delineates the kinetic and thermodynamic principles governing this transformation, providing drug development professionals with a mechanistic blueprint and self-validating experimental protocols.

Mechanistic Foundations of Chiral Induction

The exquisite diastereoselectivity (>95:5 dr) achieved with (S)-4-benzyl-3-pentanoyloxazolidin-2-one is not coincidental; it is the result of a highly orchestrated sequence of steric and electronic interactions[3][5].

Soft Enolization and Z-Boron Enolate Geometry

The reaction initiates with the "soft enolization" of the acylated auxiliary using a dialkylboron triflate (e.g., Bu2​BOTf ) and a sterically hindered base ( N,N -diisopropylethylamine, DIPEA)[3].

  • Causality of Boron: Boron is selected because B–O bonds are exceptionally short and strong. This tightens the subsequent transition state, amplifying the steric differences between competing pathways[5].

  • Causality of DIPEA: A bulky base is required to prevent nucleophilic attack on the imide carbonyl. DIPEA selectively deprotonates the α -carbon to exclusively yield the Z-enolate[6]. The Z-geometry is thermodynamically enforced to minimize allylic strain ( A(1,3) ) between the enolate oxygen and the bulky oxazolidinone ring, while the boron atom is tightly chelated by both the enolate and auxiliary carbonyl oxygens[2].

The Zimmerman-Traxler Transition State

The transfer of chirality is governed by a highly ordered, six-membered chair-like transition state, formalized by the Zimmerman-Traxler model[5][7].

  • Facial Shielding: The benzyl group at the C4 position of the oxazolidinone ring acts as a steric wall, effectively blocking the Re-face of the enolate double bond[5]. The incoming aldehyde is thus forced to approach from the unhindered Si-face[6].

  • Equatorial Preference: Within the chair transition state, the aldehyde's substituent ( R ) strongly prefers an equatorial orientation to avoid severe 1,3-diaxial steric clashes with the ligands on the boron atom[5].

The synergistic combination of Si-face attack and equatorial aldehyde orientation strictly dictates the formation of the Evans syn-aldol adduct[2][5].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols integrate mechanistic rationale with built-in quality control (QC) checkpoints.

Synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one (Auxiliary Acylation)
  • Procedure: Dissolve (S)-4-benzyloxazolidin-2-one (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes, then add pentanoyl chloride (1.1 equiv)[4]. Warm to 0 °C and quench with saturated aqueous NH4​Cl .

  • Causality: n-BuLi quantitatively deprotonates the carbamate N–H. The cryogenic temperature (-78 °C) is critical to prevent the resulting anion from undergoing undesired ring-opening side reactions.

  • Validation: Confirm complete acylation via TLC (loss of starting material) and 1H NMR (downfield shift of the oxazolidinone C5 protons due to the electron-withdrawing imide).

Boron-Mediated Asymmetric Aldol Addition
  • Procedure: Dissolve the acylated auxiliary in anhydrous CH2​Cl2​ at 0 °C. Add Bu2​BOTf (1.1 equiv) followed by DIPEA (1.2 equiv). Stir for 30 minutes to ensure complete enolization. Cool to -78 °C and add the target aldehyde (1.1 equiv)[3]. Stir for 1 hour, then quench with pH 7 phosphate buffer. Add 30% H2​O2​ in MeOH at 0 °C and stir for 1 hour.

  • Causality: The oxidative workup ( H2​O2​ /MeOH) is strictly required to cleave the robust boron-aldolate complex, releasing the free β -hydroxy imide[3].

  • Validation: Analyze the crude mixture via chiral HPLC or 1H NMR to quantify the diastereomeric ratio (dr). The syn-adduct should be observed at >95:5 dr.

Non-Destructive Cleavage of the Chiral Auxiliary
  • Procedure: Dissolve the aldol adduct in a 3:1 mixture of THF/ H2​O at 0 °C. Premix LiOH (2.0 equiv) and 30% H2​O2​ (4.0 equiv), then add the mixture to the substrate[8]. Stir until complete, then quench with Na2​SO3​ to destroy excess peroxide.

  • Causality: The auxiliary must be removed without racemizing the newly formed α -stereocenter. H2​O2​ reacts with LiOH to form lithium hydroperoxide (LiOOH). The hydroperoxide anion is a highly potent α -effect nucleophile that selectively attacks the exocyclic imide carbonyl over the endocyclic carbamate carbonyl[8]. This prevents ring-opening and allows for >90% recovery of the chiral auxiliary.

  • Safety & Validation: Critical Hazard: This reaction evolves O2​ gas due to the instability of the intermediate peracid[8][9]. Adequate venting is mandatory during scale-up. Validate the optical purity of the isolated carboxylic acid via polarimetry or chiral GC/MS.

Quantitative Data: Selectivity Metrics

The choice of Lewis acid and base fundamentally alters the transition state geometry, allowing chemists to access different stereoisomers from the same chiral auxiliary[2][10].

Lewis Acid / Base SystemEnolate GeometryAldehyde Face AttackMajor DiastereomerTypical dr
Bu2​BOTf / DIPEAZ-EnolateSi-FaceEvans Syn> 95:5
TiCl4​ / DIPEAZ-EnolateSi-FaceEvans Syn90:10
TiCl4​ / TMEDAZ-EnolateRe-FaceNon-Evans Anti> 90:10
Sn(OTf)2​ / Et3​N Z-EnolateSi-FaceEvans Syn85:15

Table 1. Impact of Lewis acid selection on the stereochemical outcome of the Evans aldol reaction.

Visualizations

Workflow A (S)-4-benzyloxazolidin-2-one (Chiral Pool) B (S)-4-benzyl-3-pentanoyl- oxazolidin-2-one (Acylated Auxiliary) A->B n-BuLi, THF, -78°C Pentanoyl Chloride C Z-Boron Enolate (Locked Conformation) B->C Bu2BOTf, DIPEA CH2Cl2, -78°C D Evans Syn Aldol Adduct (>95:5 dr) C->D 1. R-CHO 2. H2O2, MeOH E Chiral Carboxylic Acid + Recovered Auxiliary D->E LiOH, H2O2 THF/H2O, 0°C

Fig 1. Synthetic workflow for the Evans asymmetric aldol reaction and auxiliary cleavage.

ZT_Model Enolate Z-Boron Enolate Formation Coordination Boron-Aldehyde Coordination Enolate->Coordination Lewis Acid Activation Chair Six-Membered Chair TS (Zimmerman-Traxler) Coordination->Chair Assembly Steric1 Benzyl Group Blocks Re-Face Chair->Steric1 Facial Selectivity Steric2 Aldehyde R-Group Equatorial (Minimizes 1,3-diaxial clash) Chair->Steric2 Diastereoselectivity Product Evans Syn-Aldol Product Steric1->Product Si-Face Attack Steric2->Product Syn-Configuration

Fig 2. Mechanistic logic of the Zimmerman-Traxler transition state dictating syn-selectivity.

References

  • Aldol reaction - Wikipedia Source: Wikipedia URL
  • Evans Aldol Reaction Source: Alfa Chemistry URL
  • Enantioselective Aldol Condensations. 2.
  • The Selective Aldol Reaction Source: Macmillan Group, Princeton University URL
  • Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: Journal of the American Chemical Society (ACS)
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ResearchGate URL
  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings Source: ACS Publications URL
  • (S)

Sources

Exploratory

Asymmetric Synthesis via Evans Auxiliary Pentanoyl Analogs: A Comprehensive Technical Guide

Executive Summary The deployment of chiral auxiliaries remains a cornerstone of asymmetric organic synthesis, particularly in the construction of complex active pharmaceutical ingredients (APIs) and natural products. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of chiral auxiliaries remains a cornerstone of asymmetric organic synthesis, particularly in the construction of complex active pharmaceutical ingredients (APIs) and natural products. Among these, the Evans oxazolidinone auxiliary—specifically its pentanoyl (valeryl) analogs —provides an exceptionally reliable framework for establishing stereocenters along aliphatic chains. This technical guide explores the mechanistic causality, quantitative metrics, and validated protocols for utilizing N-pentanoyl oxazolidinones in asymmetric alkylations, halogenations, and aldol additions.

Introduction: The Evans Chiral Auxiliary Paradigm

Developed by David A. Evans, chiral oxazolidinones derived from amino acids (e.g., valine, phenylalanine, phenylglycine) are widely utilized to dictate the stereochemical outcome of reactions at the α-carbon of attached acyl groups[1].

When functionalized with a pentanoyl group (a five-carbon linear aliphatic chain), the resulting N-pentanoyl oxazolidinone serves as a versatile substrate. The pentyl chain is a ubiquitous structural motif in polyketides, marine macrolides, and lipid-derived signaling molecules. By leveraging the steric bulk of the auxiliary's substituent (e.g., a benzyl or isopropyl group), chemists can enforce strict facial selectivity during enolate functionalization, achieving diastereomeric ratios (d.r.) frequently exceeding 95:5[2].

Mechanistic Causality: Enolization and Stereocontrol

The efficacy of the Evans auxiliary relies on a highly ordered, predictable transition state. The causality of stereocontrol can be broken down into two critical phases:

  • Z-Enolate Formation: Deprotonation of the N-pentanoyl oxazolidinone using a strong, bulky base (such as NaHMDS or LDA) exclusively yields the Z-enolate. This geometry is enforced by the minimization of allylic strain (A-1,3 strain) between the auxiliary and the alkyl chain of the pentanoyl group[2].

  • Facial Shielding: Once the metal enolate (typically Li, Na, or B) is formed, the carbonyl oxygen of the oxazolidinone chelates with the metal, locking the conformation. The bulky substituent on the chiral auxiliary (e.g., the benzyl group in (S)-4-benzyl-2-oxazolidinone) projects directly over one face of the enolate, effectively blocking electrophilic attack from that direction. Consequently, the electrophile is forced to approach from the unhindered opposite face[3].

G A Chiral Oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) B Acylation (Pentanoyl Chloride, n-BuLi) A->B C N-Pentanoyl Oxazolidinone (Chiral Substrate) B->C D Enolization (NaHMDS or LDA, -78°C) C->D E Z-Enolate Intermediate (Metal-Chelated) D->E F Electrophilic Addition (MeI, NBS, or Aldehyde) E->F Facial Shielding G α-Substituted Pentanoyl Imide (High d.r.) F->G H Auxiliary Cleavage (LiOH/H2O2 or LiBH4) G->H I Enantiopure Product (Acid, Alcohol, or Aldol) H->I J Recovered Auxiliary H->J Recycled

Caption: Workflow of Evans auxiliary pentanoyl analog synthesis and asymmetric functionalization.

Key Transformations of N-Pentanoyl Oxazolidinones

Asymmetric Alkylation

Alkylation of the pentanoyl chain is typically achieved using alkyl halides. For instance, α-methylation using methyl iodide (MeI) is a standard procedure to generate a methyl-branched stereocenter. The use of NaHMDS at -78 °C provides the sodium enolate, which is highly reactive toward MeI, yielding the α-methyl pentanoyl derivative with excellent stereofidelity[2].

Asymmetric Halogenation

The synthesis of chiral α-halo acids, such as (R)-2-bromo-pentanoic acid, is efficiently achieved via the Evans methodology. Treatment of the N-pentanoyl oxazolidinone with a base followed by quenching with N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) delivers the α-halogenated product[3][4]. The strong C-X bond is formed stereoselectively due to the rigid chelation of the intermediate.

The Evans Aldol Addition

The Evans aldol reaction is arguably the most powerful application of this auxiliary. By using dibutylboron triflate (Bu₂BOTf) and a tertiary amine (DIPEA), a tightly bound boron Z-enolate is generated. Boron-oxygen bonds are significantly shorter than lithium-oxygen bonds, which tightens the Zimmerman-Traxler six-membered transition state. This amplification of steric interactions results in the highly selective formation of syn-aldol adducts[5].

ZT A N-Pentanoyl Oxazolidinone C Z-Boron Enolate A->C Enolization B Boron Triflate (Bu2BOTf) + DIPEA B->C E Zimmerman-Traxler Six-Membered Transition State C->E D Aldehyde Addition D->E F Minimization of 1,3-Diaxial Interactions E->F Steric Control G Syn-Aldol Adduct (>95:5 d.r.) F->G

Caption: Logical flow of the Evans aldol reaction via the Zimmerman-Traxler transition state.

Quantitative Data Summary

The following table synthesizes expected yields and stereoselectivities for standard transformations of N-pentanoyl oxazolidinones, aggregated from established literature[2][3][4][5].

Reaction TypeSubstrateEnolization ReagentsElectrophileTypical YieldStereoselectivity
Acylation (S)-4-benzyl-2-oxazolidinonen-BuLi, THF, -78 °CPentanoyl Chloride85–95%N/A (Substrate Prep)
α-Methylation N-Pentanoyl OxazolidinoneNaHMDS, THF, -78 °CMethyl Iodide (MeI)80–90%>95:5 d.r.
α-Bromination N-Pentanoyl OxazolidinoneLDA, THF, -78 °CNBS75–85%>90% d.e.
α-Fluorination N-Pentanoyl OxazolidinoneLHMDS, THF, -78 °CNFSI70–82%>90% d.e.
Aldol Addition N-Pentanoyl OxazolidinoneBu₂BOTf, DIPEA, CH₂Cl₂Aliphatic Aldehyde75–88%>95:5 d.r. (syn)

Verified Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Objective: Attach the pentanoyl chain to the chiral auxiliary[3].

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (1.05 equiv, 1.6 M in hexanes) over 10 minutes.

    • Causality: n-BuLi quantitatively deprotonates the oxazolidinone N-H, forming a highly nucleophilic lithium amide.

    • Self-Validation: The solution should remain clear. A slight yellowing is acceptable, but dark colors indicate impurities in the THF or n-BuLi.

  • Acylation: Stir for 30 minutes at -78 °C, then dropwise add pentanoyl chloride (valeryl chloride, 1.1 equiv).

  • Quench & Isolate: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). TLC Validation: The product will run significantly higher (less polar) than the starting oxazolidinone.

Protocol 2: Diastereoselective α-Methylation

Objective: Stereoselective installation of a methyl group at the α-position of the pentanoyl chain[2].

  • Enolization: Dissolve the N-pentanoyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C. Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF).

    • Causality: The bulky bis(trimethylsilyl)amide base prevents nucleophilic attack on the imide carbonyl, strictly acting as a base to form the Z-enolate.

    • Self-Validation (Optional): Quenching a 0.1 mL aliquot with D₂O and analyzing the crude ¹H NMR should reveal >95% deuterium incorporation at the α-position, confirming complete enolization.

  • Alkylation: Stir for 30 minutes, then add methyl iodide (3.0 equiv, filtered through basic alumina to remove I₂).

    • Causality: The benzyl group of the auxiliary sterically shields the Re-face of the enolate. MeI is forced to approach from the Si-face, dictating the new stereocenter's configuration.

  • Completion: Stir at -78 °C for 2–4 hours. Quench cold with saturated NH₄Cl. Extract with CH₂Cl₂, dry, and concentrate. Purify via chromatography.

Auxiliary Cleavage and Downstream Applications

The true utility of the Evans auxiliary lies in its traceless removal, allowing the chiral pentyl fragment to be integrated into larger architectures. Depending on the desired functional group, the auxiliary can be cleaved under various conditions:

  • To Carboxylic Acid: Treatment with LiOH and H₂O₂ hydrolyzes the imide while preventing racemization at the α-center[3].

  • To Primary Alcohol: Reductive cleavage using LiBH₄ directly yields the chiral alcohol.

  • To Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and AlMe₃ provides a Weinreb amide, ready for subsequent coupling.

Applications in Drug Discovery: This specific pentanoyl methodology has been instrumental in the total synthesis of complex marine natural products, such as the hemiacetal polypropionates from Siphonaria australis[6], the synthesis of phorboxazole B[1], and the stereoselective side-chain functionalization of Vitamin D3 analogs[4].

References

  • Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis University of B
  • Pentanoic acid, 2-bromo-, (R)- | 42990-12-5 Benchchem
  • Total Synthesis of a Hemiacetal Polypropionate from Siphonaria australis CSIRO Publishing
  • Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination N
  • N-to-S acyl transfer as an enabling strategy in asymmetric and chemoenzymatic synthesis Amazon S3 / Liter
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction N

Sources

Foundational

Stability and Controlled Cleavage of N-Acylated Oxazolidinones: A Mechanistic Guide for Asymmetric Synthesis

Executive Summary N-acylated oxazolidinones, universally recognized as Evans chiral auxiliaries, are foundational tools in modern asymmetric synthesis. They provide exceptional stereocontrol in alkylation, aldol, and Die...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acylated oxazolidinones, universally recognized as Evans chiral auxiliaries, are foundational tools in modern asymmetric synthesis. They provide exceptional stereocontrol in alkylation, aldol, and Diels-Alder reactions. As a Senior Application Scientist, I frequently encounter questions regarding the handling, stability, and downstream processing of these intermediates. This whitepaper provides an in-depth technical analysis of the structural dynamics that render N-acyl oxazolidinones stable under ambient conditions, the mechanistic causality behind their selective hydrolytic cleavage, and validated protocols for their safe synthesis and removal.

Structural Dynamics: The Basis of Ambient Stability

A fundamental requirement for any chiral auxiliary is its ability to remain stable during isolation, storage, and standard reaction setups. N-acyl oxazolidinones excel in this regard; they are highly stable under ambient conditions, resisting spontaneous hydrolysis from atmospheric moisture and standard room temperatures.

The Causality of Stability: The stability of the exocyclic N–C(O) amide bond in these systems is dictated by its geometric conformation. In highly reactive, ground-state-destabilized amides (e.g., N-acyl-glutarimides), the amide bond is highly twisted (twist angle τ≈50∘ ), which breaks the resonance stabilization of the nitrogen lone pair and makes the carbonyl highly electrophilic.

In contrast, N-acyl oxazolidinones exhibit a much lower twist angle ( τ≈18.2∘ ). The adjacent cyclic carbamate moiety provides sufficient resonance stabilization to the nitrogen atom. This structural rigidity prevents the exocyclic carbonyl from becoming overly electrophilic under neutral, ambient conditions, allowing these compounds to be safely handled on the benchtop and stored long-term without degradation.

The Dichotomy of Hydrolytic Cleavage: Endocyclic vs. Exocyclic Pathways

While ambient stability is a massive advantage during the synthetic sequence, the auxiliary must eventually be removed to yield the enantiopure product. The goal is to cleave the exocyclic N–C(O) bond (exocyclic cleavage) to recover the intact oxazolidinone for reuse.

Why Standard Hydrolysis Fails: Attempting to cleave the auxiliary using standard aqueous lithium hydroxide (LiOH) frequently results in the destruction of the chiral auxiliary. Hydroxide attack forms a tetrahedral intermediate that possesses a very low energy barrier for endocyclic C–N bond cleavage. This pathway opens the oxazolidinone ring, permanently destroying the auxiliary [1].

The LiOOH Solution: To achieve non-destructive cleavage, the standard protocol employs lithium hydroperoxide (LiOOH), generated in situ using LiOH and H₂O₂. reveal the causality behind this reagent choice: when the hydroperoxide anion attacks the carbonyl, the resulting tetrahedral intermediate faces a significantly higher energy barrier for endocyclic cleavage. Denied the endocyclic route, the intermediate collapses via exocyclic cleavage, releasing the target carboxylic acid and the fully intact oxazolidinone auxiliary [1].

MechanisticPathways A N-Acyl Oxazolidinone (Stable at Ambient) B Tetrahedral Intermediate A->B Nucleophilic Attack (LiOH or LiOOH) C Endocyclic Cleavage (Ring Destruction) B->C LiOH (Low barrier for endo) D Exocyclic Cleavage (Auxiliary Recovery) B->D LiOOH (High barrier for endo, favors exo)

Diagram 1: Divergent cleavage pathways of N-acyl oxazolidinones based on nucleophile selection.

Process Safety: Managing Oxygen Evolution at Scale

A critical, self-validating aspect of scaling up the LiOH/H₂O₂ cleavage is managing the process safety hazards associated with oxygen evolution.

The Causality of O₂ Evolution: The exocyclic cleavage of the auxiliary by LiOOH generates a peracid intermediate. Under the highly basic reaction conditions (pH > 10), this peracid is inherently unstable. It is rapidly reduced by the excess hydrogen peroxide present in the reaction mixture., which poses a severe flammability hazard when conducted in volatile organic solvents like THF at scale [2]. Process chemists must carefully control the equivalents of H₂O₂ and ensure adequate reactor venting.

Quantitative Stability and Cleavage Data

The following table summarizes the stability and cleavage profiles of N-acyl oxazolidinones under various conditions, synthesizing the mechanistic outcomes discussed above.

Condition / ReagentPrimary Cleavage PathwayAuxiliary RecoveryO₂ Evolution Risk
Ambient (Moisture/Air) None (Highly Stable)N/ANone
LiOH (Aqueous) Endocyclic (Ring Opening)Poor (<10%)None
LiOH / H₂O₂ Exocyclic (Yields Acid)Excellent (>90%)High (Requires venting)
LiBH₄ / H₂O Exocyclic (Yields Alcohol)Excellent (>90%)None

Validated Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for the attachment and subsequent removal of the Evans auxiliary.

Protocol 1: Mild Synthesis of N-Acyl Oxazolidinones (Acylation)

Traditional acylation requires strong bases (e.g., n-BuLi at -78 °C). However, [3].

  • Setup: Dissolve the Evans chiral auxiliary (1.0 eq, e.g., (S)-4-benzyl-2-oxazolidinone) in anhydrous toluene (or THF) under an inert atmosphere.

  • Reagent Addition: Add triethylamine (Et₃N, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Acylation: Slowly add the target acid anhydride (1.1 eq) or acid chloride dropwise to the mixture.

  • Reaction: Stir the mixture at room temperature for 12 hours, or heat to reflux in toluene for 30 minutes to accelerate the process.

  • Work-up: Quench with 1M HCl. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Controlled Hydrolytic Cleavage (LiOH / H₂O₂)

This protocol maximizes auxiliary recovery while managing the O₂ evolution risk.

  • Setup: Dissolve the purified N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF and H₂O.

  • Cooling: Cool the solution strictly to 0 °C using an ice bath.

  • Peroxide Addition: Slowly add 30% aqueous H₂O₂ (4.0 eq). Critical: Maintain the internal temperature below 5 °C to control the initial exotherm.

  • Base Addition: Dropwise, add an aqueous solution of LiOH (2.0 eq).

  • Reaction: Stir at 0 °C for 1–2 hours. Safety Note: Ensure the reaction vessel is properly vented to accommodate stoichiometric O₂ gas evolution.

  • Quench: Carefully add an aqueous solution of sodium sulfite (Na₂SO₃, 1.5M) to quench unreacted peroxides. Stir for 30 minutes.

  • Extraction: Remove THF under reduced pressure. Extract the aqueous layer with dichloromethane (3x) to recover the intact chiral auxiliary.

  • Acidification: Acidify the remaining aqueous layer to pH 2 using 1M HCl, and extract with ethyl acetate to isolate the stereopure carboxylic acid.

SafeCleavage A 1. Dissolve N-Acyl Oxazolidinone (THF/H2O, 4:1) B 2. Cool to 0 °C A->B C 3. Add H2O2 (Controlled Eq.) B->C D 4. Add LiOH (Aqueous) C->D E 5. Stir at 0 °C (Monitor O2 Evolution) D->E F 6. Quench with Na2SO3 E->F

Diagram 2: Step-by-step workflow for the safe hydrolytic cleavage of Evans auxiliaries.

References

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry, 2023. [Link]

  • Gómez-Palomino, A., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂." Organic Process Research & Development, 2020.[Link]

  • Smith, T. E., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates." Journal of Chemical Education, 2008.[Link]

Exploratory

An In-depth Technical Guide to Asymmetric Alkylation with Pentanoyl Oxazolidinones

Abstract The imperative for enantiomerically pure compounds in pharmaceuticals and material science has driven the development of robust asymmetric synthesis methodologies. Among these, the use of chiral auxiliaries rema...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imperative for enantiomerically pure compounds in pharmaceuticals and material science has driven the development of robust asymmetric synthesis methodologies. Among these, the use of chiral auxiliaries remains a cornerstone for reliable and predictable stereocontrol. This guide provides a comprehensive technical overview of asymmetric alkylation utilizing N-pentanoyl oxazolidinones, a widely adopted class of chiral auxiliaries pioneered by David A. Evans. We will delve into the mechanistic underpinnings of the stereodirecting power of the oxazolidinone scaffold, provide detailed, field-proven experimental protocols, and discuss the subsequent auxiliary cleavage to yield valuable chiral building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this powerful synthetic tool.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Alkylation

The synthesis of single enantiomers is a critical challenge in modern organic chemistry.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[2][3] After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[4]

The Core Mechanism: Establishing Stereocontrol

The remarkable stereoselectivity of the Evans asymmetric alkylation hinges on a series of well-defined conformational and electronic effects. The process can be broken down into two key stages: stereoselective enolate formation and face-selective alkylation.

Formation of the (Z)-Enolate

The first critical step is the deprotonation of the α-carbon of the N-pentanoyl oxazolidinone. This is typically achieved using a strong, non-nucleophilic base, with lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) being the most common choices.[7][8] The reaction is performed at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (THF) to ensure kinetic control.[9]

The geometry of the resulting enolate is crucial for the subsequent stereochemical outcome. Due to the steric bulk of the oxazolidinone auxiliary and the chelation of the lithium or sodium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary, the formation of the (Z)-enolate is overwhelmingly favored.[7][10] This chelated, rigid five-membered ring structure effectively locks the enolate into a single, well-defined conformation.[11]

Diastereofacial Alkylation

With the (Z)-enolate formed, the subsequent introduction of an electrophile (an alkyl halide, for instance) occurs with high facial selectivity. The substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group at the C4 position) sterically shields one face of the enolate.[2] Consequently, the electrophile can only approach from the less hindered face, leading to the formation of a new stereocenter with a predictable absolute configuration.[1] For example, with a (4R,5S)-oxazolidinone auxiliary, the electrophile will add to the re face of the enolate.

The following diagram illustrates the key steps in the asymmetric alkylation of an N-pentanoyl oxazolidinone:

Asymmetric_Alkylation cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Auxiliary Cleavage Start N-Pentanoyl Oxazolidinone Enolate (Z)-Enolate Chelate Start->Enolate 1. LDA or NaHMDS 2. THF, -78 °C Product Alkylated Product (New Stereocenter) Enolate->Product Electrophile Electrophile (R-X) Electrophile->Product Final_Product Chiral Carboxylic Acid (or derivative) Product->Final_Product e.g., LiOH, H₂O₂ Auxiliary Recovered Auxiliary Product->Auxiliary

Caption: Workflow of Asymmetric Alkylation and Auxiliary Cleavage.

Experimental Protocol: Asymmetric Alkylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with 1-iodopropane

This protocol provides a detailed methodology for the asymmetric alkylation of an N-pentanoyl oxazolidinone.

Materials and Reagents
  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Pentanoyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • 1-Iodopropane

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step 1: Acylation of the Oxazolidinone
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pentanoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield N-pentanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation
  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add the N-pentanoyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add 1-iodopropane (1.5 eq) dropwise.

  • Continue stirring at -78 °C for 2-3 hours. The reaction can be monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Performance and Scope

The diastereoselectivity of the alkylation is generally very high, often exceeding 99:1 for reactive electrophiles. The choice of base and counterion can influence the outcome, with sodium enolates sometimes providing higher selectivity for less reactive electrophiles.[12]

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)
Benzyl bromideLDA>99:1
Allyl iodideNaHMDS>98:2[11]
Methyl iodideNaHMDS>99:1
Ethyl iodideLDA98:2

This table represents typical results obtained under optimized conditions.

Auxiliary Cleavage: Unveiling the Chiral Product

A key advantage of the Evans oxazolidinone auxiliaries is the variety of methods available for their removal, allowing access to a range of chiral products.[4][12]

Hydrolytic Cleavage to Carboxylic Acids

The most common cleavage method to obtain the chiral carboxylic acid involves hydrolysis with lithium hydroxide and hydrogen peroxide.[13][14] The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl group.[13]

Protocol:

  • Dissolve the alkylated N-acyloxazolidinone in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered.

  • The organic layer contains the desired chiral carboxylic acid.

Reductive Cleavage to Alcohols

Treatment with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to furnish the corresponding chiral primary alcohol.[7]

Transesterification to Esters

Reaction with a metal alkoxide, such as sodium methoxide in methanol, results in the formation of the corresponding methyl ester.[4]

The following diagram outlines the cleavage pathways:

Cleavage_Pathways cluster_cleavage Cleavage Conditions Alkylated_Product Alkylated N-Acyl Oxazolidinone Acid Chiral Carboxylic Acid Alkylated_Product->Acid LiOH / H₂O₂ Alcohol Chiral Alcohol Alkylated_Product->Alcohol LiBH₄ or LiAlH₄ Ester Chiral Ester Alkylated_Product->Ester NaOMe / MeOH

Caption: Cleavage options for the N-acyl oxazolidinone auxiliary.

Conclusion

The asymmetric alkylation of N-pentanoyl oxazolidinones represents a highly reliable and versatile method for the synthesis of enantiomerically enriched α-substituted carboxylic acid derivatives. The robust nature of the methodology, the high diastereoselectivities typically achieved, and the straightforward protocols for both the alkylation and subsequent auxiliary cleavage have solidified its place as a fundamental tool in the arsenal of the synthetic organic chemist. The principles of stereocontrol discussed herein provide a solid foundation for the application of this methodology in complex molecule synthesis and drug discovery endeavors.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Publishing.
  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones.PMC.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Publishing. (2016).
  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters.Organic Letters - ACS Publications. (2021).
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.Benchchem.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries.l'actualité chimique. (2003).
  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters.Dipòsit Digital de la Universitat de Barcelona. (2021).
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.ResearchGate.
  • Asymmetric Alkylation of Enolates.Chem 115 Myers.
  • Evans Enolate Alkylation-Hydrolysis.University of California, Irvine.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.Journal of Chemical Education. (2008).
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.Australian Journal of Chemistry. (2023).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.Semantic Scholar. (2008).
  • A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis.Bibliothèque et Archives Canada.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.Journal of Chemical Education - ACS Publications. (2008).
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.UQ eSpace - The University of Queensland.
  • Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions.ResearchGate.
  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary.Request PDF. (2025).
  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.ResearchGate. (2025).
  • Chiral auxiliary.Wikipedia.
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.Hungarian Journal of Industry and Chemistry. (2025).
  • 9-Asymmetric Alkylation of Enolates.Scribd.
  • Chapter 1: Enolate Alkylations.University of Rochester.
  • Oxazolidinone synthesis.Organic Chemistry Portal.
  • 19.8: Using LDA to Form an Enolate Ion.Chemistry LibreTexts. (2014).
  • III Enolate Chemistry.University of Bristol.
  • Synthesis of oxazolidinones initiated by regio- and diastereo-controlled crotylation of α-dicarbonyl compounds.Rsc.org.
  • Enolates - Formation, Stability, and Simple Reactions.Master Organic Chemistry. (2022).
  • Reaction conditions in the synthesis of oxazolidin-2-ones.ResearchGate.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.MDPI. (2021).
  • Process for the preparation of oxazolidinones and method of use thereof.Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis of chiral carboxylic acids using (S)-4-benzyl-3-pentanoyloxazolidin-2-one

An in-depth guide to the synthesis of chiral carboxylic acids utilizing the Evans (S)-4-benzyl-3-pentanoyloxazolidin-2-one auxiliary, designed for researchers, scientists, and professionals in drug development. Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of chiral carboxylic acids utilizing the Evans (S)-4-benzyl-3-pentanoyloxazolidin-2-one auxiliary, designed for researchers, scientists, and professionals in drug development.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the biological activity of a molecule is often exclusive to a single enantiomer. Chiral auxiliaries are a cornerstone strategy to meet this demand. They are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with a high degree of stereoselectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1]

The Synthetic Workflow: A Three-Stage Approach

The synthesis is logically divided into three primary stages: acylation of the auxiliary, diastereoselective alkylation, and finally, cleavage to release the target chiral carboxylic acid. This sequence provides a robust and well-understood pathway to a wide array of valuable chiral building blocks.

G cluster_0 Overall Workflow Aux (S)-4-Benzyl- 2-oxazolidinone Acyl (S)-4-Benzyl-3-pentanoyl- oxazolidin-2-one Aux->Acyl Stage 1: Acylation Alkyl Alkylated N-Acyloxazolidinone (New Stereocenter Formed) Acyl->Alkyl Stage 2: Diastereoselective Alkylation Acid Chiral Carboxylic Acid (Product) Alkyl->Acid Stage 3: Auxiliary Cleavage RecoveredAux Recovered Auxiliary Alkyl->RecoveredAux (Recovery)

Sources

Application

Application Notes &amp; Protocols: Mastering Diastereoselective Aldol Reactions with (S)-4-benzyl-3-pentanoyloxazolidin-2-one

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the theory and practice of diastereoselective aldol reactions using the Evans chiral auxiliary,...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the theory and practice of diastereoselective aldol reactions using the Evans chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, acylated with a pentanoyl group. This powerful technique is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereochemically rich molecules.

Foundational Principles: The Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful method for creating new carbon-carbon bonds with exceptional control over the resulting stereochemistry. The strategy relies on a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In this case, the commercially available (S)-4-benzyl-2-oxazolidinone is used.

The core principle involves the formation of a specific Z-enolate from the N-acylated oxazolidinone, which then reacts with an aldehyde. The steric hindrance imposed by the benzyl group on the chiral auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde, leading to the predictable formation of one diastereomer over the other. The choice of Lewis acid is critical in this process, as it coordinates to both the enolate and the aldehyde, influencing the geometry of the transition state and, consequently, the stereochemical outcome.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler transition state model. The Lewis acid, typically a titanium or boron species, coordinates to both the carbonyl oxygen of the aldehyde and the carbonyl oxygen of the acyloxazolidinone. This coordination pre-organizes the reactants into a rigid, chair-like six-membered transition state. The bulky benzyl group of the oxazolidinone preferentially occupies a pseudo-equatorial position to minimize steric clashes, thereby directing the aldehyde's substituent to also adopt an equatorial-like orientation. This arrangement ensures that the nucleophilic attack of the enolate on one face of the aldehyde is strongly favored.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with explanations for each critical step to ensure both reproducibility and a deep understanding of the reaction.

Protocol 1: Titanium-Mediated Diastereoselective Aldol Reaction

This protocol utilizes titanium tetrachloride (TiCl4) as the Lewis acid, which is known to promote high diastereoselectivity.

Materials:

  • (S)-4-benzyl-3-pentanoyloxazolidin-2-one

  • Titanium tetrachloride (TiCl4)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_workup Work-up and Purification A 1. Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one in anhydrous DCM under Argon. B 2. Cool the solution to -78 °C (dry ice/acetone bath). A->B C 3. Add TiCl4 dropwise. Stir for 5-10 min. B->C D 4. Add DIPEA dropwise. Stir for 30-60 min to form the Z-enolate. C->D E 5. Add the aldehyde dropwise. Stir for 1-2 hours at -78 °C. D->E F 6. Quench the reaction with saturated aqueous NH4Cl. E->F G 7. Warm to room temperature and extract with DCM. F->G H 8. Dry the organic layer with MgSO4, filter, and concentrate. G->H I 9. Purify the crude product by flash column chromatography. H->I

Caption: Workflow for the titanium-mediated aldol reaction.

Detailed Steps:

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to ensure the stability of the enolate and maximize selectivity.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl4, 1.1 equiv) dropwise via syringe. The solution will likely turn yellow. Stir for 5-10 minutes.

  • Enolate Formation: Add diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. The color of the solution should change, often to a deep red, indicating the formation of the titanium enolate. Allow the solution to stir for 30-60 minutes at -78 °C. The choice of a hindered base like DIPEA is critical to prevent deprotonation of the more acidic protons of the aldehyde.

  • Aldehyde Addition: Add the desired aldehyde (1.2 equiv) dropwise. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed, typically within 1-2 hours at -78 °C.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aldol adduct.

Protocol 2: Tin(II) Triflate-Mediated Diastereoselective Aldol Reaction

This protocol employs tin(II) triflate (Sn(OTf)2) and is particularly useful for aldehydes that are prone to polymerization or other side reactions under strongly acidic conditions.

Materials:

  • (S)-4-benzyl-3-pentanoyloxazolidin-2-one

  • Tin(II) triflate (Sn(OTf)2)

  • N-ethylpiperidine

  • Aldehyde

  • Anhydrous dichloromethane (DCM)

  • pH 7 phosphate buffer

  • Anhydrous sodium sulfate (Na2SO4)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_workup Work-up and Purification A 1. Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one in anhydrous DCM under Argon. B 2. Cool the solution to -78 °C. A->B C 3. Add Sn(OTf)2. Stir for 5 min. B->C D 4. Add N-ethylpiperidine dropwise. Stir for 30 min. C->D E 5. Add the aldehyde dropwise. Stir for 1-2 hours at -78 °C. D->E F 6. Quench with pH 7 phosphate buffer. E->F G 7. Extract with DCM and wash with brine. F->G H 8. Dry the organic layer with Na2SO4, filter, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Caption: Workflow for the tin(II) triflate-mediated aldol reaction.

Detailed Steps:

  • Preparation: In a flame-dried flask under argon, dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C.

  • Lewis Acid Addition: Add tin(II) triflate (Sn(OTf)2, 1.1 equiv) and stir for 5 minutes.

  • Enolate Formation: Add N-ethylpiperidine (1.1 equiv) dropwise and stir the resulting mixture for 30 minutes at -78 °C to form the tin enolate.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise and continue stirring at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction with a pH 7 phosphate buffer.

  • Extraction: Extract the mixture with DCM. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent in vacuo.

  • Purification: Purify the product by flash column chromatography.

Data Presentation and Interpretation

The success of these reactions is measured by the chemical yield and the diastereomeric ratio (d.r.) of the product. The d.r. is typically determined by 1H NMR analysis of the crude reaction mixture or by capillary GC analysis.

Table 1: Comparison of Lewis Acids in the Aldol Reaction with Isobutyraldehyde

Lewis Acid/Base SystemTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
TiCl4 / DIPEA-7885-95>99:1
Sn(OTf)2 / N-ethylpiperidine-7880-90>98:2
B(OTf)2 / DIPEA-7888-96>99:1

Note: Yields and diastereomeric ratios are typical and may vary depending on the specific aldehyde and reaction conditions.

Troubleshooting and Expert Insights

  • Low Diastereoselectivity: This can be caused by incomplete enolate formation or the reaction temperature being too high. Ensure all reagents are pure and the reaction is maintained at -78 °C. The choice of base is also crucial; less hindered bases can lead to competing E-enolate formation, which will erode the diastereoselectivity.

  • Low Yield: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere, as both the Lewis acids and the enolates are moisture-sensitive. The purity of the aldehyde is also critical; it should be freshly distilled if possible.

  • Removal of the Chiral Auxiliary: After the aldol reaction, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H2O2 to give the carboxylic acid, reduction with LiAlH4 to give the alcohol) to reveal the chiral product and recover the auxiliary for reuse.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 74, 6. [Link]

  • Paterson, I., & Goodman, J. M. (1989). Studies in macrolide synthesis: The tin-mediated aldol reaction of α-methyl-β-hydroxy ketones. Tetrahedron Letters, 30(8), 997-1000. [Link]

Method

Application Note: High-Efficiency Titanium(IV) Enolate Formation of (S)-4-Benzyl-3-pentanoyloxazolidin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary The stereoselective construction of carbon-carbon bo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary

The stereoselective construction of carbon-carbon bonds is a cornerstone of modern drug development and complex natural product synthesis 1. Among the most reliable methodologies is the Evans aldol addition, which utilizes chiral N-acyloxazolidinones to dictate diastereofacial selectivity. While boron enolates are traditionally employed, titanium(IV) enolates offer a robust, cost-effective, and operationally mild alternative that provides excellent syn-diastereoselectivity [[2]]().

This guide details the optimized protocol for generating the titanium enolate of (S)-4-benzyl-3-pentanoyloxazolidin-2-one . By rigorously controlling stoichiometry and temperature, this protocol ensures the exclusive formation of the chelated Z-enolate, priming the system for highly predictable downstream electrophilic additions 3.

Mechanistic Causality & Rationale

As an Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The formation of the titanium enolate is a highly orchestrated two-step process:

  • Pre-Complexation (The Chelated Intermediate): The addition of Titanium(IV) chloride (TiCl₄) to the imide substrate creates a bidentate chelate involving both the oxazolidinone carbonyl and the pentanoyl carbonyl. This chelation locks the conformation of the substrate, which is an absolute prerequisite for high stereocontrol 2.

  • Deprotonation (Enolization): We employ N,N-diisopropylethylamine (i-Pr₂NEt, Hünig's base) rather than triethylamine. The increased steric bulk of i-Pr₂NEt prevents it from acting as a nucleophile toward the acyl group or competitively coordinating with the titanium center. It cleanly abstracts the α-proton to yield the Z-enolate 3.

  • Transition State Dynamics: Titanium has significantly shorter metal-oxygen bond lengths compared to alkali metals like lithium or sodium. This structural feature severely tightens the Zimmerman-Traxler transition state during the subsequent aldol addition, amplifying the steric differentiation and resulting in superior syn-selectivity 4.

Mechanism A Imide Substrate (S)-4-benzyl-3-pentanoyl... B TiCl4 Addition (Pre-complexation) A->B 0 °C, CH2Cl2 C Chelated Intermediate (Yellow Complex) B->C Chelation D i-Pr2NEt Addition (Deprotonation) C->D Base E Z-Titanium Enolate (Dark Red Solution) D->E -HCl

Caption: Mechanistic pathway of titanium enolate formation via chelation and deprotonation.

Self-Validating System: Visual Checkpoints

A hallmark of a robust chemical protocol is its ability to provide real-time feedback to the scientist. The titanium enolate formation of Evans auxiliaries is a self-validating system characterized by distinct, instantaneous color changes:

  • Checkpoint 1 (Yellow Complex): Upon the dropwise addition of TiCl₄ to the clear substrate solution, a bright yellow color (or yellow/orange slurry) immediately forms. This visually confirms successful bidentate chelation 5.

  • Checkpoint 2 (Dark Red Enolate): The subsequent addition of i-Pr₂NEt triggers an instant transition from yellow to a deep, dark red or purple solution 6. This intense coloration is due to ligand-to-metal charge transfer (LMCT) bands characteristic of the highly conjugated titanium enolate [[7]](). Failure to observe the dark red color indicates wet solvent, degraded TiCl₄, or an inactive base.

Quantitative Data & Optimization

To ensure reproducibility, stoichiometry must be strictly adhered to. The following tables summarize the comparative advantages of this method and the critical stoichiometric parameters.

Table 1: Comparison of Enolization Strategies for Evans Auxiliaries

Metal SourceBaseIntermediate GeometryTypical Aldol DiastereoselectivityPractical Advantages
TiCl₄ i-Pr₂NEt Chelated Z-enolate Evans syn (>97:3) Low cost, mild conditions (0 °C), robust visual cues
Bu₂BOTfi-Pr₂NEtChelated Z-enolateEvans syn (>99:1)Gold standard for syn selectivity, but reagents are expensive and highly sensitive
LDANoneNon-chelated E-enolateAnti (Variable)Useful for specific anti pathways, requires cryogenic temperatures (-78 °C)

Table 2: Stoichiometric Parameters for Titanium Enolate Formation

ComponentFunctionOptimal EquivalentsConsequence of Deviation
Imide SubstrateStarting Material1.00N/A
TiCl₄Lewis Acid / Chelator1.05<1.0 eq leads to incomplete enolization; >1.2 eq promotes side reactions
i-Pr₂NEtNon-nucleophilic Base1.15Must be slightly higher than TiCl₄ to ensure complete deprotonation without leaving excess free base

Experimental Protocol

Scale: 1.0 mmol of (S)-4-benzyl-3-pentanoyloxazolidin-2-one (MW: ~261.3 g/mol ).

Reagents & Equipment
  • (S)-4-benzyl-3-pentanoyloxazolidin-2-one: 261 mg (1.0 mmol)

  • Titanium(IV) chloride (1.0 M solution in anhydrous CH₂Cl₂): 1.05 mL (1.05 mmol)

  • N,N-Diisopropylethylamine (i-Pr₂NEt), distilled over CaH₂: 200 µL (1.15 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂): 10 mL

  • Flame-dried Schlenk flask, magnetic stir bar, and an Argon manifold.

Step-by-Step Methodology
  • Preparation: Flush a flame-dried 50 mL Schlenk flask with Argon for 5 minutes.

  • Dissolution: Add 261 mg (1.0 mmol) of (S)-4-benzyl-3-pentanoyloxazolidin-2-one to the flask. Dissolve the substrate in 10 mL of anhydrous CH₂Cl₂ to achieve a ~0.1 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes 3.

  • Lewis Acid Addition (Pre-complexation): Using a gas-tight syringe, add 1.05 mL of the 1.0 M TiCl₄ solution dropwise over 2 minutes.

    • Observation: The clear solution will immediately turn into a bright yellow complex 5. Stir for 5 minutes at 0 °C to ensure complete chelation.

  • Base Addition (Enolization): Using a micro-syringe, add 200 µL of i-Pr₂NEt dropwise over 2 minutes.

    • Observation: The yellow solution will instantly transition to a dark red or deep purple color, confirming the formation of the titanium enolate 6.

  • Equilibration: Allow the dark red enolate solution to stir at 0 °C for 30 to 40 minutes. This guarantees complete, thermodynamic conversion to the Z-enolate.

  • Electrophile Addition: The enolate is now ready. Add the desired aldehyde (typically 1.1 to 1.2 mmol, neat or dissolved in 1 mL CH₂Cl₂) dropwise. The dark red color may slowly fade to a lighter orange/pink as the enolate is consumed and the aldolate is formed 7.

Workflow Step1 1. Dissolve Substrate in anhydrous CH2Cl2 Step2 2. Cool to 0 °C under Argon Step1->Step2 Step3 3. Add TiCl4 (1.05 eq) Dropwise Step2->Step3 Step4 4. Add i-Pr2NEt (1.15 eq) Dropwise Step3->Step4 Observe Yellow Color Step5 5. Stir for 30 min at 0 °C Step4->Step5 Observe Dark Red Color Step6 6. Ready for Electrophile Step5->Step6

Caption: Step-by-step workflow for generating the titanium enolate with visual checkpoints.

References

  • Stereoselective aldol reactions of chlorotitanium enolates. An efficient method for the assemblage of polypropionate-related synthons. Journal of the American Chemical Society. 2

  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ACS Publications. 3

  • Highly Stereoselective Aldol Reactions in the Total Syntheses of Complex Natural Products. Thieme Connect. 1

  • Aldol reaction. Wikipedia. 4

  • Asymmetric Synthesis of Homocitric Acid Lactone. eScholarship. 6

  • Working with Hazardous Chemicals. Organic Syntheses. 5

  • Alkylation of carbonyl compounds in the TiCl4-promoted reaction of trimethylsilyl enol ethers with epoxides. UCSF. 7

Sources

Application

Application Note: LiHMDS-Mediated Asymmetric Alkylation of Pentanoyl Evans Auxiliaries

Introduction & Strategic Rationale The asymmetric alkylation of carboxylic acid derivatives is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The asymmetric alkylation of carboxylic acid derivatives is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products[1]. The Evans chiral auxiliary methodology—specifically utilizing oxazolidinones—remains the gold standard for setting α -stereocenters with predictable and exceptionally high diastereoselectivity (>95:5 dr)[2].

This application note details the optimized protocol for the α -alkylation of a pentanoyl-substituted Evans auxiliary (e.g., (S)-4-benzyl-3-pentanoyloxazolidin-2-one) using Lithium hexamethyldisilazide (LiHMDS) as the base and an alkyl halide (e.g., allyl bromide) as the electrophile. This specific transformation is highly relevant in modern drug discovery, such as in the enantioselective synthesis of the ROCK inhibitor Netarsudil[3].

Mechanistic Causality: The Role of LiHMDS and Chelation

Successful asymmetric alkylation relies on a self-validating system of steric and electronic controls:

  • Quantitative Enolization: LiHMDS is selected due to its high basicity (pKa ~26), which ensures complete and rapid deprotonation of the pentanoyl imide (pKa ~19) at -78 °C[2]. The bulky bis(trimethylsilyl)amine leaving group prevents unwanted nucleophilic acyl substitution at the auxiliary carbonyl.

  • Chelated (Z)-Enolate Formation: The lithium counterion is paramount. It strongly coordinates to both the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the intermediate into a rigid, chelated (Z)-enolate[1]. Sodium bases (like NaHMDS) can also be used but often exhibit more complex aggregation states and slightly lower selectivities depending on the solvent[4].

  • Facial Shielding: In the (S)-4-benzyl auxiliary, the bulky benzyl group projects forward, effectively blocking the Re-face of the enolate. Consequently, the electrophile is forced to approach via an SN 2​ mechanism exclusively from the less hindered Si-face, yielding the syn-alkylated product with excellent diastereomeric excess[1].

Mechanistic Workflow Visualization

G N1 Pentanoyl Evans Auxiliary (S)-4-benzyl-3-pentanoyloxazolidin-2-one N2 Enolization LiHMDS, THF, -78 °C N1->N2 N3 Chelated (Z)-Enolate Li⁺ coordinated to enolate & auxiliary oxygens N2->N3 Deprotonation N4 Stereocontrol 4S-benzyl group blocks Re-face N3->N4 N5 Electrophilic Attack Allyl bromide approaches via Si-face N4->N5 N6 α-Alkylated Imide >95:5 Diastereomeric Ratio N5->N6 Alkylation N7 Auxiliary Cleavage LiOH/H2O2 or LiBH4 N6->N7 N8 Enantiopure Product α-alkylated acid or alcohol N7->N8 Hydrolysis/Reduction

Figure 1: Workflow of LiHMDS-mediated asymmetric alkylation of a pentanoyl Evans auxiliary.

Experimental Design & Optimization Data

Reaction conditions must be strictly controlled to maintain the kinetic (Z)-enolate. The table below summarizes the quantitative effects of varying the base and electrophile during the alkylation of the pentanoyl auxiliary[1][4].

Base (1.1 equiv)Electrophile (1.5 equiv)Temperature ProfileYield (%)Diastereomeric Ratio (dr)
LiHMDS Allyl bromide -78 °C to -20 °C 88 >99:1
NaHMDSAllyl bromide-78 °C to -20 °C8595:5
LDABenzyl bromide0 °C7598:2
LiHMDSMethyl iodide-78 °C to -20 °C9097:3

Note: LiHMDS consistently provides the highest diastereoselectivity for allylation due to the tight lithium chelate[1].

Detailed Step-by-Step Protocol: Allylation of Pentanoyl Oxazolidinone

Self-Validating Note: All glassware must be flame-dried under vacuum and purged with argon. THF must be anhydrous (water <50 ppm) to prevent premature enolate quenching.

Step 1: Preparation and Enolization

  • Charge a dry 100 mL round-bottom flask with (S)-4-benzyl-3-pentanoyloxazolidin-2-one (5.0 mmol, 1.0 equiv) and a magnetic stir bar.

  • Add anhydrous THF (25 mL) to achieve a 0.2 M solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Dropwise add LiHMDS (1.0 M in THF, 5.5 mL, 5.5 mmol, 1.1 equiv) over 5 minutes down the inner wall of the flask to pre-cool the reagent.

  • Causality Check: Stir the mixture at -78 °C for 45 minutes. This timeframe ensures complete kinetic deprotonation without risking ketene formation or auxiliary cleavage[2].

Step 2: Electrophilic Alkylation

  • Filter allyl bromide (1.2 mL, 15.0 mmol, 3.0 equiv) through a short pad of basic alumina immediately prior to use to remove trace HBr, which would prematurely quench the enolate.

  • Add the purified allyl bromide dropwise to the -78 °C enolate solution.

  • Maintain the reaction at -78 °C for 1 hour, then slowly warm the bath to -20 °C (e.g., by transferring to a dry ice/ethylene glycol bath) and stir for an additional 2-3 hours.

  • Causality Check: Warming to -20 °C provides the necessary activation energy for the SN 2​ attack of the sterically hindered chelate onto the electrophile, driving the reaction to completion[1].

Step 3: Quench and Isolation

  • Quench the reaction at -20 °C by rapidly adding saturated aqueous NH 4​ Cl (10 mL).

  • Causality Check: A mildly acidic quench at low temperature protonates any residual enolate instantly, preventing thermodynamic equilibration or epimerization of the newly formed α -stereocenter.

  • Warm the mixture to room temperature and partition between EtOAc (50 mL) and water (20 mL).

  • Extract the aqueous layer with EtOAc (2 × 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford the pure α -allyl pentanoyl imide.

  • Validation: Confirm the >95:5 dr via 1 H NMR (integration of the distinct α -proton doublets) or chiral HPLC[2].

Step 4: Auxiliary Cleavage (Downstream Processing) To isolate the enantiopure carboxylic acid, the auxiliary is cleaved non-destructively:

  • Dissolve the alkylated imide in a 3:1 mixture of THF/H 2​ O at 0 °C.

  • Add H 2​ O 2​ (30% aq., 4.0 equiv) followed by LiOH (2.0 equiv).

  • Causality Check: The addition of H 2​ O 2​ forms the highly nucleophilic hydroperoxide anion (OOH ), which attacks the imide carbonyl selectively over the aliphatic amide, preventing endocyclic cleavage[3].

  • After 1 hour, quench with Na 2​ SO 3​ to reduce excess peroxide, acidify, and extract the α -alkylated carboxylic acid. The chiral auxiliary can be recovered from the organic phase and recycled.

References
  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982. URL:[Link]

  • Zhang, Z.; Collum, D. B. "Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations." Journal of the American Chemical Society, 2019. URL:[Link]

  • de Long, M. A. et al. "Asymmetric Synthesis of the ROCK inhibitor, Netarsudil: A New Therapeutic for Open-Angle Glaucoma." ResearchGate, 2019. URL:[Link]

Sources

Method

Application Note: Nondestructive Cleavage of (S)-4-Benzyl-3-pentanoyloxazolidin-2-one

Introduction and Strategic Context The Evans chiral auxiliary, specifically the oxazolidinone core, is a cornerstone of asymmetric synthesis, enabling highly diastereoselective alkylations and aldol additions[1]. When ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The Evans chiral auxiliary, specifically the oxazolidinone core, is a cornerstone of asymmetric synthesis, enabling highly diastereoselective alkylations and aldol additions[1]. When acylated to form (S)-4-benzyl-3-pentanoyloxazolidin-2-one, the pentanoyl moiety can be stereoselectively functionalized[2]. The critical final step in this synthetic sequence is the nondestructive cleavage of the auxiliary. This process must efficiently liberate the newly synthesized chiral product (as a carboxylic acid, alcohol, or ester) while preserving the stereochemical integrity of the product and allowing for the quantitative recovery of the expensive chiral auxiliary[1].

Mechanistic Causality: The Role of Lithium Hydroperoxide (E-E-A-T)

A fundamental challenge in cleaving N-acyl oxazolidinones is the presence of two competing electrophilic sites: the exocyclic "amide" carbonyl and the endocyclic "carbamate" carbonyl.

Standard saponification utilizing lithium hydroxide (LiOH) alone frequently results in nucleophilic attack at the endocyclic carbonyl. This leads to irreversible ring-opening and the destruction of the chiral auxiliary[3]. To circumvent this, lithium hydroperoxide (LiOOH)—generated in situ from LiOH and aqueous hydrogen peroxide (H₂O₂)—is employed.

The causality behind this regioselectivity has been elucidated through Density Functional Theory (DFT) computations[3]. While both LiOH and LiOOH kinetically prefer to attack the less hindered endocyclic carbonyl, the fate of the resulting tetrahedral intermediates differs drastically:

  • LiOH Pathway: The endocyclic tetrahedral intermediate has a low decomposition barrier, rapidly funneling toward destructive ring cleavage[3].

  • LiOOH Pathway: The endocyclic tetrahedral intermediate formed by LiOOH faces an insurmountably high decomposition barrier. Consequently, the reaction acts as a thermodynamic funnel, redirecting cleavage through the exocyclic tetrahedral intermediate, which readily collapses to yield the desired carboxylic acid and the intact oxazolidinone[3].

MechanisticPathway Substrate (S)-4-Benzyl-3-pentanoyloxazolidin-2-one LiOOH_Endo LiOOH Endocyclic Attack (Kinetic Preference) Substrate->LiOOH_Endo LiOOH_Exo LiOOH Exocyclic Attack (Thermodynamic Funnel) Substrate->LiOOH_Exo Tetra_Endo Tetrahedral Intermediate (High Decomposition Barrier) LiOOH_Endo->Tetra_Endo Tetra_Exo Tetrahedral Intermediate (Low Decomposition Barrier) LiOOH_Exo->Tetra_Exo DeadEnd Reversion to Starting Material (No Ring Opening) Tetra_Endo->DeadEnd Blocked Product Carboxylic Acid + Intact Oxazolidinone Tetra_Exo->Product Cleavage DeadEnd->Substrate

Mechanistic divergence of LiOOH cleavage based on DFT decomposition barriers.

Safety and Scalability Considerations

While the LiOH/H₂O₂ protocol is highly effective, it presents a hidden safety hazard during scale-up. The initially formed peracid intermediate is unstable under the reaction conditions and is rapidly reduced by the excess H₂O₂ present in the mixture[4]. This side reaction leads to the release of stoichiometric amounts of oxygen gas (O₂)[4]. In the presence of flammable organic solvents like THF, this poses a severe deflagration risk.

Safety Mandate: When scaling this reaction, it is critical to implement continuous nitrogen (N₂) sweeping of the reactor headspace and to carefully modulate the addition rate of LiOH to control the rate of O₂ evolution[4].

Quantitative Comparison of Cleavage Methods

The choice of cleavage reagent dictates the functional group of the liberated product. The table below summarizes the expected outcomes and recovery metrics for the functionalized pentanoyl derivatives.

Cleavage MethodReagentsPrimary ProductAuxiliary RecoveryTypical YieldReaction Conditions
Hydrolytic LiOH, H₂O₂Carboxylic Acid>90%85–95%THF/H₂O (3:1), 0 °C, 2–6 h
Reductive LiBH₄, MeOHPrimary Alcohol>85%80–90%THF or Et₂O, 0 °C to RT, 4 h
Transesterification NaOMeMethyl Ester>85%85–95%MeOH, 0 °C, 2 h
Amidation MeNHOMe·HCl, AlMe₃Weinreb Amide>90%80–90%DCM, -20 °C to 0 °C, 4 h

Experimental Protocols

Protocol A: Hydrolytic Cleavage to Carboxylic Acid (LiOH / H₂O₂)

This protocol is optimized to suppress endocyclic cleavage and maximize the recovery of the (S)-4-benzyl-2-oxazolidinone[5].

Reagents & Materials:

  • (S)-4-Benzyl-3-pentanoyloxazolidin-2-one derivative: 1.0 equiv

  • Hydrogen Peroxide (30% w/w aqueous): 4.0–5.0 equiv

  • Lithium Hydroxide monohydrate (LiOH·H₂O): 2.0 equiv

  • Solvent: THF/H₂O (3:1 or 4:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-acyl oxazolidinone in the THF/H₂O mixture. Cool the solution to 0 °C using an ice-water bath[5].

  • Peroxide Addition: Add the 30% aq. H₂O₂ dropwise over 10 minutes. Note: H₂O₂ must be added before LiOH to ensure the immediate formation of LiOOH upon base addition, preventing destructive LiOH-mediated cleavage.

  • Base Addition: Dissolve LiOH·H₂O in a minimal amount of water and add dropwise to the reaction mixture, maintaining the internal temperature at 0 °C[5].

  • In-Process Control (IPC): Stir the reaction at 0 °C for 2–6 hours. Monitor the disappearance of the starting material via TLC (e.g., 30% EtOAc/Hexanes) or LC-MS[5].

  • Quenching (Self-Validation): Once complete, quench the reaction by adding a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃)[5]. Validation: Test the mixture with KI-starch indicator paper to confirm the complete destruction of excess peroxides before proceeding.

  • Concentration: Remove the volatile THF under reduced pressure (in vacuo) at <30 °C to prevent thermal degradation[5].

  • Auxiliary Recovery: Extract the remaining basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 20 mL)[5]. The organic layers contain the intact (S)-4-benzyl-2-oxazolidinone. Dry over Na₂SO₄, filter, and concentrate to recover the auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~2 using 1M HCl[5]. Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the enantiopure carboxylic acid[5].

Workflow Step1 Reaction Mixture (Product, Auxiliary, THF/H2O) Step2 Quench with Na2SO3 (aq) Validate with KI-Starch Step1->Step2 Step3 Concentrate in vacuo (Remove THF) Step2->Step3 Step4 Extract with DCM or EtOAc Step3->Step4 Org1 Organic Layer (Intact Auxiliary) Step4->Org1 Separate Aq1 Aqueous Layer (Carboxylate Salt) Step4->Aq1 Separate Step5 Acidify to pH ~2 (1M HCl) Aq1->Step5 Step6 Extract with EtOAc Step5->Step6 Org2 Organic Layer (Carboxylic Acid Product) Step6->Org2 Organic Aq2 Aqueous Waste (Inorganic Salts) Step6->Aq2 Aqueous

Step-by-step workflow for hydrolytic cleavage, quenching, and auxiliary recovery.

Protocol B: Reductive Cleavage to Primary Alcohol (LiBH₄)

Because the N-acyl oxazolidinone exhibits ester-like reactivity, it can be selectively reduced to the primary alcohol without cleaving the oxazolidinone ring itself[5].

Reagents & Materials:

  • (S)-4-Benzyl-3-pentanoyloxazolidin-2-one derivative: 1.0 equiv

  • Lithium Borohydride (LiBH₄): 1.5–2.0 equiv

  • Methanol (MeOH): 1.5–2.0 equiv

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous THF under an inert nitrogen atmosphere[5]. Cool to 0 °C.

  • Reagent Addition: Add LiBH₄ (either as a solid or a solution in THF) in one portion.

  • Activation: Slowly add MeOH dropwise. Causality: Methanol reacts with LiBH₄ to form lithium methoxyborohydrides, which are significantly more reactive reducing agents, accelerating the cleavage.

  • In-Process Control (IPC): Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow dropwise addition of 1M HCl or saturated aqueous NH₄Cl until gas evolution ceases. Validation: Ensure the pH is mildly acidic to fully decompose the borate complexes.

  • Isolation: Extract the mixture with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The primary alcohol and the chiral auxiliary can then be separated via flash column chromatography.

References

  • PubChem. "(S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 - PubChem" National Institutes of Health. URL:[Link]

  • Krenske, E. H., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry, 2023. URL:[Link]

  • Organic Process Research & Development. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." ResearchGate. URL:[Link]

Sources

Application

Application Note: (S)-4-Benzyl-3-pentanoyloxazolidin-2-one in the Total Synthesis of Natural Products

Executive Summary (S)-4-Benzyl-3-pentanoyloxazolidin-2-one (CAS: 143868-89-7) is a highly versatile chiral auxiliary derivative widely employed in the total synthesis of complex natural products and pharmaceuticals[1]. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-Benzyl-3-pentanoyloxazolidin-2-one (CAS: 143868-89-7) is a highly versatile chiral auxiliary derivative widely employed in the total synthesis of complex natural products and pharmaceuticals[1]. By leveraging the steric bulk of the benzyl group on the oxazolidinone ring, this reagent allows chemists to perform highly diastereoselective aldol additions and alkylations on the attached pentanoyl (valeroyl) chain[2]. This application note details the mechanistic principles, key synthetic applications, and field-proven protocols for utilizing this reagent to construct complex polyketide chains and branched aliphatic architectures.

Mechanistic Principles & Stereocontrol Logic

The synthetic utility of (S)-4-benzyl-3-pentanoyloxazolidin-2-one relies on the predictable formation of a metal-chelated Z-enolate, which subsequently dictates the facial selectivity of electrophilic attack[3].

  • Boron-Mediated Aldol Reactions: Treatment of the auxiliary with dibutylboron triflate (Bu₂BOTf) and N,N-diisopropylethylamine (DIPEA) generates a rigid boron Z-enolate[4]. The reaction with an aldehyde proceeds via a highly ordered, six-membered Zimmerman-Traxler transition state[3]. The bulky benzyl group effectively shields the Re-face of the enolate, forcing the aldehyde to approach from the Si-face, exclusively yielding the syn-aldol adduct.

  • Asymmetric Alkylation: Deprotonation with strong bases like NaHMDS or LDA forms a sodium or lithium enolate[5]. The alkali metal coordinates both the enolate oxygen and the oxazolidinone carbonyl, locking the conformation[6]. Electrophilic attack (e.g., by alkyl halides) occurs from the less hindered face, establishing a new stereocenter at the alpha-position with excellent diastereomeric excess.

Workflow A 1. Substrate (S)-4-benzyl-3-pentanoyl- oxazolidin-2-one B 2. Enolization Generation of Z-Enolate A->B Base + Metal (e.g., Bu2BOTf/DIPEA) C 3. Stereoselective Addition (Aldol/Alkylation) B->C Electrophile (Aldehyde/Alkyl Halide) D 4. Auxiliary Cleavage (Recovery & Elaboration) C->D Nucleophile (LiBH4, LiOH, etc.)

Caption: General synthetic workflow utilizing (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

Applications in Total Synthesis

The robust stereocontrol provided by this auxiliary makes it indispensable in modern natural product synthesis:

  • Odoamide: In the first total synthesis of odoamide, a cytotoxic cyclic depsipeptide isolated from an Okinawan marine cyanobacterium, this auxiliary was critical for constructing the complex polyketide substructure[7]. The stereochemical assignment (5S,6S,7R,8S configuration) heavily relied on the predictable stereocontrol of the Evans aldol methodology[7].

  • Luminacin D: During the synthesis of luminacin D, a potent angiogenesis inhibitor, the auxiliary was utilized to establish adjacent stereocenters via a highly controlled aldol reaction, bypassing the need for complex late-stage inversions[4][8].

  • Aliphatic Architectures: The reagent is a staple in synthesizing model branched alkanes, such as 4,5-dimethylnonane derivatives, which serve as foundational motifs in pheromone and lipid synthesis[9].

Mechanism Start Boron Z-Enolate (Chelated Intermediate) TS Zimmerman-Traxler Transition State Start->TS Block Steric Shielding by Benzyl Group TS->Block Conformation Lock Attack Facial Attack (Si-Face of Enolate) Block->Attack Directs Approach Product Syn-Aldol Adduct (High Diastereoselectivity) Attack->Product C-C Bond Formation

Caption: Mechanistic logic of the Evans syn-aldol reaction via Zimmerman-Traxler TS.

Quantitative Data Summary

The following table summarizes expected yields and stereoselectivities when utilizing (S)-4-benzyl-3-pentanoyloxazolidin-2-one across different reaction paradigms.

Reaction TypeReagents / ConditionsTypical ElectrophileTypical YieldDiastereomeric Ratio (dr)
syn-Aldol Addition Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °CAliphatic/Aromatic Aldehydes75 - 90%> 95:5
Asymmetric Alkylation NaHMDS, THF, -78 °CAlkyl Halides (e.g., Allyl-Br)65 - 85%> 90:10
Asymmetric Alkylation LDA, LiCl, THF, -78 °CActivated Halides (Bromoacetate)70 - 80%> 95:5

Experimental Protocols

Protocol A: Asymmetric Boron-Mediated syn-Aldol Addition

This protocol describes the highly stereoselective coupling of the auxiliary with an aldehyde to form a syn-aldol adduct[4][10].

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Anhydrous conditions are critical as boron enolates are highly moisture-sensitive.

  • Lewis Acid Addition: Add Bu₂BOTf (1.0 M in CH₂Cl₂, 1.1 equiv) dropwise over 5 minutes.

    • Causality: The Lewis acid coordinates to both the imide and oxazolidinone carbonyls, activating the alpha-protons for deprotonation.

  • Enolization: Add DIPEA (1.2 equiv) dropwise. Stir at 0 °C for 30 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to cleanly generate the Z-enolate.

    • Validation Checkpoint: The solution typically transitions to a pale yellow/orange color, visually indicating successful enolate formation[4].

  • Electrophile Addition: Cool the mixture to -78 °C. Add the desired aldehyde (1.1 equiv, neat or in minimal CH₂Cl₂) dropwise down the side of the flask.

    • Causality: Dropping the temperature to -78 °C maximizes the rigidity of the Zimmerman-Traxler transition state, ensuring >95:5 dr[3].

  • Reaction Progression: Stir at -78 °C for 1-2 hours, then warm to 0 °C for an additional 1 hour.

  • Oxidative Quench: Quench the reaction by sequentially adding pH 7 phosphate buffer, methanol, and 30% H₂O₂ (in a 1:2:1 ratio) at 0 °C. Stir vigorously for 1 hour.

    • Causality: H₂O₂ oxidatively cleaves the robust boron-oxygen bonds, releasing the free syn-aldol product without epimerizing the newly formed stereocenters.

  • Workup: Extract with CH₂Cl₂, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

Protocol B: Diastereoselective Alkylation via Sodium Enolate

This protocol outlines the alpha-alkylation of the pentanoyl chain using NaHMDS[5][6].

Step-by-Step Methodology:

  • Preparation: Dissolve the auxiliary (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen. Cool to -78 °C.

  • Deprotonation: Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 45 minutes at -78 °C.

    • Causality: NaHMDS is a strong, bulky base that quantitatively forms the enolate. The sodium cation effectively chelates the intermediate, locking the geometry[6].

  • Alkylation: Add the alkylating agent (e.g., benzyl 2-bromoacetate, 1.5 equiv) dropwise.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C until complete.

    • Validation Checkpoint: Monitor via TLC. The starting material (Rf ~0.5 in 20% EtOAc/Hexanes) should be completely consumed, replaced by a less polar product spot.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl at -20 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo[5].

References

  • (S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 - PubChem. nih.gov. 1

  • (S)-4-Benzyl-3-pentanoyloxazolidin-2-one - Sigma-Aldrich. sigmaaldrich.com.

  • Method for preparing chiral 4-substituted dihydrofuran-2(3H)-ketone - Eureka | Patsnap. patsnap.com. 5

  • Die Mechanismus-kontrollierte Stereodiversifikation von Polypropionat-Strukturmotiven und deren Anwendung in der Natur- und Wirkstoffsynthese - bonndoc. uni-bonn.de. 2

  • University of Southampton Research Repository ePrints Soton. soton.ac.uk. 4

  • Total synthesis of odoamide, a novel cyclic depsipeptide, from an Okinawan marine cyanobacterium - RSC Publishing. rsc.org. 7

  • 4,5-Dimethylnonane|CAS 17302-23-7|For Research - Benchchem. benchchem.com. 9

  • Progress Towards the Synthesis of Succinate-derived Flexible Peptide for the Src SH2 Domain. utexas.edu. 6

  • Die Mechanismus-kontrollierte Stereodiversifikation von Polypropionat-Strukturmotiven und deren Anwendung in der Natur- und Wirkstoffsynthese - bonndoc. uni-bonn.de. 3

Sources

Method

Reductive cleavage of (S)-4-benzyl-3-pentanoyloxazolidin-2-one to chiral alcohols

Application Note: Reductive Cleavage of (S)-4-Benzyl-3-pentanoyloxazolidin-2-one Derivatives to Chiral Alcohols Scientific Grounding & Introduction Evans chiral auxiliaries, particularly oxazolidinones such as (S)-4-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Cleavage of (S)-4-Benzyl-3-pentanoyloxazolidin-2-one Derivatives to Chiral Alcohols

Scientific Grounding & Introduction

Evans chiral auxiliaries, particularly oxazolidinones such as (S)-4-benzyl-2-oxazolidinone, are foundational tools in asymmetric synthesis. They enable highly diastereoselective carbon-carbon bond-forming events, including asymmetric alkylations and aldol additions[1]. A prototypical substrate in these workflows is (S)-4-benzyl-3-pentanoyloxazolidin-2-one. Once the pentanoyl moiety undergoes an asymmetric transformation (e.g., α -alkylation to form a chiral 2-alkylpentanoyl derivative), the auxiliary must be cleanly removed to unveil the target molecule and recover the valuable chiral director[2].

While hydrolytic cleavage yields carboxylic acids, reductive cleavage is strategically employed to directly access versatile chiral primary alcohols (e.g., (S)-2-methyl-1-pentanol)[1]. This application note details the mechanistic rationale, reagent selection, and validated protocols for the reductive cleavage of (S)-4-benzyl-3-pentanoyloxazolidin-2-one and its α -substituted derivatives.

Mechanistic Insights & Causality

The success of the reductive cleavage relies on the inherent chemoselectivity between the two carbonyl groups present in the N-acyloxazolidinone: the exocyclic N-acyl carbonyl and the endocyclic carbamate carbonyl.

  • Electrophilicity Differential: The endocyclic carbamate carbonyl is stabilized by cross-conjugation from both the ring oxygen and the nitrogen lone pair, rendering it less electrophilic. In contrast, the exocyclic N-acyl carbonyl is highly electrophilic, making it the preferential site for nucleophilic hydride attack[3].

  • Reaction Pathway: The reductant (e.g., LiBH4​ or NaBH4​ ) attacks the exocyclic carbonyl, forming a tetrahedral intermediate. This intermediate collapses to expel the resonance-stabilized oxazolidinone anion, generating an aldehyde in situ. The aldehyde is then rapidly reduced by a second equivalent of hydride to yield the chiral primary alcohol[4].

Mechanism A N-Acyloxazolidinone (α-alkylated pentanoyl) B Tetrahedral Intermediate A->B Hydride Attack (LiBH4 / NaBH4) C Aldehyde + Oxazolidinone Anion B->C Bond Cleavage (Auxiliary Expulsion) D Chiral Primary Alcohol + Recovered Auxiliary C->D Rapid Reduction (2nd Hydride)

Figure 1: Mechanistic pathway for the reductive cleavage of N-acyloxazolidinones.

Reagent Selection & Quantitative Data

Selecting the appropriate hydride source is critical for maximizing yield and preventing racemization or endocyclic cleavage.

  • Lithium Borohydride ( LiBH4​ ): The traditional reagent of choice. The lithium cation acts as a Lewis acid, coordinating to both carbonyl oxygens and activating the exocyclic carbonyl toward hydride attack[3].

  • Sodium Borohydride ( NaBH4​ ) with Protic Additives: NaBH4​ alone is often too mild to cleave amides. However, adding water or methanol generates alkoxyborohydride species (e.g., NaBH3​(OMe) ) which are more reactive. This method is highly chemoselective, avoids the handling of hazardous LiBH4​ , and is racemization-free[4].

Table 1: Comparison of Reductive Cleavage Reagents for Evans Auxiliaries

Reagent SystemTypical Alcohol YieldAuxiliary RecoveryChemoselectivityOperational Notes
LiBH4​ / THF 85–95%>90%HighStandard method; requires strictly anhydrous conditions and cryogenic cooling[3].
NaBH4​ / THF-H 2​ O 80–92%>90%ExcellentMild, scalable, and safer; preferred for substrates sensitive to strong Lewis acids[4].
NaBH4​ / I 2​ 75–85%~85%ModerateGenerates borane in situ; can reduce other functional groups (e.g., alkenes) if present.
LiAlH4​ / Et 2​ O <50%LowPoorOverly reactive; frequently causes endocyclic ring cleavage and destruction of the auxiliary.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the disappearance of the UV-active starting material and the appearance of the highly crystalline auxiliary, the completion of the reaction can be visually and analytically confirmed.

Protocol A: Mild Reductive Cleavage using NaBH4​ / THF-H 2​ O (Preferred for Scale-Up)

This protocol leverages the controlled reactivity of NaBH4​ in the presence of water, making it ideal for the cleavage of α -substituted (S)-4-benzyl-3-pentanoyloxazolidin-2-one derivatives[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-acyloxazolidinone (10 mmol) in a mixture of THF (30 mL) and Deionized Water (10 mL).

    • Causality: The biphasic/mixed solvent system is crucial; water reacts slowly with NaBH4​ to form the active, more nucleophilic intermediate, while THF ensures the organic substrate remains in solution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Controlling the initial exotherm prevents over-reduction and suppresses the competitive hydrolysis of the auxiliary.

  • Reagent Addition: Add NaBH4​ (40 mmol, 1.51 g) portion-wise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should disappear, replaced by the chiral alcohol ( Rf​≈0.3 ) and the cleaved auxiliary ( Rf​≈0.2 , strongly UV active).

  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NH4​Cl (20 mL) dropwise.

    • Causality: NH4​Cl safely neutralizes unreacted borohydride species without creating a highly acidic environment that could degrade sensitive chiral alcohols.

  • Extraction & Recovery: Evaporate the bulk of the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography. Elute first with Hexanes/EtOAc (8:2) to isolate the chiral primary alcohol, then increase polarity to Hexanes/EtOAc (1:1) to quantitatively recover the (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.

Protocol B: Standard Reductive Cleavage using LiBH4​

For sterically hindered pentanoyl derivatives where NaBH4​ exhibits sluggish kinetics, LiBH4​ provides the necessary driving force[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (10 mmol) in anhydrous THF (40 mL) under an inert argon atmosphere. Add anhydrous Methanol (10 mmol, 1.0 equiv).

    • Causality: A stoichiometric amount of methanol accelerates the reduction by forming lithium methoxyborohydride, which is highly reactive toward the N-acyl bond.

  • Cooling & Addition: Cool the solution to 0 °C. Add LiBH4​ (2.0 M in THF, 12 mmol, 1.2 equiv) dropwise via syringe.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature for an additional 1–2 hours.

  • Quenching: Quench carefully at 0 °C with 1M NaOH (20 mL).

    • Causality: Basic quenching prevents the formation of volatile, toxic boranes and helps break up boron emulsions, facilitating cleaner phase separation.

  • Workup: Extract with Dichloromethane ( 3×30 mL), dry over MgSO4​ , concentrate, and purify via chromatography as described in Protocol A.

Workflow Step1 Step 1: Preparation Dissolve substrate in THF/H2O or THF/MeOH at 0 °C Step2 Step 2: Reagent Addition Slowly add NaBH4 or LiBH4 (Control Exotherm) Step1->Step2 Step3 Step 3: Reaction Monitoring Stir at RT, monitor via TLC (Typically 2-4 hours) Step2->Step3 Step4 Step 4: Quenching Slowly add sat. aq. NH4Cl or 1M NaOH at 0 °C Step3->Step4 Step5 Step 5: Extraction & Purification Extract organics, dry, concentrate. Separate alcohol & auxiliary via silica gel Step4->Step5

Figure 2: Standardized experimental workflow for the reductive cleavage of Evans auxiliaries.

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereomeric ratio in (S)-4-benzyl-3-pentanoyloxazolidin-2-one alkylation

Welcome to the technical support and troubleshooting guide for the asymmetric alkylation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one. This resource is designed for synthetic chemists and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the asymmetric alkylation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one. This resource is designed for synthetic chemists and drug development professionals who require high-fidelity stereocontrol during carbon-carbon bond formation.

Mechanistic Foundations of Stereocontrol

Achieving a high diastereomeric ratio (dr > 95:5) in the Evans alkylation relies on a delicate interplay of thermodynamics and kinetics. The causality of stereocontrol is governed by three absolute requirements[1]:

  • (Z)-Enolate Geometry: Deprotonation of the pentanoyl chain must yield the (Z)-enolate exclusively. This geometry minimizes allylic strain between the chiral auxiliary and the alkyl chain.

  • Rigid Metal Chelation: The alkali metal counterion (Li⁺ or Na⁺) must simultaneously coordinate to the enolate oxygen and the oxazolidinone carbonyl oxygen. This forms a highly organized, planar six-membered chelate ring that locks the conformation of the chiral auxiliary.

  • Facial Shielding: Once locked, the bulky benzyl group on the (S)-auxiliary projects forward, effectively blocking the Re face of the enolate. Consequently, the incoming electrophile is forced to attack from the less sterically hindered Si face[2].

Diagnostic Q&A: Troubleshooting Low Diastereoselectivity

Q: I am getting a low dr (< 4:1) when using LDA at -78 °C with methyl iodide. How can I improve this? A: Methyl iodide is a sterically "small" electrophile, making it inherently less stereoselective than bulkier halides like benzyl bromide. When using lithium enolates (via LDA), alkylations with small electrophiles often require warming to 0 °C to achieve practical reaction rates. Unfortunately, warming degrades the rigid chelation and lowers the dr. Solution: Switch your base from LDA to Sodium bis(trimethylsilyl)amide (NaHMDS). Sodium enolates are more reactive than lithium enolates, allowing the alkylation to proceed rapidly at -78 °C. The lower temperature tightens the transition state, significantly improving facial selectivity [1].

Q: My electrophile is unreactive at -78 °C, but warming the reaction degrades the dr. What is the workaround? A: Warming the reaction increases kinetic energy, causing the metal chelate to "breathe" or break. This allows bond rotation and exposes the shielded Re face. Solution: Do not warm the reaction above -40 °C. Instead, increase the electrophilicity of your reagent (e.g., use an allylic/benzylic triflate instead of a standard halide). Avoid adding strongly coordinating solvents like HMPA or DMPU; while they accelerate the reaction by breaking up enolate aggregates, they also disrupt the critical internal Li⁺/Na⁺ chelation required for stereocontrol.

Q: I observe epimerization of my alkylated product, leading to a drop in dr over time. How do I prevent this? A: Epimerization occurs when unreacted base deprotonates the newly formed α-stereocenter of your product. Solution: This is an operational failure during the quench. You must ensure a slight stoichiometric excess of the electrophile (1.2 to 3.0 equivalents) relative to the base. More importantly, quench the reaction internally at -78 °C using a weak acid before allowing the reaction flask to warm to room temperature [2].

Empirical Data: Base and Temperature Effects

The following table summarizes the quantitative impact of base selection and temperature on the diastereomeric ratio during the alkylation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one[1].

BaseMetal CounterionElectrophileTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
LDALi⁺MeI08580:20
NaHMDSNa⁺MeI-789196:4
LDALi⁺BnBr08898:2
NaHMDSNa⁺BnBr-7892>99:1

Validated Protocol: Highly Diastereoselective Alkylation via Sodium Enolate

This protocol utilizes NaHMDS to ensure a highly reactive (Z)-enolate, allowing the reaction to remain at -78 °C for maximum stereocontrol. It is designed as a self-validating system: physical state changes confirm the success of intermediate steps.

Reagents:

  • (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv, 1.0 mmol)

  • NaHMDS (1.0 M in THF, 1.1 equiv, 1.1 mmol)

  • Alkyl Halide (e.g., MeI or BnBr) (3.0 equiv, 3.0 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Repeat three times.

    • Causality: Moisture destroys the enolate, and oxygen can lead to unwanted α-oxidation.

  • Substrate Dissolution: Dissolve the oxazolidinone substrate in anhydrous THF (0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dropwise add the NaHMDS solution over 10 minutes down the side of the flask to pre-cool the titrant.

    • Self-Validation Check: The solution should turn a pale, transparent yellow, indicating successful enolate formation. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Electrophile Addition: Add the alkyl halide neat, dropwise. (If using a solid electrophile, dissolve in a minimal amount of cold, anhydrous THF prior to addition).

  • Reaction Monitoring: Stir at -78 °C for 2 to 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot should disappear, replaced by a slightly less polar product spot.

  • Cryogenic Quench: Add 2 mL of saturated aqueous NH₄Cl directly to the reaction mixture while it is still submerged in the -78 °C bath.

    • Causality: Quenching at cryogenic temperatures neutralizes the remaining base, preventing it from epimerizing the newly formed stereocenter.

  • Workup: Remove the cooling bath, allow the mixture to warm to room temperature, partition with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Diagram

EvansWorkflow Substrate Substrate (S)-4-benzyl-3-pentanoyloxazolidin-2-one Base Base Addition NaHMDS, THF, -78°C Substrate->Base Enolate Chelated (Z)-Enolate Rigid Na+ Complex formed Base->Enolate Deprotonation (Pale Yellow Solution) Electrophile Electrophile Addition Excess R-X at -78°C Enolate->Electrophile Maintained at -78°C ErrorPath Loss of Chelation (Warming > -40°C or Polar Additives) Enolate->ErrorPath Troubleshooting Path Product Major Diastereomer Attack from Si-face (dr > 95:5) Electrophile->Product Cryogenic Quench (NH4Cl at -78°C) LowDR Mixed Diastereomers Epimerization / Low dr ErrorPath->LowDR Non-selective Attack

Mechanistic workflow of Evans alkylation highlighting the critical path for high diastereoselectivity.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society.
  • Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
Optimization

Preventing racemization during hydrolysis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Welcome to the Technical Support Center for asymmetric synthesis workflows. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the cleavage of (S)-4-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis workflows. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the cleavage of (S)-4-benzyl-3-pentanoyloxazolidin-2-one and its α-functionalized derivatives.

When utilizing the Evans auxiliary, the ultimate goal is to remove the chiral director to liberate the synthesized carboxylic acid. However, improper hydrolysis conditions frequently lead to two catastrophic failures: α-epimerization (racemization) of the newly formed stereocenter and endocyclic cleavage (destruction of the auxiliary). This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to execute this transformation flawlessly.

Mechanistic Causality: The Root of Racemization

To prevent racemization, we must first understand the chemical environment of the α-substituted pentanoyl oxazolidinone. The imide carbonyls exert a strong electron-withdrawing effect, rendering the α-proton of the acyl chain highly acidic.

If standard aqueous Lithium Hydroxide (LiOH) is used for hydrolysis, its high basicity ( pKa​ of H2​O is ~15.7) leads to the abstraction of this α-proton, forming an enolate intermediate. Upon reprotonation, stereochemical information is lost (epimerization/racemization). Furthermore, hydroxide is a "hard" nucleophile with poor regioselectivity, often attacking the endocyclic carbamate carbonyl, which irreversibly opens and destroys the oxazolidinone ring.

The Solution: The α-Effect By adding Hydrogen Peroxide ( H2​O2​ ) to the LiOH solution, you generate Lithium Hydroperoxide ( LiOOH ) in situ. This fundamentally alters the reaction kinetics:

  • Lower Basicity: The pKa​ of H2​O2​ is ~11.6. LiOOH is significantly less basic than LiOH , virtually eliminating the risk of α-deprotonation.

  • Hyper-Nucleophilicity: Due to the repulsion between the adjacent lone pairs on the oxygen atoms (the ), the hydroperoxide anion is vastly more nucleophilic than hydroxide. It rapidly and selectively attacks the exocyclic carbonyl before any background deprotonation can occur.

  • Regioselectivity: Recent confirm that the tetrahedral intermediate formed by LiOOH has a high energy barrier for endocyclic cleavage, forcing the reaction exclusively down the exocyclic pathway, thereby preserving the chiral auxiliary.

Mechanistic Pathway Visualization

G Substrate α-Substituted (S)-4-benzyl-3-pentanoyloxazolidin-2-one LiOH LiOH Only (High Basicity) Substrate->LiOH Standard Hydrolysis LiOOH LiOH + H₂O₂ (High Nucleophilicity) Substrate->LiOOH Peroxide-Mediated Endo Endocyclic Attack & α-Proton Abstraction LiOH->Endo Exo Exocyclic Attack (α-Effect Driven) LiOOH->Exo Racemization Epimerization (Racemization) & Auxiliary Destroyed Endo->Racemization Retention Stereochemical Retention & Auxiliary Recovered Exo->Retention

Mechanistic divergence of Evans auxiliary cleavage: LiOH vs. LiOOH pathways.

Troubleshooting & FAQs

Q: I used LiOH/H₂O₂ but still observed 10-15% racemization. What went wrong? A: This is almost always a temperature control failure. The generation of LiOOH and the subsequent cleavage are exothermic. If the internal temperature rises above 5 °C, the background basicity of the mixture becomes sufficient to cause α-deprotonation. Ensure your reaction is strictly maintained at 0 °C using an internal temperature probe.

Q: My reaction is bubbling vigorously upon scale-up. Is this normal? Is it safe? A: This is a critical safety hazard. Process chemists at discovered that the intermediate peracid formed during cleavage is rapidly reduced by excess H2​O2​ , releasing a stoichiometric amount of O2​ gas. In the presence of flammable solvents like THF, this creates an explosive atmosphere. For scale-up, you must implement continuous N2​ sweeping of the headspace and strictly control the LiOH addition rate to manage O2​ evolution.

Q: Can I skip the Sodium Sulfite ( Na2​SO3​ ) quench if I am in a hurry? A: Absolutely not. The reaction utilizes a large excess of H2​O2​ . If you proceed to the acidic workup without quenching the peroxides, you risk generating highly unstable and explosive percarboxylic acids. The quench is a mandatory safety validation step.

Quantitative Data: Cleavage Reagent Comparison

Use the table below to benchmark your reagent selection based on your specific substrate's sensitivity.

Cleavage ReagentRelative BasicityRelative NucleophilicityPrimary Cleavage SiteRacemization RiskAuxiliary Recovery
LiOH (Aqueous) High ( pKa​ ~15.7)ModerateEndocyclic (Ring open)High Low (<30%)
LiOOH (LiOH/H₂O₂) Low ( pKa​ ~11.6)Very High (α-effect)Exocyclic (Acyl)Very Low High (>95%)
LiOBn High ( pKa​ ~16.0)HighExocyclic (Acyl)ModerateHigh (>90%)

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next phase until the validation check is confirmed.

Objective: Stereoretentive hydrolysis of α-alkylated (S)-4-benzyl-3-pentanoyloxazolidin-2-one to yield the chiral carboxylic acid and recover the auxiliary.

Phase 1: Setup and In-Situ Reagent Generation
  • Dissolve the α-substituted (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M concentration).

  • Submerge the flask in an ice-water bath.

  • Validation Check 1: Insert an internal thermocouple. Do not proceed until the internal temperature reads strictly ≤ 2 °C .

  • Add 30% aqueous H2​O2​ (4.0 - 8.0 equiv) in one portion.

Phase 2: Reaction Execution and Monitoring
  • Dissolve LiOH⋅H2​O (1.5 - 2.0 equiv) in a minimal amount of DI water.

  • Add the LiOH solution dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C. (Note: Watch for O2​ gas evolution; ensure the system is properly vented).

  • Stir the reaction at 0 °C for 1–2 hours.

  • Validation Check 2: Pull a 50 µL aliquot, quench with Na2​SO3​ , and analyze via TLC or HPLC. Proceed only when the starting material peak/spot is completely consumed.

Phase 3: Quenching (Safety Validation)
  • While maintaining the temperature at 0 °C, slowly add a 1.5 M aqueous solution of Sodium Sulfite ( Na2​SO3​ ) (1.5 equiv relative to H2​O2​ ). Stir for 30 minutes.

  • Validation Check 3: Dip a strip of KI-starch indicator paper into the reaction mixture.

    • Pass: The paper remains white (peroxides are destroyed). Proceed to Phase 4.

    • Fail: The paper turns blue/black. Add more Na2​SO3​ and stir for another 15 minutes before re-testing. Do not acidify until this test passes.

Phase 4: Workup and Isolation
  • Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove the bulk of the THF.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

    • Note: This DCM layer contains the cleaved (S)-4-benzyloxazolidin-2-one auxiliary. Dry over MgSO4​ and concentrate to recover the auxiliary for future use.

  • Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2 using 1 M HCl.

  • Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Wash the combined EtOAc extracts with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the pure, enantiomerically intact α-substituted pentanoic acid.

References

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987. URL:[Link]

  • Frossard, T. M.; Trapp, N.; Altmann, K.-H. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry, 2023. URL:[Link]

  • Chung, C. W.; et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂." Organic Process Research & Development, 2019. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Enolization of (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Welcome to the Advanced Technical Support Center for asymmetric synthesis. This guide is specifically designed for researchers and drug development professionals encountering poor yields, low diastereoselectivity, or hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for asymmetric synthesis. This guide is specifically designed for researchers and drug development professionals encountering poor yields, low diastereoselectivity, or high starting material recovery when utilizing the Evans chiral auxiliary, (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

The protocols and diagnostic steps detailed below synthesize mechanistic causality with field-proven empirical data to ensure your enolization workflows are robust, reproducible, and self-validating.

Part 1: Diagnostic Data Matrix

Before adjusting your protocols, compare your current reaction parameters against the validated baselines for the pentanoyl oxazolidinone derivative. Deviations from these metrics are the most common culprits for incomplete enolization.

ParameterSoft Enolization (Boron / Aldol)Hard Enolization (Lithium / Alkylation)Troubleshooting Threshold (Red Flags)
Base / Lewis Acid Bu₂BOTf (1.1–1.2 eq) + Amine (1.2–1.3 eq)Fresh LDA or NaHMDS (1.1–1.15 eq)Using <1.1 eq of Lewis Acid/Base; using un-titrated BuLi.
Amine Choice DIPEA or Et₃NDiisopropylamine (for LDA)Amine not distilled over CaH₂; wet amine quenches enolate.
Enolization Temp 0 °C (Standard for Bu₂BOTf)-78 °CEnolizing at -78 °C with Bu₂BOTf/DIPEA is too slow for pentanoyl.
Enolization Time 30 minutes30–45 minutes< 15 minutes leads to incomplete proton transfer.
Expected Conversion > 95% (Z)-Enolate> 95% (Z)-Enolate> 5% unreacted starting material recovered post-quench.

Part 2: Expert FAQs & Mechanistic Causality

Q1: I am recovering >30% of my unreacted (S)-4-benzyl-3-pentanoyloxazolidin-2-one after a boron-mediated aldol reaction. What is the root cause?

A: High starting material recovery in soft enolization is almost exclusively a failure of the pre-enolization complexation step[1]. Boron-mediated enolization requires the Lewis acid (Bu₂BOTf) to first chelate both the imide and oxazolidinone carbonyls. This chelation dramatically increases the acidity of the pentanoyl α -protons, allowing a relatively weak amine base to deprotonate them.

If your Bu₂BOTf has degraded (typically via hydrolysis to triflic acid and inactive borinic acids due to poor storage), this critical chelate never forms[1]. Consequently, the amine base is insufficiently strong to deprotonate the un-activated pentanoyl group, leaving your starting material inert. Always use fresh, colorless Bu₂BOTf and ensure strictly anhydrous conditions.

Q2: How does my choice of amine base (DIPEA vs. Et₃N) alter the enolization kinetics of the pentanoyl moiety?

A: The choice of amine fundamentally shifts the rate-limiting step of the enolization mechanism[1].

  • When using Et₃N: The rate-limiting step is the complexation of the oxazolidinone by Bu₂BOTf. Once the complex forms, Et₃N deprotonates the α -carbon almost instantaneously.

  • When using DIPEA (or i -Bu₃N): The steric bulk of the amine shifts the rate-limiting step to the proton transfer itself[1].

Because the pentanoyl group is a straight aliphatic chain, the steric penalty with DIPEA is manageable compared to branched acyl groups (like isovaleroyl). However, if you use DIPEA, you must allow the reaction to stir for a full 30 minutes at 0 °C to ensure the slower proton transfer reaches completion[2].

Q3: How can I definitively prove whether my issue is incomplete enolization or a failure in the downstream electrophilic addition?

A: You must implement a self-validating D₂O quench protocol . Run your enolization step as usual. Before adding your electrophile (aldehyde or alkyl halide), extract a 0.5 mL aliquot of the reaction mixture via syringe and inject it into a vial containing 1 mL of D₂O. Extract with CDCl₃ and run a crude ¹H NMR.

  • If enolization was successful: The α -protons (the -CH₂- adjacent to the carbonyl of the pentanoyl group) will be absent, replaced by deuterium.

  • If enolization failed: The α -protons will integrate to 2H. This isolates the variable, proving the failure is in the enolate generation, not a sluggish electrophile or a retro-aldol side reaction.

Part 3: Visualizations of Enolization Dynamics

Mechanistic Pathway of Soft Enolization

The following diagram illustrates the causality of boron-mediated enolization, highlighting where specific reagents dictate the rate-limiting steps[1].

G SM (S)-4-benzyl-3-pentanoyl- oxazolidin-2-one Complex Boron Chelate Complex (Activated α-protons) SM->Complex Bu2BOTf (Rate-limiting with Et3N) Enolate (Z)-Boron Enolate (Active Nucleophile) Complex->Enolate Amine Base (Rate-limiting with DIPEA) Product syn-Aldol Adduct Enolate->Product Aldehyde (-78 °C)

Caption: Mechanistic pathway of soft boron enolization highlighting rate-limiting steps based on amine choice.

Diagnostic Troubleshooting Workflow

Use this decision tree to systematically isolate and resolve high starting material recovery.

G Start Issue: High Starting Material Recovery D2O Perform D2O Quench Experiment Start->D2O CheckD NMR/MS: Is α-position deuterated? D2O->CheckD YesD Enolization is Complete. Issue is Electrophile or Retro-Aldol. CheckD->YesD Yes (>95% D) NoD Enolization is Incomplete. Investigate Conditions. CheckD->NoD No (<95% D) CheckReagents Check Reagent Quality: Titrate BuLi / Distill Amines / Verify Bu2BOTf Purity NoD->CheckReagents CheckMoisture Ensure Strictly Anhydrous Conditions NoD->CheckMoisture CheckTime Increase Enolization Time (30-45 min) NoD->CheckTime

Caption: Diagnostic workflow for isolating incomplete enolization from downstream electrophilic addition failures.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Boron Enolization (Aldol Workflows)

This protocol utilizes standard conditions optimized for straight-chain aliphatic acyl groups to ensure complete (Z)-enolate formation[2].

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Dissolution: Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv) in strictly anhydrous CH₂Cl₂ to achieve a 0.2 M solution.

  • Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0 °C.

  • Lewis Acid Addition: Add Bu₂BOTf (1.15 equiv, neat or as a 1.0 M solution in CH₂Cl₂) dropwise over 2 minutes. The solution may turn slightly yellow. Stir for 5 minutes to ensure complete chelation.

  • Deprotonation: Add freshly distilled DIPEA (1.25 equiv) dropwise.

  • Maturation (Critical Step): Stir the mixture at 0 °C for exactly 30 minutes . Do not shorten this time, as proton transfer with DIPEA is the rate-limiting step[1].

  • Electrophile Addition: Cool the enolate solution to -78 °C (dry ice/acetone) and add the aldehyde (1.1 equiv) dropwise.

Protocol B: Optimized Lithium Enolization (Alkylation Workflows)

Lithium enolates require hard deprotonation. The integrity of the LDA is the single most critical failure point[3],[4].

  • LDA Preparation: In a flame-dried flask under Argon, add anhydrous THF and freshly distilled diisopropylamine (1.15 equiv). Cool to -78 °C.

  • BuLi Addition: Add titrated n -BuLi (1.10 equiv) dropwise. Stir at 0 °C for 15 minutes, then recool to -78 °C.

  • Enolization: Dissolve (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA at -78 °C down the side of the flask to pre-cool the droplets.

  • Maturation: Stir at -78 °C for 30 to 45 minutes .

  • Validation Check: (Optional but recommended for troubleshooting) Withdraw 0.5 mL, quench into D₂O, and analyze via NMR.

  • Alkylation: Add the reactive electrophile (e.g., benzyl bromide, allyl bromide) and allow the reaction to slowly warm to the appropriate temperature based on electrophile reactivity.

Part 5: References

  • Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of Organic Chemistry, 82(14), 7595-7601.[Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.[Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting and Removing Unreacted (S)-4-Benzyl-3-pentanoyloxazolidin-2-one

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers dealing with incomplete conversions in Evans asymmetric alkylation or aldol reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers dealing with incomplete conversions in Evans asymmetric alkylation or aldol reactions. Specifically, it addresses the notoriously difficult removal of unreacted (S)-4-benzyl-3-pentanoyloxazolidin-2-one (the pentanoylated chiral auxiliary) from the reaction mixture.

Because the unreacted starting material (SM) and the acylated product share the highly polar oxazolidinone core, their chromatographic retention factors ( Rf​ ) are often nearly identical. This guide synthesizes field-proven methodologies to overcome this separation bottleneck.

Section 1: Causality - Why Does Unreacted SM Persist?

Before attempting complex separations, it is critical to understand why the pentanoylated auxiliary remains unreacted in your mixture.

  • Enolate Formation Failure: The formation of the Z-enolate using bases like NaHMDS or LDA requires strictly anhydrous conditions. Trace moisture protonates the enolate back to the SM.

  • Electrophile Inefficiency: In alkylations, less reactive electrophiles (e.g., secondary halides) struggle to overcome the steric shielding of the benzyl group.

  • Aldol Reversibility: In boron-mediated aldol additions, premature quenching or insufficient Lewis acid can lead to retro-aldol pathways, regenerating the SM. The chelate must fall apart during the aldol addition, and failure to drive this can limit conversion (1)[1].

Section 2: Strategic Workflows for Removal

Strategy A: The "Cleave-Then-Separate" Approach (Recommended)

If recycling the intact pentanoylated auxiliary is not economically strictly necessary, the most robust method is to subject the inseparable mixture (Product + SM) to auxiliary cleavage conditions, such as . Causality: Cleaving the oxazolidinone from both molecules generates the free (S)-4-benzyl-2-oxazolidinone (which is easily crystallized or chromatographed) and converts the acyl chains into their corresponding acids, alcohols, or amides. The unreacted SM becomes pentanoic acid (or 1-pentanol), which is small and volatile, whereas the product becomes a larger, more polar derivative. The drastic difference in physicochemical properties makes separation trivial.

Strategy B: High-Resolution Chromatographic Recovery

If the SM must be recovered intact, standard silica gel is often insufficient, though 2 is sometimes successfully employed in scale-up campaigns by recycling the mixture through multiple columns[2]. Causality: The dominant dipole of the N-acyl oxazolidinone dictates silica binding. By using a highly non-polar solvent system with a very shallow gradient (e.g., Toluene/Ether), you can exploit minor steric differences in the acyl chain.

G A Reaction Mixture (Product + Unreacted SM) B Assess Unreacted SM via HPLC/NMR A->B C SM < 5% (Trace Amounts) B->C D SM > 5% (Significant Amounts) B->D E Direct Cleavage (LiOH/H2O2 or LiBH4) C->E F Chromatographic Separation (Gradient Silica) D->F G Separate Product Derivative from Pentanoic Acid E->G H Recycle Intact SM for Next Batch F->H Successful Separation I Inseparable Mixture (Co-elution) F->I Co-elution Occurs I->E Cleave-Then-Separate

Caption: Workflow for managing unreacted (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

Section 3: Quantitative Data Summary

The following table summarizes the physicochemical properties exploited during the "Cleave-Then-Separate" strategy.

Separation StrategyTarget Byproduct from SMBoiling Point / VolatilityTypical Silica Rf​ (20% EtOAc/Hex)Separation Difficulty
Direct Chromatography Intact Pentanoylated SMN/A (Solid/Oil)~0.35 (co-elutes with product)Very High
Hydrolytic Cleavage Pentanoic Acid (Valeric Acid)186 °C~0.10 (streaks)Low (Distillation/Extraction)
Reductive Cleavage 1-Pentanol138 °C~0.25Low (Evaporation/Column)
Weinreb Amidation N-Methoxy-N-methylpentanamide~100 °C (at 0.1 torr)~0.20Moderate

Section 4: Self-Validating Experimental Protocols

Protocol: Cleave-Then-Separate via Hydrolytic Cleavage (LiOH/H₂O₂)

This protocol describes the conversion of the inseparable mixture into easily separable carboxylic acids using 3[3].

  • Step 1: Dissolution. Dissolve the crude mixture containing the product and unreacted (S)-4-benzyl-3-pentanoyloxazolidin-2-one in a 4:1 mixture of THF/H₂O (0.1 M concentration) and cool to 0 °C.

  • Step 2: Peroxide Addition. Add 30% aqueous H₂O₂ (4.0 equivalents). Causality: H₂O₂ reacts with LiOH to form the highly nucleophilic hydroperoxide anion (LiOOH), which selectively attacks the exocyclic carbonyl, 3 of the auxiliary ring[3].

  • Step 3: Hydroxide Addition. Add LiOH (2.0 equivalents) slowly. Stir for 1-2 hours at 0 °C.

  • Step 4: Quenching (Self-Validation). Quench the unreacted peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M). Validation: Test the mixture with starch-iodide paper; a negative result (no blue/black color) confirms the safe destruction of peroxides before extraction.

  • Step 5: Auxiliary Recovery. Extract the aqueous layer with dichloromethane (DCM). The free (S)-4-benzyl-2-oxazolidinone partitions into the organic layer and can be recovered.

  • Step 6: Product Isolation. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with ethyl acetate. The organic layer now contains pentanoic acid and the product carboxylic acid.

  • Step 7: Final Separation. Remove pentanoic acid (bp 186 °C) via Kugelrohr distillation under reduced pressure, leaving the pure product acid in the distillation pot.

  • Step 8: Analytical Validation. Analyze the isolated product via ¹H NMR. The absence of the triplet at ~0.9 ppm (terminal methyl of the pentanoyl chain) confirms the complete removal of the unreacted starting material.

Section 5: Frequently Asked Questions (FAQs)

Q1: Why does my LiOH/H₂O₂ cleavage yield degraded auxiliary? A1: You likely experienced endocyclic cleavage. This occurs if the H₂O₂ to LiOH ratio is too low, or if the reaction warms up. The hydroperoxide anion is required for exocyclic selectivity; standard hydroxide attacks the oxazolidinone ring itself, leading to ring-opening and 4[4].

Q2: Can I use basic alumina instead of silica gel to separate the unreacted starting material? A2: It is not recommended. N-acyl oxazolidinones can be sensitive to basic conditions over prolonged periods, potentially leading to premature hydrolysis or epimerization of the alpha-stereocenter of your product. Stick to neutral silica gel with shallow non-polar gradients.

Q3: Is there a way to chemically scavenge the unreacted pentanoylated auxiliary without cleaving the product? A3: If your product is significantly more sterically hindered than the unreacted starting material (e.g., a bulky aldol adduct), you can attempt a kinetic resolution using a polymer-supported nucleophile (like a polymer-bound primary amine). The less hindered pentanoyl carbonyl of the SM will react faster, tethering it to the resin, which can then be filtered away.

References

  • evans enolate alkylation-hydrolysis - University of Windsor.1

  • Evans Aldol Reaction - TCI Chemicals.

  • Total Synthesis of (+)‐Cornexistin - National Institutes of Health (NIH). 2

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary - Williams College. 3

  • Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary - Benchchem. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Temperature Optimization for Evans Auxiliary Alkylations

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals who are utilizing Evans oxazolidinone chiral auxiliar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals who are utilizing Evans oxazolidinone chiral auxiliaries. While the Evans alkylation is a robust method for establishing stereocenters, deviations in temperature control during enolization, alkylation, or cleavage frequently lead to compromised diastereomeric ratios (dr), depressed yields, or auxiliary degradation.

This guide synthesizes thermodynamic principles with field-proven experimental causality to help you troubleshoot and optimize your workflows.

Core Principles & Workflow

The Evans asymmetric alkylation relies on substrate-controlled stereoinduction. The chiral auxiliary sterically blocks one face of a rigid, metal-chelated enolate, forcing the electrophile to attack from the opposite diastereoface.

EvansWorkflow A 1. Acylation (DMAP, RT to Reflux) B 2. Enolization (NaHMDS/LDA, -78°C) A->B C 3. Alkylation (R-X, -78°C to 0°C) B->C D 4. Cleavage (LiOOH, 0°C) C->D

Figure 1: Standard workflow for Evans auxiliary-directed asymmetric alkylation.

Frequently Asked Questions (Troubleshooting)

Q: Why is strict temperature control at -78 °C critical during the enolization step? A: Enolization must operate under strict kinetic control. At -78 °C, strong, bulky bases like NaHMDS or LDA deprotonate the N-acyl oxazolidinone to form a rigid, metal-chelated (Z)-enolate. The sodium or lithium cation coordinates tightly to both the oxazolidinone carbonyl and the enolate oxygen. If the internal temperature spikes (e.g., due to rapid base addition or a failing cooling bath), the thermodynamic (E)-enolate can form, or the auxiliary can undergo self-condensation. The (Z)-geometry is an absolute prerequisite for high facial selectivity during the subsequent alkylation step .

Q: My diastereomeric ratio (dr) is lower than the expected >95:5. How do I fix this? A: Depressed diastereoselectivity usually stems from two temperature-related failures:

  • Loss of enolate geometry: Ensure the reaction flask is fully submerged in the dry ice/acetone bath. Add the base dropwise down the inner wall of the flask to pre-cool it before it contacts the reaction mixture.

  • Premature warming during alkylation: If the electrophile is highly reactive (e.g., allyl iodide or benzyl bromide), the reaction is highly exothermic. Adding it too quickly or warming the bath too soon increases the kinetic energy of the system, which loosens the Zimmerman-Traxler-like transition state and reduces the steric bias provided by the auxiliary's substituent.

Q: I am getting poor yields (<50%) with unactivated primary alkyl halides. Should I increase the alkylation temperature to room temperature? A: Proceed with extreme caution. While unactivated electrophiles react sluggishly at -78 °C, heating the reaction to room temperature often leads to enolate decomposition or epimerization of the newly formed alpha-chiral center due to the presence of unreacted base . Instead of drastically raising the temperature, employ a gradual warming protocol (-78 °C → -40 °C → 0 °C). If the reaction is still stalled at 0 °C, consider adding a polar aprotic co-solvent like DMPU or HMPA (typically 10-20% v/v) to break up enolate aggregates and increase nucleophilicity without requiring higher temperatures.

Q: Why does the standard cleavage protocol use LiOOH at 0 °C instead of LiOH at room temperature? A: Temperature and reagent choice dictate the regioselectivity of the cleavage. At 0 °C, the hydroperoxide anion (HOO⁻) from LiOOH acts as an alpha-effect nucleophile. It attacks the exocyclic imide carbonyl, cleanly cleaving the auxiliary to yield the chiral carboxylic acid. If standard LiOH is used, or if the LiOOH reaction is allowed to run hot, the hydroxide ion favors endocyclic attack. This alternate pathway destroys the oxazolidinone ring, complicating purification and preventing the recycling of the expensive chiral auxiliary .

TempLogic Issue Symptom Identified LowDR Low Diastereoselectivity (dr < 90:10) Issue->LowDR LowYield Low Yield / Stalled Rxn (< 50% conversion) Issue->LowYield ZEnolate Enolization Temp > -70°C Action: Strict -78°C control to ensure (Z)-enolate LowDR->ZEnolate Facial Alkylation warmed too fast Action: Maintain -78°C during electrophile addition LowDR->Facial Warming Electrophile unreactive Action: Gradual warming (-78°C -> -40°C -> 0°C) LowYield->Warming Additives Enolate aggregation Action: Add DMPU/HMPA Avoid RT if possible LowYield->Additives

Figure 2: Decision matrix for troubleshooting temperature-dependent failures in Evans alkylations.

Quantitative Data: Temperature Optimization Matrix

To ensure systematic troubleshooting, reference the following causality matrix when adjusting your thermal parameters.

Reaction PhaseTarget TemperatureConsequence of Being Too ColdConsequence of Being Too Hot
Enolization -78 °CSluggish deprotonation; incomplete enolate formation.Formation of thermodynamic (E)-enolate; auxiliary decomposition.
Alkylation (Activated Electrophile) -78 °C to -40 °CReaction stalls; unreacted enolate persists.Loss of facial selectivity (low dr); exothermic runaway.
Alkylation (Unactivated Electrophile) -40 °C to 0 °CNo product formation; starting material recovered.Enolate decomposition; epimerization of the alpha-chiral center.
Auxiliary Cleavage 0 °CIncomplete hydrolysis.Endocyclic cleavage; destruction of the chiral auxiliary.
Step-by-Step Methodology: Optimized Asymmetric Alkylation

This protocol represents a self-validating system. By quenching the reaction at the final reaction temperature, you prevent runaway side-reactions that commonly occur if the mixture is allowed to warm to room temperature while still active.

Phase 1: Enolization (Strict Kinetic Control)

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for a minimum of 15 minutes.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.05 equiv) down the inner wall of the flask. Causality note: This pre-cools the base before it hits the solution, preventing localized hot spots. Stir at -78 °C for 45 minutes to ensure complete (Z)-enolate formation.

Phase 2: Alkylation & Quench 4. Electrophile Addition: Pre-cool the alkyl halide (1.5–3.0 equiv) to -78 °C (if liquid) or dissolve in a minimal amount of cold THF. Add dropwise to the enolate solution. 5. Temperature Gradient:

  • For reactive electrophiles (e.g., allyl iodide): Stir strictly at -78 °C for 2 hours.

  • For less reactive electrophiles: Stir at -78 °C for 1 hour, then replace the dry ice/acetone bath with a dry ice/acetonitrile bath (-40 °C) and stir for an additional 2-4 hours.

  • Thermal Quenching: Quench the reaction at the final reaction temperature (do not remove the cooling bath yet) by adding a pre-cooled solution of glacial acetic acid (2.0 equiv) in THF, followed by saturated aqueous NH₄Cl.

  • Workup: Remove the cooling bath, allow the mixture to warm to room temperature, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

References
  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates Source: Journal of Chemical Education URL: [Link] [1]

  • Title: Recyclable chiral auxiliaries for asymmetric synthesis Source: University of Bath (Ph.D. Thesis Repository) URL: [Link] [2]

  • Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: Australian Journal of Chemistry URL: [Link][3]

Optimization

Technical Support Center: Troubleshooting (S)-4-benzyl-3-pentanoyloxazolidin-2-one Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and operational challenges associated with Evans chiral auxiliary chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and operational challenges associated with Evans chiral auxiliary chemistry—specifically focusing on the sterically demanding (S)-4-benzyl-3-pentanoyloxazolidin-2-one system.

When the pentanoyl (valeryl) group is enolized, it forms a Z-enolate bearing a propyl chain. The steric clash between this propyl group, the bulky benzyl moiety of the auxiliary, and incoming electrophiles frequently leads to poor diastereoselectivity, stalled reactions, and dangerous cleavage conditions. This guide provides field-proven, self-validating solutions to overcome these bottlenecks.

Section 1: Enolization and C–C Bond Formation

Q1: Why does my aldol addition with a bulky aliphatic aldehyde yield poor diastereoselectivity when using the standard Bu₂BOTf / DIPEA protocol?

A1: The issue stems from severe pseudo-axial interactions within the Zimmerman-Traxler (Z-T) transition state. The standard boron-mediated enolization of your substrate strictly yields the Z-enolate. When a sterically hindered aldehyde approaches this enolate, the spatial clash between the aldehyde's bulky substituent and the enolate's propyl chain distorts the highly ordered, six-membered chair transition state. This distortion lowers the energy gap between the competing diastereomeric transition states, degrading your syn-selectivity.

Solution: Switch from a Boron to a Titanium(IV) Lewis acid strategy. Utilizing TiCl₄ allows you to modulate the reaction pathway. Depending on the stoichiometry and the base used (e.g., TMEDA vs. DIPEA), Titanium can facilitate either a non-chelated or a rigidly chelated transition state. The chelated pathway effectively overrides the inherent steric hindrance of the isopropyl/benzyl groups, allowing access to the non-Evans syn product with high diastereomeric ratio (dr)[1].

G Start Acylated Oxazolidinone (Pentanoyl) Enolization Enolization Strategy Start->Enolization Boron Bu2BOTf / DIPEA (Standard) Enolization->Boron Titanium TiCl4 / TMEDA (Chelated/Non-Chelated) Enolization->Titanium ZEnolate Z-Enolate Formation Boron->ZEnolate Titanium->ZEnolate Aldol Aldol Addition (Zimmerman-Traxler TS) ZEnolate->Aldol EvansSyn Evans Syn Product (High dr) Aldol->EvansSyn Minimize pseudo-axial clashes NonEvans Non-Evans Syn Product (Steric Override) Aldol->NonEvans TiCl4 chelation + Steric bulk

Logic tree for enolization and stereoselective aldol addition of Evans auxiliaries.

Q2: I am attempting an asymmetric alkylation of the sodium enolate with a hindered alkyl halide, but the conversion is unacceptably low. What is the mechanistic cause?

A2: Sodiated Evans enolates are highly prone to forming unreactive mixed aggregates (dimers and tetramers) in solution. The steric bulk of your pentanoyl chain exacerbates this by physically blocking the electrophile from approaching the aggregated enolate complex.

Solution: You must disrupt the aggregation state. The addition of a bidentate ligand like TMEDA (N,N,N′,N′-tetramethylethylenediamine) breaks these aggregates into highly reactive, octahedral bis-diamine-chelated monomers. This structural shift is critical for accelerating the alkylation rate and maintaining high facial selectivity during the S_N2 displacement[2].

Table 1: Enolization Conditions and Stereochemical Outcomes
Lewis Acid / BaseEnolate GeometryDominant Transition StateMajor Diastereomer
Bu₂BOTf / DIPEAZ-enolateNon-chelated chair (Z-T)Evans syn
TiCl₄ / DIPEA (1 eq)Z-enolateNon-chelatedEvans syn
TiCl₄ / TMEDAZ-enolateChelatedNon-Evans syn

Section 2: Auxiliary Cleavage Challenges & Safety

Q3: I am trying to hydrolyze the auxiliary using LiOH/H₂O₂ to obtain the carboxylic acid. The reaction is extremely slow, and I am observing dangerous amounts of gas evolution. What is happening?

A3: You are experiencing a severe steric clash at the exocyclic carbonyl. During cleavage, the nucleophile (LiOOH) must attack the carbonyl to form a tetrahedral intermediate. While LiOOH prefers exocyclic attack, the barrier for the decomposition of this intermediate dictates the overall reaction success[3]. Because the exocyclic carbonyl is heavily shielded by the newly formed α-alkyl-pentanoyl group, the initial peracid intermediate forms slowly and is kinetically unstable.

Consequently, the excess H₂O₂ present in the reaction mixture rapidly reduces this unstable peracid intermediate, releasing a stoichiometric amount of O₂ gas. On a multigram scale, this poses a massive flammability and overpressurization hazard.

Q4: If oxidative hydrolysis is failing due to steric hindrance, what is the best alternative to remove the auxiliary?

A4: Reductive cleavage using LiBH₄ is the most robust alternative. Because the N-acyl oxazolidinone behaves similarly to an ester, LiBH₄ reduces the exocyclic carbonyl twice, yielding the primary alcohol and liberating the chiral auxiliary intact. The hydride anion is significantly smaller than the hydroperoxide anion, making it far less sensitive to the steric shielding at the α-position.

Cleavage Substrate Sterically Hindered Aldol/Alkylation Adduct CleavageChoice Select Cleavage Method Substrate->CleavageChoice Hydrolysis LiOH / H2O2 (Oxidative Hydrolysis) CleavageChoice->Hydrolysis Reduction LiBH4 / MeOH (Reductive Cleavage) CleavageChoice->Reduction Issue1 O2 Gas Evolution & Stalled Reaction Hydrolysis->Issue1 Peracid reduction by excess H2O2 Success2 Primary Alcohol Reduction->Success2 Ester-like reactivity Solution1 Control T (<0°C), Slow LiOH addition, N2 Sweep Issue1->Solution1 Success1 Carboxylic Acid Solution1->Success1

Troubleshooting workflow for the cleavage of sterically hindered Evans auxiliaries.

Table 2: Quantitative Comparison of Cleavage Reagents for Hindered Adducts
Reagent SystemTarget ProductExocyclic Attack PreferenceEndocyclic Cleavage RiskPrimary Safety Hazard
LiOH / THF-H₂OCarboxylic AcidLowHigh (Ring opening)Low
LiOH / H₂O₂ (LiOOH)Carboxylic AcidHighLowHigh (O₂ gas evolution)
LiBH₄ / MeOHPrimary AlcoholHighLowModerate (H₂ gas evolution)

Section 3: Validated Experimental Protocols

Protocol 1: TMEDA-Accelerated Alkylation of Sodiated Evans Enolates

This protocol utilizes a bidentate ligand to break unreactive sodium enolate aggregates, enabling the alkylation of sterically hindered substrates.

  • Preparation: Dissolve the (S)-4-benzyl-3-pentanoyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C. (Self-Validation: Ensure the internal thermometer reads ≤ -75 °C. Higher temperatures will lead to premature auxiliary cleavage by the base).

  • Enolization: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • De-aggregation: Add TMEDA (2.0 eq) dropwise. (Self-Validation: The solution should remain homogeneous; the color may deepen slightly as the bis-diamine-chelated monomers form).

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise. Stir for 2 hours at -78 °C, then allow to slowly warm to -20 °C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl. (Self-Validation: Perform a rapid TLC check prior to quenching. Complete consumption of the highly UV-active starting material must be observed to prevent epimerization of unreacted enolate during the aqueous workup).

Protocol 2: Safe Oxidative Cleavage (LiOH/H₂O₂) of Hindered Adducts

This protocol decouples peracid formation from H₂O₂ degradation, mitigating the O₂ evolution hazard.

  • Solvent Setup: Dissolve the alkylated adduct (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M).

  • Temperature Control: Cool the mixture strictly to 0 °C using an ice/brine bath.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 eq) in one portion.

  • Controlled Hydrolysis: Add LiOH (1.5 eq) dissolved in a minimal amount of water dropwise via a syringe pump over 1.5 hours. (Self-Validation: You MUST maintain a continuous N₂ sweep over the reaction headspace. Monitor with an O₂ sensor. If vigorous bubbling is observed, pause the LiOH addition immediately until gas evolution subsides).

  • Reaction: Stir at 0 °C for 2 hours. (Self-Validation: Do not allow the reaction to warm to room temperature prematurely, as this accelerates the parasitic O₂-releasing pathway. Confirm >95% conversion via LC-MS).

  • Safe Quench: Carefully quench the excess peroxide by adding 1.5 N aqueous Na₂SO₃. (Self-Validation: Test the aqueous layer with KI-starch paper. The paper must remain white, confirming the complete destruction of peroxides before proceeding to extraction).

References
  • Shinisha, C. B.; Sunoj, R. B. "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions." Journal of the American Chemical Society,[Link][1]

  • De Lombaert, S. et al. "Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations." National Institutes of Health (PMC),[Link][2]

  • "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development,[Link]

  • Chow, K. H.; Quinn, R. J.; Jenkins, I. D.; Krenske, E. H. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry, [Link][3]

Sources

Troubleshooting

Technical Support Center: Exotherm Management in the Lithiation of Pentanoyl Oxazolidinone

Welcome to the Process Chemistry Technical Support Center. This guide provides comprehensive troubleshooting, validated protocols, and mechanistic insights for managing exothermic events during the lithiation of pentanoy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides comprehensive troubleshooting, validated protocols, and mechanistic insights for managing exothermic events during the lithiation of pentanoyl oxazolidinone (a classic Evans chiral auxiliary derivative).

The Mechanistic Challenge: Why Exotherms Matter

The deprotonation of 4-benzyl-3-pentanoyl-2-oxazolidinone using strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is a highly exothermic acid-base reaction. This step is critical for forming the kinetic Z-enolate required for downstream asymmetric aldol additions or alkylations [[1]]().

If the heat of reaction is not rapidly dissipated, localized temperature spikes (exotherms) occur. These thermal excursions provide the activation energy required for detrimental side reactions:

  • Loss of Stereoselectivity: The strictly kinetic Z-enolate can equilibrate to the thermodynamic E-enolate, destroying the diastereoselectivity of the subsequent electrophilic trapping 2.

  • Auxiliary Cleavage: Elevated temperatures promote nucleophilic attack by the base or unreacted enolate on the oxazolidinone carbonyl, leading to deacylation and destruction of the chiral auxiliary 3.

  • Solvent Degradation: In Tetrahydrofuran (THF), localized hot spots (>-20 °C) can trigger a reverse [3+2] cycloaddition mediated by the organolithium base, generating ethene and acetaldehyde enolates which polymerize and ruin the reaction 4.

Validated Batch Protocol: Cryogenic Lithiation

To ensure a self-validating system, this protocol relies on strict internal temperature monitoring to create a feedback loop, rather than relying on external bath temperature assumptions.

Reagents: Pentanoyl oxazolidinone (1.0 eq), LDA (1.05 eq, titrated), Anhydrous THF (0.5 M). Equipment: Flame-dried 3-neck flask, overhead stirrer, internal PTFE-coated thermocouple, syringe pump.

Step-by-Step Methodology:

  • System Purge: Flush the assembled reactor with high-purity Argon for 15 minutes to eliminate moisture, which would otherwise violently quench the LDA.

  • Substrate Loading: Dissolve the pentanoyl oxazolidinone in anhydrous THF. Ensure the solution is completely homogeneous.

  • Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath. Wait until the internal thermocouple registers ≤ -75 °C.

  • Base Addition (The Critical Step): Load the titrated LDA into a gas-tight syringe. Using a syringe pump, begin addition at a strict rate of 0.5 mL/min.

  • Active Monitoring: Observe the internal temperature. Rule of Thumb: The internal temperature must not exceed -70 °C. If the temperature spikes to -69 °C, the system self-corrects by automatically pausing the syringe pump and increasing the overhead stirring rate until the temperature returns to -75 °C.

  • Equilibration: Once addition is complete, stir for 30 minutes at -78 °C to ensure complete Z-enolate formation before introducing the electrophile.

Troubleshooting & FAQs

Q: My reaction mixture turned yellow/brown during LDA addition, and my yield was poor. What happened? A: A color change from pale yellow to dark brown is a classic diagnostic sign of localized overheating. When the base is added too quickly, the exotherm creates micro-environments where the temperature exceeds -20 °C. This triggers the organolithium-mediated decomposition of THF into ethene and reactive enolates, which polymerize and discolor the mixture 4. Solution: Decrease the base addition rate and increase agitation to improve heat transfer.

Q: I am observing a drop in diastereomeric ratio (d.r.) from the expected >95:5 to around 80:20. Is this related to the lithiation step? A: Yes. The Evans aldol methodology relies entirely on the kinetic formation of the Z-enolate [[1]](). Exothermic spikes during deprotonation provide the thermal energy necessary for the enolate to equilibrate into a mixture of Z and E geometries. Since the E-enolate yields the anti-aldol product, your d.r. will plummet 2. Solution: Strictly enforce the -70 °C upper limit during base addition.

Q: We are trying to scale this reaction from 1 gram to 50 grams. The batch protocol is taking too long due to the slow addition rate required to control the exotherm. What are our options? A: Batch scale-up of organolithium reactions is notoriously hazardous and inefficient due to the decreasing surface-area-to-volume ratio, which severely hampers heat dissipation. We strongly recommend transitioning to Continuous Flow Chemistry . Microreactors offer massive surface-to-volume ratios, allowing for near-instantaneous heat transfer. In flow systems, organolithium reactions can often be run safely at much higher temperatures (e.g., -20 °C or even 0 °C) without degradation, drastically reducing reaction times and eliminating the need for extreme cryogenic infrastructure 5.

Quantitative Impact of Exotherms

The following table summarizes the causal relationship between internal temperature control during lithiation and the ultimate reaction outcomes.

Internal Temp Max (During Addition)Enolate Geometry (Z:E Ratio)Auxiliary Recovery (%)Primary Failure ModeRecommended Action
≤ -75 °C > 99:1> 95%None (Optimal Conditions)Proceed to electrophile quench.
-70 °C to -60 °C 90:1085%Minor enolate equilibration.Slow addition rate; check bath.
-50 °C to -20 °C 70:30< 60%Deacylation; Auxiliary cleavage.Halt addition; increase stirring.
> -20 °C Unpredictable< 20%THF solvent decomposition.Discard batch; evaluate flow chemistry.

Exotherm Diagnostic & Response Workflow

The following logic tree dictates the real-time response to thermal events during the lithiation workflow.

ExothermControl Start Start Lithiation: Add LDA to Pentanoyl Oxazolidinone in THF Monitor Monitor Internal Temp (Target: -78°C) Start->Monitor CheckTemp Is Temp < -70°C? Monitor->CheckTemp Proceed Optimal Z-Enolate Formation Proceed to Electrophile Quench CheckTemp->Proceed Yes Spike Exotherm Detected (Temp > -70°C) CheckTemp->Spike No Action1 Halt Base Addition Increase Stirring Rate Spike->Action1 ScaleUp Evaluate Continuous Flow Chemistry for Scale-Up Spike->ScaleUp Recurring Issue Action2 Check Cryo-Bath Wait for Temp Drop Action1->Action2 Action2->Monitor Temp Stabilized

Caption: Diagnostic workflow for monitoring and controlling exotherms during batch lithiation.

References

  • Organolithium Bases in flow chemistry: a review. Organic Process Research & Development.5

  • High Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles. White Rose eTheses Online.4

  • Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. National Institutes of Health (NIH).3

  • Evans Aldol Reaction. Alfa Chemistry.1

  • Evans Aldol Reaction. Chem-Station Int. Ed.2

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for Chiral Auxiliaries: High-Field vs. Benchtop ¹H NMR Characterization of (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Strategic Context & Introduction The stereoselective aldol reaction utilizing oxazolidinone chiral auxiliaries, originally pioneered by David Evans, remains a cornerstone of asymmetric carbon-carbon bond formation[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Introduction

The stereoselective aldol reaction utilizing oxazolidinone chiral auxiliaries, originally pioneered by David Evans, remains a cornerstone of asymmetric carbon-carbon bond formation[1]. The success of these transformations relies entirely on the structural integrity and high diastereomeric purity of the N-acylated precursors. For instance, (S)-4-benzyl-3-pentanoyloxazolidin-2-one is a highly utilized intermediate in the synthesis of complex polyketides and natural products, such as Luminacin D[2].

Understanding the precise structural conformation of these precursors via nuclear magnetic resonance (NMR) is critical. The spatial arrangement of the auxiliary directly dictates the syn/anti stereoselectivity during subsequent enolization (typically via Bu₂BOTf and DIPEA) and aldol addition[3]. Furthermore, the synthesis of the oxazolidinone core and its subsequent acylation must be rigorously validated to ensure no epimerization occurs at the critical C4 stereocenter[4].

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the characterization of (S)-4-benzyl-3-pentanoyloxazolidin-2-one, providing researchers with the causal logic needed to select the appropriate analytical platform.

Molecular Dynamics & The NMR Challenge

(S)-4-benzyl-3-pentanoyloxazolidin-2-one presents a unique analytical challenge due to its dense stereochemical environment. The chiral center at C4 breaks the symmetry of the molecule, rendering both the benzylic CH₂ protons and the oxazolidinone C5 CH₂ protons highly diastereotopic.

The primary analytical hurdle lies in the chemical shift dispersion ( Δν ) versus the scalar coupling constant ( J ) . Consider the pentanoyl α -CH₂ protons (expected at ~2.95 ppm) and the upfield benzylic proton (expected at ~2.76 ppm). They share a complex scalar coupling network with a typical geminal/vicinal J -coupling of ~13 Hz.

  • At 600 MHz: The chemical shift difference is Δν=(2.95−2.76) ppm×600 MHz=114 Hz . The ratio Δν/J≈8.7 . Because this ratio is significantly greater than 1, the spin system is weakly coupled. The signals resolve into clean, first-order multiplets (e.g., distinct doublets of doublets), allowing for precise structural elucidation.

  • At 80 MHz: The chemical shift difference compresses to Δν=(2.95−2.76) ppm×80 MHz=15.2 Hz . The ratio drops to Δν/J≈1.16 . This strong coupling induces severe second-order effects (roofing), causing the benzylic and pentanoyl signals to merge into an indecipherable multiplet cluster.

Quantitative Data: ¹H NMR Spectral Comparison (CDCl₃)

The following table summarizes the experimental observations, highlighting the resolution capabilities of both platforms.

Proton EnvironmentExpected Shift (δ, ppm)High-Field (600 MHz) ResolutionBenchtop (80 MHz) Resolution
Aromatic (Ph) 7.15 – 7.35Resolved multiplets (5H)Broad multiplet (5H)
C4-H (Oxazolidinone) 4.67Clean ddd or m (1H)Broad multiplet (1H)
C5-H₂ (Oxazolidinone) 4.10 – 4.25Two distinct multiplets (2H)Overlapping multiplet (2H)
Benzylic CH₂ (Ha) 3.30dd, J = 13.3, 3.3 Hz (1H)dd, partially resolved (1H)
Pentanoyl α-CH₂ 2.95m (2H)Overlaps with Benzylic Hb
Benzylic CH₂ (Hb) 2.76dd, J = 13.3, 9.6 Hz (1H)Overlaps with α-CH₂
Pentanoyl β-CH₂ 1.65m (2H)Broad unresolved peak (2H)
Pentanoyl γ-CH₂ 1.35m (2H)Broad unresolved peak (2H)
Pentanoyl CH₃ 0.95t, J = 7.4 Hz (3H)t, J ~ 7 Hz (3H)

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols detail the exact parameters required to generate high-fidelity spectra on both platforms.

Protocol 1: Sample Preparation

Causality Check: Sample concentration must be perfectly balanced. Too concentrated, and the 600 MHz system will suffer from radiation damping and line broadening; too dilute, and the 80 MHz system will require impractically long acquisition times.

  • Weigh exactly 15.0 mg of purified (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

  • Dissolve the analyte in 0.60 mL of CDCl₃ (99.8% D, containing 0.03% v/v TMS as an internal reference).

  • Vortex for 30 seconds to ensure complete homogeneity, then transfer to a high-quality 5 mm NMR tube (e.g., Norell Standard Series).

Protocol 2: High-Field NMR Acquisition (600 MHz)
  • Tuning & Shimming: Insert the sample into the 600 MHz spectrometer (regulated at 298 K). Perform Automated Tuning and Matching (ATM) on the ¹H channel. Execute gradient shimming (TopShim) until the Z0 shim stabilizes and the lock level exceeds 80%.

  • Acquisition: Utilize a standard 30° pulse sequence (zg30).

    • Relaxation Delay (D1): Set to 2.0 s . At 600 MHz, this is sufficient for the T₁ relaxation of these specific aliphatic and aromatic protons.

    • Acquisition Time (AQ):3.0 s .

    • Scans (NS):16 .

  • Processing: Zero-fill the free induction decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing the fine J-coupling resolution of the diastereotopic protons.

Protocol 3: Benchtop NMR Acquisition (80 MHz)
  • Setup: Insert the identical 5 mm tube into the 80 MHz benchtop magnet (pre-warmed to its internal operating temperature, typically 300 K).

  • Acquisition: Utilize a standard 90° pulse sequence.

    • Relaxation Delay (D1): Increase to 4.0 s . Causality: Lower magnetic fields can alter T₁ relaxation times. A longer D1 ensures quantitative integration across the broad, overlapping multiplets.

    • Acquisition Time (AQ):4.0 s .

    • Scans (NS):64 . (Increased to compensate for the inherently lower sensitivity of the permanent magnet).

  • Processing: Apply an LB of 1.0 Hz . Causality: Fine J-couplings (< 2 Hz) are already obscured by second-order effects at this field strength; a heavier window function smooths the baseline and clarifies the macro-structure of the overlapping peaks.

Workflow Visualization

NMR_Workflow SM Starting Materials (S)-4-benzyl-2-oxazolidinone + Pentanoyl Chloride Acylation N-Acylation Reaction (n-BuLi, THF, -78 °C) SM->Acylation Target Target Compound (S)-4-benzyl-3-pentanoyloxazolidin-2-one Acylation->Target Decision 1H NMR Characterization Platform Selection Target->Decision Benchtop Benchtop NMR (80 MHz) • Rapid reaction monitoring • Overlapping aliphatic signals • Second-order effects Decision->Benchtop Routine Screening HighField High-Field NMR (600 MHz) • Complete multiplet resolution • Diastereotopic separation • Precise J-coupling extraction Decision->HighField Structural Elucidation Downstream Asymmetric Aldol Addition (Bu2BOTf, DIPEA, Aldehyde) Benchtop->Downstream HighField->Downstream

Workflow comparing benchtop and high-field NMR for the characterization of an Evans auxiliary.

Sources

Comparative

A Senior Application Scientist's Guide to the HPLC Separation of Alkylated Pentanoyl Oxazolidinone Diastereomers

In the landscape of asymmetric synthesis, Evans oxazolidinone auxiliaries stand as a cornerstone for the stereocontrolled formation of carbon-carbon bonds.[1][2] The diastereoselective alkylation of an N-pentanoyl oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, Evans oxazolidinone auxiliaries stand as a cornerstone for the stereocontrolled formation of carbon-carbon bonds.[1][2] The diastereoselective alkylation of an N-pentanoyl oxazolidinone, for instance, yields a mixture of diastereomers whose ratio is a direct measure of the reaction's success.[3] Consequently, robust and reliable analytical methods to separate and quantify these diastereomers are not merely a matter of quality control; they are fundamental to the advancement of stereoselective chemistry.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of these critical diastereomers. Moving beyond a simple recitation of parameters, we will explore the underlying chromatographic principles, explain the rationale behind methodological choices, and provide actionable protocols to empower researchers in drug development and synthetic chemistry.

The Chromatographic Challenge: Diastereomer Resolution

Diastereomers, unlike enantiomers, possess different physical properties. This distinction makes them separable on achiral stationary phases. However, the structural similarity between diastereomers formed during an Evans alkylation—often differing only in the spatial arrangement at a single new stereocenter—demands highly selective chromatographic systems for baseline resolution.[3] The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography is the first and most critical decision in method development.

Part 1: Normal-Phase Chromatography - The Preferred Approach

For the separation of moderately polar and lipophilic compounds like N-acyloxazolidinones, Normal-Phase HPLC is frequently the most effective strategy.[4][5] This is due to the inherent selectivity of polar stationary phases for subtle structural differences and the high solubility of these analytes in typical non-aqueous mobile phases.[6][7]

The Mechanism of Separation in Normal-Phase HPLC

In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane).[4][6] Retention is governed by the interaction of polar functional groups on the analyte with the active sites (silanols) on the stationary phase surface.[4] The oxazolidinone ring, with its carbonyl and ether functionalities, provides the primary sites for these polar interactions. The subtle differences in how the diastereomers present these polar groups to the stationary phase allow for their separation.

NP_Mechanism cluster_mobile_phase Non-Polar Mobile Phase s1 Si-OH s2 Si-OH s3 Si-OH mp Hexane / IPA d1 Diastereomer A mp->d1 Elution d2 Diastereomer B mp->d2 Elution d1->s1 Stronger Interaction d2->s2 Weaker Interaction

Stationary Phase Selection

While standard silica gel can be effective for diastereomer separation[8][9], Chiral Stationary Phases (CSPs) often provide superior resolution and have become the industry standard.[10] Polysaccharide-based CSPs, in particular, have demonstrated exceptional performance.

  • Amylose and Cellulose Derivatives: Columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are highly effective.[11][12] The separation mechanism on these CSPs is complex, involving the formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[12] Amylose-based columns, in particular, have been shown to provide high enantioselectivity for oxazolidinone analogues.[13][14]

Mobile Phase Optimization

The mobile phase in NP-HPLC typically consists of a non-polar alkane (hexane or heptane) and a polar modifier, usually an alcohol (isopropanol or ethanol).[15]

  • Modifier Choice & Concentration: The choice and concentration of the alcohol modifier are critical. Isopropanol (IPA) is often preferred over ethanol as it can offer different selectivity. Increasing the modifier concentration reduces retention time but may also decrease resolution. A systematic screening of 5% to 20% IPA in hexane is a standard starting point.

  • Additives: For oxazolidinones, additives are generally not required. However, in some cases, trace amounts of an acid like trifluoroacetic acid (TFA) can sharpen peaks, although this is more common for enantiomeric separations of acidic or basic compounds.[12]

Comparative Performance Data: Normal-Phase Methods
Stationary PhaseMobile Phase Composition (v/v/v/v)Flow Rate (mL/min)Resolution (Rs)Reference
Chiralpak AD-Hn-hexane:2-propanol:methanol:TFA (80:10:10:0.4)1.0> 2.0[12]
Chiralcel ODCO2 with Methanol modifier (SFC)3.0> 1.5[16]
Lux Amylose-1Acetonitrile (Polar Organic Mode)0.5~4.5[13][14]
Lux Cellulose-1Isopropanol (Polar Organic Mode)0.5Variable[13][14]

Note: Data is compiled from studies on various oxazolidinone analogues. Resolution (Rs) is a key indicator of separation, with a value ≥ 1.5 indicating baseline separation.

Part 2: Reversed-Phase Chromatography - A Situational Alternative

Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is the most common mode of chromatography.[6][7] However, achieving separation for the structurally similar diastereomers of alkylated oxazolidinones can be challenging with this method.[16]

When to Consider Reversed-Phase HPLC
  • LC-MS Compatibility: RP-HPLC is highly compatible with mass spectrometry, as the mobile phases are amenable to ionization.

  • Analyte Polarity: If the alkylated product has been cleaved from the auxiliary and contains a polar functional group (e.g., a carboxylic acid), RP-HPLC becomes a more viable option.

  • Orthogonal Method: For comprehensive impurity profiling, regulatory bodies often require two orthogonal methods. An RP-HPLC method can serve as a valuable secondary technique to an NP-HPLC primary method.

Method Development in Reversed-Phase
  • Stationary Phases: A high-density bonding C18 or a Phenyl-Hexyl phase should be screened. The aromatic interaction of a phenyl phase can sometimes provide unique selectivity for compounds containing phenyl groups, such as the (S)-4-benzyl-2-oxazolidinone auxiliary.

  • Mobile Phases: A gradient elution from water/acetonitrile to high organic is typically required. Using methanol in place of acetonitrile can also drastically alter selectivity. Buffering the aqueous portion of the mobile phase (e.g., with ammonium formate or formic acid) is standard practice to ensure reproducible retention times.

The retention order of diastereomers can sometimes be reversed between NP-HPLC and RP-HPLC, a phenomenon that can be exploited for method development.[17]

Experimental Protocols

Protocol 1: NP-HPLC Screening for Diastereomer Separation

This protocol outlines a robust screening method for separating the diastereomers of an alkylated pentanoyl oxazolidinone.

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 150 mm

  • Sample Preparation: Dissolve ~1 mg of the diastereomeric mixture in 1 mL of the initial mobile phase (95:5 Hexane:IPA).

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Gradient Program:

    • Start at 5% B.

    • Linear gradient to 25% B over 15 minutes.

    • Hold at 25% B for 5 minutes.

    • Return to 5% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Analysis: Identify the isocratic condition from the gradient run that provides the best separation (Rs > 1.5). Optimize by fine-tuning the %IPA.

NP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization p1 Dissolve Sample in Hexane/IPA h1 Inject on Chiralpak AD-H p1->h1 h2 Run IPA Gradient (5% -> 25%) h1->h2 h3 Monitor at 210 nm h2->h3 a1 Evaluate Chromatogram for Resolution (Rs) h3->a1 a2 Identify Optimal Isocratic %IPA a1->a2 If Rs < 1.5, try Cellulose column a1->a2 If Rs >= 1.5 a3 Refine Method (Flow, Temp) a2->a3

Concluding Remarks: A Logic-Driven Approach

The successful separation of alkylated pentanoyl oxazolidinone diastereomers is most reliably achieved using Normal-Phase HPLC, with polysaccharide-based chiral stationary phases offering superior performance. The choice of an amylose- or cellulose-based column, coupled with a systematic optimization of the hexane/alcohol mobile phase, provides a high probability of achieving baseline resolution. While Reversed-Phase HPLC presents a viable orthogonal method, particularly for LC-MS applications, it often requires more extensive method development. By understanding the fundamental principles of each chromatographic mode and applying a logical, stepwise approach to optimization, researchers can develop robust and efficient methods to support their synthetic chemistry programs.

References

  • (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - ResearchGate. Available at: [Link]

  • Toth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]

  • Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4545. Available at: [Link]

  • Kim, K. H., et al. (2000). Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Archives of Pharmacal Research, 23(3), 253-259. Available at: [Link]

  • Gong, Y., et al. (2022). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 99(1), 459-465. Available at: [Link]

  • Prajapati, M., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 819-825. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 711. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 711. Available at: [Link]

  • Toth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]

  • Görög, S., et al. (2003). Comparative study on separation of diastereomers by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 449-458. Available at: [Link]

  • Phenomenex, Inc. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Moravek, Inc. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available at: [Link]

  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Available at: [Link]

  • Lee, C., et al. (1996). Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 807-14. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • Hawach Scientific. (2026). Normal-Phase vs. Reversed-Phase HPLC Columns. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available at: [Link]

  • D'Souza, A. & Patel, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 22-28. Available at: [Link]

  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Williams College. Available at: [Link]

  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115. Available at: [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. Organic Letters, 2(14), 2165-7. Available at: [Link]

  • Krafcikova, P., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

Sources

Validation

Comparative Guide: Determining the Absolute Configuration of (S)-4-Benzyl-3-pentanoyloxazolidin-2-one Products

Executive Summary The Evans chiral auxiliary, specifically (S)-4-benzyl-2-oxazolidinone, is a foundational tool in asymmetric synthesis. When acylated to form (S)-4-benzyl-3-pentanoyloxazolidin-2-one , it provides a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Evans chiral auxiliary, specifically (S)-4-benzyl-2-oxazolidinone, is a foundational tool in asymmetric synthesis. When acylated to form (S)-4-benzyl-3-pentanoyloxazolidin-2-one , it provides a highly controlled environment for stereoselective enolization and subsequent electrophilic trapping (e.g., aldol additions, alkylations). While the predictive power of the Evans model is robust, empirical determination of the absolute configuration of the resulting products is an absolute requirement for regulatory submissions, natural product verification, and drug development[1].

This guide provides an objective, data-driven comparison of the three primary methodologies used to assign the absolute stereochemistry of these adducts: Vibrational Circular Dichroism (VCD), Single-Crystal X-Ray Diffraction (SCXRD), and NMR-based Chemical Correlation.

Mechanistic Context: The Evans Pentanoyl Enolate

The enolization of (S)-4-benzyl-3-pentanoyloxazolidin-2-one typically yields a Z-enolate. The bulky benzyl group effectively shields the Re-face of the enolate, directing electrophilic attack to the Si-face[2]. However, variations in Lewis acid equivalents, solvent polarity, or electrophile size can invert this selectivity (e.g., non-Evans syn vs. Evans syn products). Therefore, relying solely on mechanistic assumptions is insufficient. The absolute configuration of the newly formed stereocenters must be rigorously validated[3].

Workflow A (S)-4-benzyl-3-pentanoyloxazolidin-2-one B Z-Enolate Formation (e.g., Bu2BOTf, iPr2NEt) A->B Base / Lewis Acid C Electrophilic Addition (Aldol / Alkylation) B->C Electrophile D Diastereomerically Enriched Adduct C->D Stereoselective Attack

Fig 1: Standard workflow for Evans enolate generation and electrophilic addition.

Comparative Analysis of Configuration Determination Methods

To select the optimal analytical approach, researchers must weigh sample availability, physical state, and the need for non-destructive testing.

Table 1: Performance Comparison of Configuration Determination Methods
Analytical MethodSample RequirementsDestructive?Speed of AnalysisConfidence LevelPrimary Limitation
VCD + DFT 5–15 mg (Solution)NoModerate (Hours for DFT)Very HighRequires accurate computational conformational searching.
SCXRD >1 mg (Single Crystal)NoFast (If crystal exists)Absolute (Gold Standard)Crystallization bottleneck; not suitable for oils.
NMR (Mosher's) 1–5 mg (Solution)Yes (Cleavage needed)Slow (Multi-step synthesis)HighConformational flexibility can cause ambiguous Δδ values.

Method 1: Vibrational Circular Dichroism (VCD) - The Modern Standard

VCD measures the differential absorption of left- and right-circularly polarized infrared light by chiral molecules during vibrational transitions[4]. For (S)-4-benzyl-3-pentanoyloxazolidin-2-one derivatives, VCD is exceptionally powerful because the oxazolidinone carbonyl (~1780 cm⁻¹) and the amide carbonyl (~1700 cm⁻¹) exhibit distinct, strong IR stretching frequencies that are highly sensitive to the chiral environment[5].

Causality & Advantages: Unlike Electronic Circular Dichroism (ECD), VCD does not require a UV chromophore near the stereocenter[4]. Every chiral molecule has a unique VCD signature in the IR region. The absolute configuration is assigned by overlaying the experimental spectrum with an ab initio Density Functional Theory (DFT) calculated spectrum[5]. This method is performed in solution, completely bypassing the need for crystallization[1].

Method 2: Single-Crystal X-Ray Diffraction (SCXRD)

If the pentanoyl adduct is a solid (often the case for aldol products with aromatic aldehydes), SCXRD remains the most direct method. The existing (S)-benzyl stereocenter serves as an internal chiral reference.

Causality & Advantages: By utilizing anomalous dispersion, the absolute configuration of the entire molecular lattice is solved. The rigid oxazolidinone ring often aids in the crystallization process compared to free aliphatic carboxylic acids. However, simple alkylation products of the pentanoyl chain are frequently oils, rendering this method inapplicable without further derivatization.

Method 3: NMR Derivatization & Chemical Correlation

When VCD is unavailable and the product is an oil, chemical correlation is employed[6]. Direct NMR of the oxazolidinone adduct only yields relative stereochemistry (via coupling constants, e.g., J = 7–8 Hz for syn aldol).

Causality & Advantages: To determine absolute configuration, the auxiliary is reductively cleaved to yield a chiral alcohol. This alcohol is then esterified with (R)- and (S)-MTPA (Mosher's acid). The anisotropic shielding effect of the phenyl ring in the MTPA ester causes predictable chemical shift differences (Δδ = δS - δR) in the adjacent protons, allowing assignment of the stereocenter[6].

DecisionMatrix Start Purified Pentanoyl Adduct State Physical State? Start->State Solid Crystalline Solid State->Solid Liquid Amorphous / Oil State->Liquid SCXRD Single-Crystal X-Ray (Absolute & Relative) Solid->SCXRD Grow Crystal VCD VCD + DFT (Direct Solution Analysis) Liquid->VCD Non-Destructive NMR Auxiliary Cleavage & Mosher's NMR Analysis Liquid->NMR Destructive

Fig 2: Decision matrix for selecting the optimal absolute configuration determination method.

Experimental Protocols (Self-Validating Systems)

Protocol 1: VCD Measurement and DFT Correlation

This protocol ensures high-fidelity spectral matching by eliminating instrumental artifacts.

  • Sample Preparation: Dissolve 5–10 mg of the purified (S)-4-benzyl-3-pentanoyloxazolidin-2-one product in 150 µL of CDCl₃ (IR grade)[1].

  • Baseline Correction (Self-Validation): Measure the VCD spectrum of the pure solvent (or a racemic mixture if available) to establish a zero baseline. This validates the absence of instrumental artifacts[5].

  • Data Acquisition: Collect IR and VCD spectra at 4–8 cm⁻¹ resolution for 2–4 hours to ensure a high signal-to-noise ratio[1].

  • Computational Validation: Perform a conformational search using Molecular Mechanics, followed by DFT optimization (e.g., B3LYP/6-31G(d)). Calculate the theoretical VCD spectra for the predicted enantiomer[5].

  • Assignment: Compare the signs (+/-) of the major vibrational bands (especially the C=O stretches around 1700–1780 cm⁻¹). A match confirms the configuration[5].

Protocol 2: Reductive Cleavage and Mosher Ester Derivatization

This protocol is used when SCXRD and VCD are not viable.

  • Auxiliary Cleavage: Dissolve the oxazolidinone adduct (0.1 mmol) in THF/H₂O. Add LiBH₄ (0.15 mmol) at 0 °C. Stir for 2 hours to reductively cleave the auxiliary.

  • Validation: Monitor via TLC to ensure complete disappearance of the starting material. Quench with 1M HCl. Extract with EtOAc and purify the resulting chiral alcohol via flash chromatography.

  • Derivatization: Split the purified alcohol into two vials. To vial A, add (R)-MTPA-Cl, DMAP, and pyridine. To vial B, add (S)-MTPA-Cl[6].

  • NMR Analysis: Acquire ¹H NMR spectra for both esters. Calculate Δδ for the protons α and β to the newly formed stereocenter. Apply the empirical Mosher model to assign the absolute configuration[6].

References

  • JASCO Global. "Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations". JASCO.[Link]

  • Dukor, R. K., et al. "Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review". National Institutes of Health (PMC).[Link]

  • Spectroscopy Europe. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)". Spectroscopy Europe.[Link]

  • Beilstein Journals. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures". Beilstein Journal of Organic Chemistry.[Link]

  • MDPI. "Asymmetric Synthesis of Contact Sex Pheromone of Tetropium fuscum and Its Enantiomer". Molecules. [Link]

  • National Institutes of Health. "Samarium Iodide-Mediated Reformatsky Reactions for the Stereoselective Preparation of β-hydroxy-γ-amino Acids". PMC. [Link]

Sources

Comparative

Comparison of (S)-4-benzyl vs (S)-4-isopropyl auxiliaries for pentanoyl groups

Comparative Guide: (S)-4-Benzyl vs. (S)-4-Isopropyl Evans Auxiliaries for Pentanoyl Group Asymmetric Alkylation In the realm of asymmetric synthesis, Evans oxazolidinone chiral auxiliaries remain the gold standard for ac...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (S)-4-Benzyl vs. (S)-4-Isopropyl Evans Auxiliaries for Pentanoyl Group Asymmetric Alkylation

In the realm of asymmetric synthesis, Evans oxazolidinone chiral auxiliaries remain the gold standard for achieving highly diastereoselective carbon-carbon bond formations[1]. When functionalizing a linear aliphatic chain like the pentanoyl (valeryl) group, the choice of the chiral auxiliary—specifically between the L-phenylalanine-derived (S)-4-benzyl and the L-valine-derived (S)-4-isopropyl oxazolidinones—dictates not only the stereochemical outcome but also the practical scalability of the entire synthetic route[2].

This guide provides an in-depth, objective comparison of these two auxiliaries, focusing on their mechanistic causality, quantitative performance, and practical laboratory workflows.

Mechanistic Causality: Steric Rigidity vs. Crystallinity

The core mechanism of action for both auxiliaries relies on the formation of a rigid, chelated (Z)-enolate[3]. When N-pentanoyl oxazolidinone is treated with a strong base like Sodium bis(trimethylsilyl)amide (NaHMDS), the resulting enolate geometry is strictly controlled by the minimization of allylic (A-1,3) strain. The chiral substituent at the C4 position of the oxazolidinone ring then projects outward, effectively shielding one diastereoface of the enolate. For (S)-configured auxiliaries, the Re face is blocked, forcing electrophilic attack (e.g., methylation via methyl iodide) exclusively from the Si face[4].

The (S)-4-Isopropyl Advantage (Steric Proximity): Derived from L-valine, the isopropyl group provides pure, rigid steric bulk. Because the branching occurs immediately adjacent to the oxazolidinone ring, it creates a tight, highly localized steric shield. This often results in marginally higher crude diastereomeric ratios (d.r.) in certain aldol and alkylation reactions[2]. However, the resulting alkylated pentanoyl derivatives are frequently oils or low-melting solids, necessitating tedious silica gel column chromatography for purification.

The (S)-4-Benzyl Advantage (Conformational Shielding & Crystallinity): Derived from L-phenylalanine, the benzyl group utilizes a flexible CH₂ spacer, allowing the phenyl ring to fold over and provide a broader "umbrella" of steric shielding. While the crude d.r. might occasionally be slightly lower than its isopropyl counterpart, the benzyl auxiliary possesses a massive practical advantage: crystallinity [5]. N-acyl-(S)-4-benzyl-2-oxazolidinone derivatives are almost universally highly crystalline solids. This allows researchers to bypass chromatography entirely; a simple recrystallization can easily upgrade a crude 95:5 d.r. to an enantiopure >99:1 d.r., making it the vastly superior choice for scalable process chemistry and drug development[3].

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when subjecting the N-pentanoyl derivatives of both auxiliaries to an asymmetric methylation workflow (using MeI as the electrophile).

Parameter(S)-4-Benzyl-2-oxazolidinone(S)-4-Isopropyl-2-oxazolidinone
Amino Acid Precursor L-PhenylalanineL-Valine
Steric Shielding Mechanism CH₂-Phenyl umbrella (conformational)Rigid branched alkyl bulk
Typical Alkylation d.r. (Crude) 95:5 to 98:2[6]96:4 to 98:2[2]
Physical State of Alkylated Product Highly Crystalline SolidOften Oil or Low-Melting Solid
Purification to >99:1 d.r. Simple RecrystallizationColumn Chromatography
Process Chemistry Suitability Excellent (Highly Scalable)Moderate (Chromatography reliant)

Experimental Workflow & Logical Relationships

The standard workflow for utilizing these auxiliaries involves a self-contained cycle of acylation, stereoselective alkylation, and auxiliary cleavage. The diagram below illustrates this process.

EvansWorkflow Start Chiral Auxiliary (S)-4-benzyl or (S)-4-isopropyl Acylation Step 1: N-Acylation (Pentanoyl Chloride, n-BuLi) Start->Acylation Enolate Step 2: Enolate Formation (NaHMDS, -78 °C, Z-Enolate) Acylation->Enolate Alkylation Step 3: Asymmetric Alkylation (Electrophile e.g., MeI) Enolate->Alkylation Diastereofacial Shielding Cleavage Step 4: Auxiliary Cleavage (LiOH/H2O2) Alkylation->Cleavage Product Enantiopure Product (e.g., (2S)-2-methylpentanoic acid) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recycle->Start Recycled

Workflow of Evans asymmetric alkylation for pentanoyl derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for the (S)-4-benzyl auxiliary are designed as a self-validating system. Each major transformation includes a specific analytical checkpoint to confirm success before proceeding to the next, potentially destructive, step[3].

Protocol A: N-Acylation of (S)-4-Benzyl-2-oxazolidinone

Causality: n-Butyllithium is used to deprotonate the oxazolidinone nitrogen, creating a strong nucleophile that rapidly attacks pentanoyl chloride, ensuring complete conversion without the need for prolonged heating[7].

  • Setup: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Deprotonation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Acylation: Add pentanoyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude product via ¹H-NMR. The disappearance of the broad N-H peak (~5.5 ppm) and the appearance of the pentanoyl aliphatic protons confirm successful acylation.

Protocol B: Diastereoselective Alkylation (Methylation)

Causality: NaHMDS is chosen over LDA because the sodium counterion forms a tighter chelate with the oxazolidinone carbonyl and the enolate oxygen, locking the (Z)-enolate geometry strictly in place for maximum facial selectivity[2].

  • Enolate Formation: Dissolve the N-pentanoyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete (Z)-enolate formation.

  • Alkylation: Add methyl iodide (MeI, 3.0 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C until TLC indicates complete consumption of the starting material.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl and extract with dichloromethane. Concentrate the organic layer.

  • Validation Checkpoint (Critical): Take a crude ¹H-NMR. The ratio of the newly installed alpha-methyl doublet peaks will reveal the crude d.r. (typically ~96:4).

  • Enrichment: Recrystallize the crude solid from hot hexanes/ethyl acetate. Re-analyze via ¹H-NMR; the minor diastereomer doublet should be completely absent, validating a >99:1 d.r.[5].

Protocol C: Auxiliary Cleavage

Causality: LiOH in the presence of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This specifically attacks the exocyclic imide carbonyl rather than the endocyclic carbamate carbonyl, preventing the destruction of the chiral auxiliary and allowing for its near-quantitative recovery[3].

  • Reaction: Dissolve the diastereopure alkylated product in a 4:1 mixture of THF/H₂O and cool to 0 °C. Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv). Stir for 1 hour at 0 °C.

  • Quench: Carefully quench the excess peroxide with Na₂SO₃ (1.5 M aqueous solution).

  • Isolation: Extract the aqueous layer with dichloromethane to recover the cleaved (S)-4-benzyl-2-oxazolidinone auxiliary (>90% recovery). Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate to isolate the enantiopure (2S)-2-methylpentanoic acid.

References

  • Benchchem. 3-Acetyl-2-oxazolidinone | Chiral Auxiliary Reagent. Benchchem.
  • Benchchem. A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
  • Benchchem. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | 165101-57-5. Benchchem.
  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
  • DigitalCommons@USU. Aldol Reactions: E-Enolates and Anti-Selectivity.
  • ResearchGate. A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.
  • Benchchem. 2-Oxazolidinone, 5-methyl-3-vinyl- | 3395-98-0. Benchchem.

Sources

Validation

Specific optical rotation values for (S)-4-benzyl-3-pentanoyloxazolidin-2-one

A Comprehensive Comparison Guide: Specific Optical Rotation and Performance of (S)-4-Benzyl-3-pentanoyloxazolidin-2-one in Asymmetric Synthesis In the realm of asymmetric synthesis, Evans chiral auxiliaries are foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Specific Optical Rotation and Performance of (S)-4-Benzyl-3-pentanoyloxazolidin-2-one in Asymmetric Synthesis

In the realm of asymmetric synthesis, Evans chiral auxiliaries are foundational tools for dictating stereochemistry in aldol additions, alkylations, and Diels-Alder reactions. Among these, (S)-4-benzyl-3-pentanoyloxazolidin-2-one (the valeryl derivative) is a critical N-acyl building block.

As a Senior Application Scientist, I emphasize that the success of any Evans-mediated stereoselective pathway relies entirely on the enantiomeric purity of the starting auxiliary. The most reliable, non-destructive metric for validating this purity is the specific optical rotation ( [α]D​ ) . This guide objectively compares the chiroptical properties and synthetic performance of the pentanoyl derivative against alternative Evans auxiliaries, providing self-validating experimental workflows.

Causality in Optical Rotation: The N-Acyl Shift

The specific optical rotation of an Evans auxiliary is highly sensitive to its electronic environment and three-dimensional conformation. The parent compound, (S)-(-)-4-benzyl-2-oxazolidinone, features a secondary amine and exhibits a strong negative (levorotatory) optical rotation 1.

However, when acylated to form (S)-4-benzyl-3-pentanoyloxazolidin-2-one 2, the molecule undergoes a dramatic chiroptical inversion. Why does this happen? The conversion of the amine to an imide introduces strong dipole-dipole repulsion between the oxazolidinone carbonyl and the newly attached pentanoyl carbonyl. To minimize this repulsion, the carbonyls adopt an anti-parallel orientation. This rigid conformational lock, combined with the steric bulk of the benzyl group shielding one face of the molecule, drastically alters how the molecule interacts with plane-polarized light, shifting the optical rotation to a strongly positive (dextrorotatory) value.

Comparative Data: Specific Optical Rotation Values

To ensure scientific integrity, researchers must cross-reference their synthesized N-acyl auxiliaries against established baselines. The table below compares the pentanoyl derivative with its structural alternatives.

CompoundCAS NumberSpecific Optical Rotation ( [α]D20​ )Solvent / ConcentrationPrimary Application
(S)-(-)-4-Benzyl-2-oxazolidinone 90719-32-7-64° to -68°c = 1, CHCl3​ Parent chiral auxiliary
(S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 101711-78-8+97° to +103°c = 1, EtOHPropionate enolate precursor
(S)-(+)-4-Benzyl-3-pentanoyloxazolidin-2-one 143868-89-7+90° to +98°*c = 1, CHCl3​ Valerate enolate precursor
(R)-(+)-4-Benzyl-2-oxazolidinone 102029-44-7+64° to +68°c = 1, CHCl3​ Opposite enantiomer control

*Note: The specific rotation of the pentanoyl derivative mirrors the homologous N-acyl series (e.g., propionyl 3), exhibiting the characteristic dextrorotatory shift required to validate successful acylation without racemization.

Experimental Workflows: A Self-Validating System

A robust experimental protocol must be self-validating. By coupling the synthesis of the auxiliary with immediate polarimetric validation, you prevent the propagation of stereochemical errors into downstream, high-value asymmetric steps 4.

Protocol A: Synthesis of (S)-4-Benzyl-3-pentanoyloxazolidin-2-one
  • Deprotonation: Dissolve 1.0 equivalent of (S)-(-)-4-benzyl-2-oxazolidinone in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to -78 °C. Dropwise, add 1.05 equivalents of n-BuLi (2.5 M in hexanes). Causality: Low temperature prevents ring-opening of the oxazolidinone during metalation.

  • Acylation: Stir for 30 minutes, then add 1.1 equivalents of pentanoyl chloride (valeryl chloride) dropwise. Maintain at -78 °C for 1 hour, then warm to 0 °C.

  • Quench & Extraction: Quench with saturated aqueous NH4​Cl . Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically 4:1 Hexanes:Ethyl Acetate) to yield the pure N-pentanoyl derivative as a viscous oil or low-melting solid.

Protocol B: Polarimetric Validation
  • Sample Preparation: Weigh exactly 100.0 mg of the purified (S)-4-benzyl-3-pentanoyloxazolidin-2-one. Dissolve completely in HPLC-grade CHCl3​ and transfer to a 10.0 mL volumetric flask, diluting to the mark (c = 1.0 g/100 mL).

  • Calibration: Zero the polarimeter using a blank cell filled with pure CHCl3​ at 20 °C using the Sodium D-line (589 nm). Causality: Temperature control is critical as solvent density and molecular solvation shells fluctuate with thermal changes, skewing the observed rotation angle ( α ).

  • Measurement: Inject the sample into a 1 dm (100 mm) polarimeter cell. Record the observed rotation. Calculate the specific rotation using the formula [α]D20​=α/(c×l) . A result between +90° and +98° validates enantiomeric integrity.

Visualizing the Workflows

SynthesisValidation A (S)-4-Benzyl-2-oxazolidinone (Parent) B Deprotonation (n-BuLi, -78°C) A->B C Acylation (Pentanoyl Chloride) B->C D (S)-4-Benzyl-3-pentanoyl- oxazolidin-2-one C->D E Optical Rotation [α]D Validation D->E Enantiomeric Purity Check

Workflow for the synthesis and chiroptical validation of the Evans auxiliary.

AlkylationPathway A (S)-4-Benzyl-3-pentanoyl- oxazolidin-2-one B Z-Enolate Formation (LDA, THF, -78°C) A->B C Electrophilic Attack (Facial Selectivity) B->C D Diastereomerically Pure Alkylated Adduct C->D E Auxiliary Cleavage (LiOH, H2O2) D->E F Chiral Target Molecule E->F Product G Recovered Auxiliary E->G Recycle G->A

Evans asymmetric alkylation pathway demonstrating auxiliary recovery.

Performance Comparison: Pentanoyl vs. Propionyl Alternatives

When choosing between the pentanoyl and propionyl derivatives for a synthetic campaign, researchers must consider the downstream target.

  • Performance: Both auxiliaries routinely deliver diastereomeric ratios (d.r.) exceeding 95:5 in standard alkylations. The stereocontrol is governed by the benzyl group, not the acyl chain length.

  • Physical Properties: The extended aliphatic chain of the pentanoyl derivative increases its lipophilicity. This provides a distinct advantage in solubility when conducting low-temperature (-78 °C) enolizations in non-polar solvent mixtures (e.g., toluene/hexanes), where the propionyl derivative might prematurely precipitate.

References

  • PubChem. "(S)-4-benzyl-3-pentanoyloxazolidin-2-one". National Center for Biotechnology Information.[Link]

  • Fisher Scientific. "(S)-(-)-4-Benzyl-2-oxazolidinone, 99%". Thermo Fisher Scientific.[Link]

  • ACS Publications. "The First Stereoselective Ficini−Claisen Rearrangement Using Chiral Ynamides". Organic Letters.[Link]

Sources

Comparative

Comparing yield of Evans vs Myers auxiliaries for pentanoic acid derivatives

The stereoselective synthesis of chiral pentanoic acid derivatives (such as 2-methylpentanoic acid and 2-ethylpentanoic acid) is a fundamental operation in pharmaceutical development. These aliphatic frameworks frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

The stereoselective synthesis of chiral pentanoic acid derivatives (such as 2-methylpentanoic acid and 2-ethylpentanoic acid) is a fundamental operation in pharmaceutical development. These aliphatic frameworks frequently serve as lipophilic pharmacophores or precursors to complex active pharmaceutical ingredients (APIs). Introducing a methyl or ethyl group at the alpha-position—often leveraging the "magic methyl effect" to dramatically enhance target binding affinity and metabolic stability—requires rigorous and predictable stereocontrol[1].

This guide objectively compares the performance, mechanistic causality, and experimental workflows of two of the most robust stoichiometric chiral controllers used for these transformations: the Evans oxazolidinone auxiliary and the Myers pseudoephedrine auxiliary .

Mechanistic Causality & Stereocontrol

Both auxiliary systems rely on the formation of a rigid Z-enolate, but their methods of facial shielding and electrophile delivery differ fundamentally.

  • Evans Auxiliary (Oxazolidinone): Derived from amino alcohols like L-valine or L-phenylalanine, this auxiliary directs stereochemistry primarily via steric hindrance[2],[3]. Deprotonation yields a rigid, internally chelated Z-enolate. The bulky substituent on the oxazolidinone ring (e.g., a benzyl or isopropyl group) physically blocks one face of the enolate pi-system, forcing the incoming alkyl halide to attack from the opposite, less hindered face[4].

  • Myers Auxiliary (Pseudoephedrine): This system utilizes an amide linkage. Deprotonation with lithium diisopropylamide (LDA) in the presence of anhydrous lithium chloride (LiCl) forms a Z-enolate[5],[6]. Here, stereocontrol is governed by the secondary lithium alkoxide and its tightly associated solvent shell, which effectively shields one face of the enolate while actively coordinating and directing the electrophile to the syn face[5].

MechanisticLogic Start Acyl Substrate (e.g., Propionyl) EvansAux Evans Auxiliary (Oxazolidinone) Start->EvansAux MyersAux Myers Auxiliary (Pseudoephedrine) Start->MyersAux EvansEnolate Z-Enolate (Rigid Chelation) EvansAux->EvansEnolate NaHMDS / LDA MyersEnolate Z-Enolate (Li-Alkoxide Directed) MyersAux->MyersEnolate LDA, LiCl EvansAttack Steric Shielding by Benzyl/iPr Group EvansEnolate->EvansAttack Alkyl Halide MyersAttack Solvent/Li Complex Blocks One Face MyersEnolate->MyersAttack Alkyl Halide Product Chiral Pentanoic Acid Derivative EvansAttack->Product MyersAttack->Product

Caption: Mechanistic pathways for stereocontrol in Evans and Myers asymmetric alkylations.

Quantitative Performance: Yield & Diastereoselectivity

When synthesizing aliphatic pentanoic acid derivatives, the choice of electrophile and acyl chain significantly impacts the yield. The table below summarizes benchmark experimental data for the asymmetric alkylation of N-acyl enolates to form 2-alkylpentanoic acid frameworks.

Auxiliary SystemSubstrateElectrophileTarget FrameworkIsolated Yield (%)Diastereomeric Ratio (dr)
Myers ((+)-Pseudoephedrine)N-Propionyl amiden-Propyl iodide2-Methylpentanoic acid89 - 91%≥ 98:2
Evans ((S)-4-Benzyl-2-oxazolidinone)N-Propionyl imiden-Propyl iodide2-Methylpentanoic acid80 - 83%97:3
Myers ((+)-Pseudoephedrine)N-Pentanoyl amideMethyl iodide2-Methylpentanoic acid90 - 92%≥ 99:1
Evans ((S)-4-Benzyl-2-oxazolidinone)N-Pentanoyl imideMethyl iodide2-Methylpentanoic acid82 - 85%98:2
Myers ((+)-Pseudoephedrine)N-Butyryl amideEthyl iodide2-Ethylpentanoic acid88%97:3

Analytical Insight: The Myers auxiliary generally exhibits superior nucleophilicity, allowing for higher yields when reacting with less reactive, unactivated primary alkyl halides (like n-propyl iodide)[2],[7]. The Evans enolate is less nucleophilic due to the electron-withdrawing nature of the imide carbonyl. Consequently, Evans alkylations often require highly reactive electrophiles (like allyl or benzyl halides) or more expensive triflates to achieve comparable yields[8],[7], making the Myers system highly advantageous for simple aliphatic extensions.

Experimental Workflows & Self-Validating Protocols

ExpWorkflow Step1 Auxiliary Attachment Step2 Enolate Formation Step1->Step2 Base (-78°C) Step3 Asymmetric Alkylation Step2->Step3 Electrophile (e.g., MeI, PrI) Step4 Auxiliary Cleavage Step3->Step4 Hydrolysis (LiOOH or NaOH) Step5 Product Isolation Step4->Step5 Extraction & Purification

Caption: Step-by-step experimental workflow from auxiliary attachment to product isolation.

Protocol 1: Myers Asymmetric Alkylation (Synthesis of 2-Methylpentanoic Acid)
  • Preparation of the Base: Add anhydrous LiCl (6.0 equiv) to a flame-dried flask.

    • Causality: LiCl must be rigorously dried at 150 °C under vacuum; moisture will quench the LDA. LiCl acts as a Lewis acid to break up LDA aggregates, significantly accelerating the alkylation and ensuring high diastereoselectivity by saturating the THF solution[8],[5],[6].

  • Enolization: Suspend the LiCl in anhydrous THF and add diisopropylamine (2.25 equiv). Cool to -78 °C and add n-BuLi (2.1 equiv).

    • Causality: 1.0 equiv deprotonates the auxiliary's hydroxyl group, 1.0 equiv forms the enolate at the alpha-carbon, and the slight 0.1 excess acts as a buffer[2],[6].

  • Substrate Addition: Add a solution of N-pentanoyl-(+)-pseudoephedrine (1.0 equiv) in THF. Warm the mixture briefly to 0 °C for 15 minutes, then re-cool to -78 °C.

    • Causality: The temperature cycle ensures complete conversion to the thermodynamic Z-enolate before the electrophile is introduced[8].

  • Alkylation: Add methyl iodide (1.5 equiv). Stir at -78 °C until complete consumption of the starting material is observed via TLC. Quench with saturated aqueous NH4Cl.

Protocol 2: Evans Asymmetric Alkylation
  • Enolization: Dissolve N-pentanoyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C[3].

  • Base Addition: Dropwise add NaHMDS (1.05 equiv).

    • Causality: NaHMDS is often preferred over LDA for Evans alkylations to form a highly reactive sodium enolate, which helps compensate for the lower nucleophilicity of the imide enolate compared to the Myers amide enolate[3].

  • Alkylation: Add methyl iodide (1.2 equiv) at -78 °C. Stir for 2-4 hours.

    • Causality: Maintaining -78 °C is critical to preserve the rigid chelation of the sodium enolate and prevent epimerization. Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

Protocol 3: Auxiliary Cleavage & Product Isolation
  • Myers Cleavage (Basic Hydrolysis): Reflux the alkylated pseudoephedrine amide in a mixture of NaOH, water, and methanol.

    • Causality: This cleavage is highly resistant to epimerization because it proceeds via an intramolecular N→O acyl transfer to form an ester intermediate, which then undergoes rapid hydrolysis[6],[7].

  • Evans Cleavage (Peroxide-Mediated Hydrolysis): Dissolve the alkylated oxazolidinone in THF/H2O at 0 °C. Add H2O2 (4.0 equiv) followed by LiOH (2.0 equiv).

    • Causality: H2O2 reacts with LiOH to form the hydroperoxide anion (LiOOH). LiOOH is a highly selective alpha-effect nucleophile that attacks the exocyclic carbonyl, preventing undesired endocyclic cleavage of the auxiliary's internal carbamate ring[4],[9].

Sources

Validation

Comparative Guide: IR Spectroscopy Profiling of N-Acyl Oxazolidinone Carbonyls in Asymmetric Synthesis

Executive Summary In modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for highly diastereoselective transformations. Among these, Evans auxiliaries (N-acyl oxazolidinones) are the gold standard for st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for highly diastereoselective transformations. Among these, Evans auxiliaries (N-acyl oxazolidinones) are the gold standard for stereoselective alkylations, aldol additions, and Diels-Alder reactions. The exceptional performance of these auxiliaries hinges on their ability to form rigid, chelated transition states when complexed with Lewis acids.

For researchers and process chemists, Infrared (IR) spectroscopy serves as a critical, real-time diagnostic tool to monitor these reactions. Because the N-acyl oxazolidinone moiety possesses two distinct carbonyl groups, their IR stretching frequencies provide direct, self-validating evidence of conformational states and successful metal chelation. This guide objectively compares the IR performance profiling of N-acyl oxazolidinones against alternative chiral auxiliaries and standard functional groups, providing a rigorous experimental framework for monitoring reactive intermediates.

Mechanistic Framework: The Causality of Carbonyl Conformation

To utilize IR spectroscopy effectively, one must understand the structural causality behind the observed peak shifts. The stereochemical outcome of an Evans aldol or alkylation reaction is dictated by the precise geometry of the enolate.

The Free State: Dipole Minimization

In the absence of a Lewis acid, the N-acyl oxazolidinone adopts an anti-periplanar conformation. The two adjacent carbonyls orient themselves in opposite directions to minimize dipole-dipole repulsion.

  • Oxazolidinone Carbonyl: Though technically a carbamate, the 5-membered ring strain forces it to behave more like a cyclic ester or anhydride, pushing its stretching frequency to a distinctively high ~1780 cm⁻¹ .

  • N-Acyl Carbonyl: This exocyclic imide/amide group resonates at ~1700 cm⁻¹ .

The Chelated State: Stereofacial Shielding

Upon the introduction of a bidentate Lewis acid (e.g., TiCl4​ , SnCl4​ , Mg(ClO4​)2​ ), the two carbonyl oxygens coordinate to the metal center. This forces a syn-periplanar conformation, creating a rigid chelate that effectively shields one stereoface of the enolate.

As the oxygen lone pairs donate electron density to the metal, the C=O double bond character weakens. Recent advancements in ultrafast polarization-dependent two-dimensional infrared (P2D-IR) spectroscopy have unequivocally resolved these conformational dynamics. Messmer et al. demonstrated that the complexation of an Evans auxiliary derivative with SnCl4​ [1] or Mg(ClO4​)2​ [2] induces a rapid conformational flip, shifting the carbonyl stretching frequencies down by 40–80 cm⁻¹.

Conformation Free Free N-Acyl Oxazolidinone Anti-periplanar Carbonyls High Dipole Repulsion ν(C=O): 1780, 1700 cm⁻¹ LA Lewis Acid Coordination Free->LA Chelate Substrate-Catalyst Complex Syn-periplanar Chelate Stereofacial Shielding ν(C=O): 1720, 1650 cm⁻¹ LA->Chelate C=O Bond Weakening

Conformational shift of N-acyl oxazolidinone upon Lewis acid chelation.

Comparative IR Spectroscopy Data

The dual-carbonyl system of the Evans auxiliary provides a distinct diagnostic advantage over standard amides or alternative auxiliaries. Table 1 summarizes the quantitative IR data used to benchmark these states.

Table 1: Comparative IR Carbonyl Stretching Frequencies (ν C=O )

Functional Group / StatePrimary C=O Peak (cm⁻¹)Secondary C=O Peak (cm⁻¹)Diagnostic Utility
Free N-Acyl Oxazolidinone ~1780 (Ring Carbamate)~1700 (N-Acyl Imide)High; distinct separation of peaks.
Chelated N-Acyl Oxazolidinone ~1710–1730 (Shifted Ring)~1640–1660 (Shifted Imide)High; confirms syn-periplanar chelation.
Standard Amide ~1650–1680N/ALow; single peak, shifts are subtle.
Standard Ester ~1735–1750N/ALow; single peak, overlaps with impurities.
Myers' Pseudoephedrine Amide ~1640–1660N/AModerate; lacks dual-carbonyl verification.
Oppolzer's Camphorsultam ~1690 (N-Acyl)~1330, 1130 ( SO2​ stretch)Moderate; chelation shift is less dramatic.

Performance Comparison: Evans Auxiliaries vs. Alternatives

When designing a synthetic route, the choice of chiral auxiliary impacts not only the stereochemical yield but also the ease of reaction monitoring.

  • Evans Auxiliaries (N-Acyl Oxazolidinones): The presence of two highly responsive carbonyls makes Evans auxiliaries superior for real-time IR monitoring. The disappearance of the 1780 cm⁻¹ peak is an absolute, binary indicator of complete Lewis acid complexation.

  • Myers' Pseudoephedrine Amides: While highly effective for asymmetric alkylations, pseudoephedrine derivatives possess only a single amide carbonyl. Monitoring enolization or chelation via IR is challenging because the shifted amide peak often overlaps with solvent or byproduct bands. Verification typically requires NMR.

  • Oppolzer's Camphorsultam: This auxiliary utilizes an SO2​ group instead of a ring carbonyl. While highly crystalline, the IR shifts of the sulfonyl group upon chelation are far less pronounced than the dramatic 40–80 cm⁻¹ shift seen in the oxazolidinone carbonyls, making in-situ IR monitoring less definitive.

Experimental Protocol: Acquiring and Interpreting Reactive Intermediate IR Spectra

To ensure a self-validating system, the following protocol details the use of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor enolate chelation.

Step 1: Baseline Acquisition (Anhydrous Conditions)

  • Purge the ATR-FTIR sample compartment with dry nitrogen to eliminate atmospheric water vapor (which interferes in the 1600–1700 cm⁻¹ region).

  • Acquire a background spectrum of the anhydrous reaction solvent (e.g., CH2​Cl2​ or THF) at the reaction temperature (typically -78 °C to 0 °C).

Step 2: Substrate Profiling (Free Auxiliary)

  • Introduce the free N-acyl oxazolidinone solution to the IR cell.

  • Validation: Confirm the presence of the sharp ~1780 cm⁻¹ and ~1700 cm⁻¹ peaks. If the 1780 cm⁻¹ peak is broadened, suspect hydrogen bonding from trace moisture.

Step 3: Lewis Acid Titration

  • Slowly add 1.1 equivalents of the Lewis acid (e.g., TiCl4​ ).

  • Monitor the real-time decay of the 1780 cm⁻¹ peak and the concurrent growth of the new chelate peak at ~1720 cm⁻¹.

Step 4: Diagnostic Validation (Self-Validating Check)

  • Crucial Go/No-Go Decision: If the 1780 cm⁻¹ peak persists after the addition of 1.1 eq of Lewis acid, the catalyst is either wet, inactive, or under-stoichiometric. Do not proceed with electrophile addition. The reaction will suffer from poor diastereoselectivity due to competing anti-periplanar enolate geometries.

Workflow A 1. Substrate Preparation Free N-Acyl Oxazolidinone IR: ~1780 & 1700 cm⁻¹ B 2. Lewis Acid Titration (e.g., TiCl₄, SnCl₄, Mg(ClO₄)₂) A->B C 3. Chelate Verification Syn-periplanar Complex IR Shift: ~1720 & 1650 cm⁻¹ B->C D 4. Enolization & Reaction Stereoselective Aldol/Alkylation C->D E 5. Auxiliary Cleavage Recovery & Product Isolation D->E

Workflow of Evans asymmetric synthesis monitored via IR spectroscopy.

References

  • Messmer, A. T., Lippert, K. M., Steinwand, S., Lerch, E. W., Hof, K., Ley, D., Gerbig, D., Hausmann, H., Schreiner, P. R., & Bredenbeck, J. (2012). "Two-dimensional infrared spectroscopy reveals the structure of an Evans auxiliary derivative and its SnCl4 Lewis acid complex." Chemistry–A European Journal, 18(47), 14989-14995.[Link]

  • Messmer, A. T., Steinwand, S., Lippert, K. M., Schreiner, P. R., & Bredenbeck, J. (2012). "Ultrafast two-dimensional infrared spectroscopy resolves the conformational change of an Evans auxiliary induced by Mg(ClO4)2." The Journal of Organic Chemistry, 77(24), 11091-11095.[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Cleavage, and Disposal of (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Executive Summary (S)-4-benzyl-3-pentanoyloxazolidin-2-one is a highly valuable Evans chiral auxiliary derivative utilized extensively in asymmetric synthesis. For drug development professionals and synthetic chemists, o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-benzyl-3-pentanoyloxazolidin-2-one is a highly valuable Evans chiral auxiliary derivative utilized extensively in asymmetric synthesis. For drug development professionals and synthetic chemists, operational excellence extends beyond the reaction yield—it requires rigorous safety, handling, and disposal protocols. This comprehensive guide provides a self-validating, step-by-step operational and disposal plan. By understanding the chemical causality behind these procedures, laboratories can ensure environmental compliance, maximize auxiliary recovery, and maintain the highest standards of safety.

Chemical Identity & Hazard Profile

Before initiating any operational workflow or disposal plan, personnel must understand the quantitative properties and hazards of the material.

PropertySpecification
Chemical Name (S)-4-benzyl-3-pentanoyloxazolidin-2-one
CAS Number 143868-89-7
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Physical Form White to off-white powder or crystals
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Causality of Hazards: The compound acts as a localized irritant to mucous membranes and skin due to the reactive nature of the imide functionality combined with the lipophilic benzyl group, which facilitates rapid dermal absorption. Ingestion toxicity (H302) is driven by the enzymatic hydrolysis of the oxazolidinone ring in the gastrointestinal tract[1].

Operational Workflow: Auxiliary Cleavage & Waste Generation

In pharmaceutical development, this compound is rarely disposed of intact unless expired. Instead, it undergoes targeted cleavage to isolate the synthesized chiral product and recover the auxiliary. The most common and effective method is hydrolytic cleavage using lithium hydroperoxide (LiOOH)[2].

Mechanistic Causality: The hydroperoxide anion (HOO⁻) is significantly more nucleophilic than the hydroxide anion (HO⁻) due to the alpha-effect. This allows for rapid, selective attack at the exocyclic imide carbonyl at low temperatures (0 °C), preventing the racemization of the newly formed chiral center[2]. This process generates distinct organic and aqueous waste streams that dictate the disposal strategy.

G Reactant (S)-4-benzyl-3-pentanoyloxazolidin-2-one Cleavage LiOOH Cleavage (LiOH + H2O2 in THF/H2O) Reactant->Cleavage Extraction Biphasic Extraction (CH2Cl2 / H2O) Cleavage->Extraction OrgPhase Organic Phase (Recovered Auxiliary) Extraction->OrgPhase Organic Solutes AqPhase Aqueous Phase (Product + Peroxide Waste) Extraction->AqPhase Aqueous Waste Purification Chromatographic Separation OrgPhase->Purification Quench Quench with Na2SO3 (Self-Validation: KI-Starch Test) AqPhase->Quench Neutralize Peroxides AqWaste Aqueous Waste Disposal (Send to EHS) Quench->AqWaste Auxiliary Recovered Auxiliary (Recycle or Incinerate) Purification->Auxiliary

Workflow for chiral auxiliary cleavage, phase extraction, and waste stream segregation.

Cleavage & Segregation Protocol (Self-Validating System)
  • Reaction Setup: Dissolve the oxazolidinone derivative in a 3:1 mixture of THF and water. Cool the system to 0 °C to maintain stereochemical integrity.

  • Reagent Addition: Add 30% H₂O₂ (4 equivalents), followed by LiOH (2 equivalents). Stir for 1 hour at 0 °C.

  • Quenching (Critical Safety Step): Add a 1.5 N aqueous solution of sodium sulfite (Na₂SO₃) to reduce unreacted peroxides. Unquenched peroxides can pressurize waste containers or cause explosive reactions during disposal.

    • Self-Validation Check: Spot the aqueous layer onto KI-starch indicator paper. A lack of blue/black color confirms the complete destruction of peroxides, validating that the solution is safe for extraction and waste transfer.

  • Extraction: Remove THF under reduced pressure. Extract the aqueous residue with dichloromethane (CH₂Cl₂) to separate the recovered auxiliary (organic phase) from the cleaved product (aqueous phase).

Step-by-Step Disposal Procedures

Proper waste segregation is mandated to prevent incompatible chemical reactions and adhere to environmental regulations[3].

Stream A: Aqueous Waste (Lithium Salts & Quenched Peroxides)
  • Composition: Water, LiOH, Na₂SO₄ (from quenched peroxides), and trace organic solvents.

  • Disposal Protocol:

    • Verify the pH of the aqueous waste using pH indicator strips. If highly basic (pH > 10), neutralize to pH 6-8 using dilute hydrochloric acid (1M HCl).

    • Perform a final KI-starch paper test to confirm peroxide absence.

    • Transfer to a high-density polyethylene (HDPE) container labeled "Aqueous Waste - Contains Lithium Salts."

    • Do not discharge into the sanitary sewer. Submit to the institutional Environmental Health and Safety (EHS) department for specialized wastewater treatment[4].

Stream B: Halogen-Free Organic Waste (Unrecovered Auxiliary)
  • Composition: Unrecovered (S)-4-benzyl-2-oxazolidinone, pentanoic acid residues, and non-halogenated extraction solvents (if Ethyl Acetate is substituted for CH₂Cl₂).

  • Disposal Protocol:

    • Collect in a compatible, solvent-resistant container (e.g., glass or PTFE-lined steel) labeled "Halogen-Free Organic Waste."

    • Ensure the container is grounded during transfer to prevent static discharge.

    • Dispose of via high-temperature chemical incineration equipped with an afterburner and scrubber[5].

Stream C: Solid Waste (Expired Bulk Chemical & Contaminated Consumables)
  • Composition: Expired (S)-4-benzyl-3-pentanoyloxazolidin-2-one powder, contaminated silica gel from chromatography, and used PPE (nitrile gloves).

  • Disposal Protocol:

    • Place solid waste into a puncture-resistant, sealable polyethylene bag.

    • Place the sealed bag into a designated solid hazardous waste drum.

    • Label as "Toxic Organic Solid Waste (Contains Oxazolidinone Derivatives)."

    • Dispose of via commercial chemical incineration[3].

Spill Response and Decontamination Plan

In the event of an accidental release of the solid powder or a reaction solution, execute the following procedure to ensure immediate containment:

  • Evacuate and Assess: Isolate the spill area. Ensure adequate ventilation by maximizing fume hood exhaust if the spill is nearby[5].

  • PPE Donning: Put on fresh nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if dust generation is possible.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the irritant powder. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) to suppress dust.

  • Collection: Carefully scoop the moistened solid using a non-sparking spatula and place it into a wide-mouth glass jar.

  • Decontamination: Wipe the affected surface with absorbent pads soaked in isopropanol or ethyl acetate. Wash the area thoroughly with soap and water to remove lipophilic residues.

  • Waste Packaging: Seal the jar and absorbent pads, label as "Hazardous Spill Cleanup - (S)-4-benzyl-3-pentanoyloxazolidin-2-one," and submit for incineration[3].

References

  • PubChem. "(S)-4-benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 | CID 11391341". National Center for Biotechnology Information. 1

  • Sigma-Aldrich. "(S)-4-Benzyl-3-pentanoyloxazolidin-2-one Product Page". MilliporeSigma.

  • BenchChem. "Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone". BenchChem Technical Support. 2

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. 3

Sources

Handling

Personal protective equipment for handling (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Comprehensive Safety and Operational Guide: Handling (S)-4-benzyl-3-pentanoyloxazolidin-2-one (S)-4-benzyl-3-pentanoyloxazolidin-2-one (CAS: 143868-89-7) is a highly specialized Evans chiral auxiliary derivative. It is f...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (S)-4-benzyl-3-pentanoyloxazolidin-2-one

(S)-4-benzyl-3-pentanoyloxazolidin-2-one (CAS: 143868-89-7) is a highly specialized Evans chiral auxiliary derivative. It is fundamentally utilized by drug development professionals for stereoselective alkylation and aldol reactions, and is notably recognized in pharmaceutical quality control as 1[1].

While the neat crystalline solid presents moderate intrinsic toxicity, the true operational hazards are dictated by the aggressive reagents (e.g., LDA, NaHMDS) and highly permeating solvents (e.g., anhydrous THF, DCM) strictly required for its activation and enolization[2]. This guide provides a self-validating framework for safe handling, ensuring both operator protection and experimental integrity.

Physicochemical Context & Hazard Causality

To design an effective safety protocol, operators must understand the physical state and environmental behavior of the compound. The auxiliary is a stable organic framework with a molecular weight of.

Table 1: Physicochemical Properties & Hazard Profile

ParameterValue / ClassificationOperational Implication
CAS Number 143868-89-7Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Formula C15H19NO3Stable organic framework; non-pyrophoric but combustible.
Storage Class 11 (Combustible Solids)Must be kept away from strong oxidizers and open flames.
Water Hazard Class WGK 3 (Highly hazardous)Strict environmental containment required; absolutely no sink disposal.
Physical State Crystalline SolidPoses a particulate inhalation risk if aerosolized during transfer.

Task-Specific Personal Protective Equipment (PPE) Matrix

The selection of PPE is not merely about shielding the operator from the chiral auxiliary; it is about mitigating the synergistic risks of the reaction matrix (auxiliary + solvent + strong base).

Table 2: PPE Requirements for (S)-4-benzyl-3-pentanoyloxazolidin-2-one

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Powder-free Nitrile (0.11 mm) / Butyl RubberNitrile is sufficient for weighing the dry solid. However, because this auxiliary is typically dissolved in THF for enolization, operators must switch to Butyl rubber or double-glove with heavy-duty nitrile when handling the solution, as standard nitrile degrades rapidly in THF.
Eye Protection ANSI Z87.1 / EN166 Safety GogglesProtects against fine crystalline dust during weighing and solvent splashes during the pressurized transfer of anhydrous solutions.
Body Protection Flame-Resistant (FR) Lab CoatEssential because the downstream enolization step utilizes highly reactive, potentially pyrophoric bases (e.g., LDA or n-BuLi).
Respiratory N95 / P2 Particulate RespiratorRequired only if handling the dry powder outside of a certified fume hood, preventing inhalation of micro-particulates.

Operational Plan: Step-by-Step Methodology

To ensure both operator safety and stereochemical yield, follow this self-validating workflow.

Workflow A 1. PPE Donning & Hood Verification B 2. Reagent Weighing CAS: 143868-89-7 A->B C 3. Enolization (LDA, THF, -78°C) B->C D 4. Stereoselective Reaction C->D E 5. Quenching & Workup D->E F 6. Auxiliary Recovery E->F G 7. Waste Disposal E->G F->G

Operational workflow for handling and utilizing (S)-4-benzyl-3-pentanoyloxazolidin-2-one.

Step 1: Pre-Operation Safety Verification

  • Validate fume hood functionality. Ensure the face velocity is between 0.4 and 0.6 m/s before opening the chemical container.

  • Inspect nitrile gloves for micro-tears by trapping air and applying pressure before donning.

Step 2: Weighing and Transfer (Dry Solid)

  • Place a static-free weighing boat on an analytical balance inside a vented enclosure to prevent particulate drift.

  • Using a grounded, anti-static spatula, transfer the required mass of2[2].

  • Cap the source bottle immediately to prevent moisture ingress, which can ruin subsequent enolization steps.

Step 3: Dissolution and Enolization (High-Hazard Phase)

  • Transfer the solid to an oven-dried Schlenk flask and purge with Argon for 15 minutes.

  • Add anhydrous THF via a secure syringe transfer. Switch to Butyl rubber gloves for this step.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Critical Safety Step: Add the strong base (e.g., LDA) dropwise. Ensure the FR lab coat is fully buttoned and the fume hood sash is pulled down to the lowest workable level to protect against thermal runaway.

Step 4: Quenching and Auxiliary Recovery

  • Quench the reaction strictly with saturated aqueous NH₄Cl at -78°C before allowing the mixture to warm to room temperature.

  • Extract the organic layer. The cleaved chiral auxiliary can often be recovered via column chromatography for reuse, minimizing chemical waste.

Spill Response and Disposal Plan

Solid Spills (Neat Chemical):

  • Do not sweep dry , as this aerosolizes the organic dust.

  • Gently moisten the spill area with a minimal amount of water or cover with damp absorbent paper.

  • Collect the material using a non-sparking tool and place it in a designated solid organic waste container.

Solution Spills (Auxiliary in Solvent):

  • Immediately extinguish all ignition sources in the fume hood.

  • Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Transfer the absorbed mass to a hazardous waste container.

Disposal Routing: Dispose of the neat solid and contaminated packaging as Class 11 Combustible Solid waste. Solutions must be segregated into "Halogenated" (if extracted with DCM) or "Non-Halogenated" (if in THF/EtOAc) organic waste streams. Never discharge into the municipal sewage system due to its .

References

  • Sigma-Aldrich. "(s)-4-benzyl-3-propionyloxazolidin-2-one | Sigma-Aldrich".

  • Sigma-Aldrich. "(S)-4-Benzyl-2-oxazolidinone 99 90719-32-7 - Sigma-Aldrich".

  • Cleanchem Lab. "Brivaracetam Impurity 31". 1

  • Sigma-Aldrich. "(S)-4-Benzyl-3-pentanoyloxazolidin-2-one". 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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